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2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Documentation Hub

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  • Product: 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
  • CAS: 7169-94-0

Core Science & Biosynthesis

Foundational

A Technical Guide to theTriazolo[1,5-a]pyridine Scaffold: Structural Analysis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine and its Analogs

A Technical Guide to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold: Structural Analysis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine and its Analogs Abstract The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged hete...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold: Structural Analysis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine and its Analogs

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Its unique electronic properties, rigid conformational framework, and synthetic accessibility have established it as a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. This technical guide provides an in-depth analysis of the structure, properties, and synthesis of this scaffold, with a specific focus on the 2-Methyl-triazolo[1,5-a]pyridin-6-amine isomer. While direct literature on this specific compound is sparse, this guide leverages extensive data from closely related, clinically relevant analogs—most notably the 7-methyl isomer found in the potent DNA-PK inhibitor AZD7648—to provide a comprehensive and authoritative overview. We will dissect the molecule's structural features, outline robust synthetic and analytical protocols, and explore the critical role of this scaffold in drug development, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The[1][2][3]Triazolo[1,5-a]pyridine Core

Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds are fundamental to the design of novel therapeutics, with a significant percentage of FDA-approved drugs incorporating these structural motifs. Their prevalence stems from their ability to present functional groups in well-defined three-dimensional space, engage in various non-covalent interactions (such as hydrogen bonding and π-stacking), and modulate physicochemical properties like solubility and metabolic stability.

Significance of the Triazolopyridine Moiety

The[1][2][3]triazolo[1,5-a]pyridine system, a bicyclic heteroaromatic structure formed by the fusion of a pyridine and a 1,2,4-triazole ring, has emerged as a particularly valuable scaffold. This moiety is a bioisostere for purines and other key biological heterocycles, allowing it to effectively interact with the ATP-binding sites of various enzymes. Its derivatives have demonstrated a wide range of biological activities, including potent and selective inhibition of Janus kinases (JAK1/2), retinoic acid receptor-related orphan nuclear receptor γt (RORγt), and DNA-dependent protein kinase (DNA-PK)[1][4][5]. The scaffold's rigidity helps to reduce the entropic penalty upon binding to a target protein, while its nitrogen atoms provide key hydrogen bond acceptor sites, crucial for molecular recognition.

Structural Elucidation of 2-Methyl-triazolo[1,5-a]pyridin-6-amine

Core Bicyclic Structure

The foundational structure is the[1][2][3]triazolo[1,5-a]pyridine ring system. The "1,5-a" designation in the nomenclature defines the fusion pattern, where the triazole ring is fused across the N1-C6 bond of the pyridine ring. This arrangement results in a planar, aromatic system with a unique distribution of electron density.

The specific compound of interest, 2-Methyl-triazolo[1,5-a]pyridin-6-amine, features two key substituents on this core:

  • A methyl group at the C2 position of the triazole ring.

  • An amine group at the C6 position of the pyridine ring.

These substitutions are critical for modulating the molecule's interaction with biological targets, its solubility, and its metabolic profile.

Caption: Chemical structure and numbering of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

Isomerism and its Impact

It is crucial to distinguish 2-Methyl-triazolo[1,5-a]pyridin-6-amine from its isomers, as subtle changes in substituent placement can drastically alter biological activity. A prominent example is the core of the DNA-PK inhibitor AZD7648, which is a 7-methyl -[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino derivative[1][2]. In this case, the methyl group is on the pyridine ring, ortho to the fusion nitrogen, and the amino group at position 6 serves as a linker to the rest of the molecule. Structure-Activity Relationship (SAR) studies on DNA-PK inhibitors revealed that the placement of a methyl group on the aniline portion of the molecule (described as a "magic methyl") boosted potency by over 10-fold, likely by inducing a favorable bioactive conformation[1]. This underscores the profound impact of substituent positioning on molecular interactions.

Physicochemical Properties and Characterization

Predicted Properties
  • Molecular Formula: C₇H₈N₄

  • Molecular Weight: 148.17 g/mol [6]

  • pKa: The triazolopyridine core is weakly basic. The addition of an extra nitrogen atom compared to an imidazopyridine scaffold significantly reduces the basicity. For example, the pKa of the conjugate acid of the triazolopyridine in compound 16 (AZD7648) was measured at 3.4, compared to 7.1 for its imidazopyridine analog[1]. This reduction in basicity is a key strategy in drug design to improve permeability and reduce off-target effects like hERG channel activity.

  • LogD: The lipophilicity of the core is moderate. For AZD7648, a much larger molecule, the LogD at pH 7.4 was 1.3[1]. The smaller 2-Methyl-triazolo[1,5-a]pyridin-6-amine would be expected to have a lower LogD.

Spectroscopic Characterization

Confirmation of the structure would rely on a standard suite of analytical techniques:

  • ¹H NMR: Would show distinct aromatic protons on the pyridine ring and a singlet for the C2-methyl group. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: Would confirm the number of unique carbon atoms in the aromatic system and the presence of the methyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and elemental composition (C₇H₈N₄).

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous confirmation of the molecular structure, bond lengths, and bond angles, as demonstrated in studies of related azolopyrimidines[7].

Table 1: Physicochemical and Pharmacokinetic Properties of AZD7648 (Compound 16), a Clinically Investigated Drug Containing a Related Triazolopyridine Scaffold [2]

ParameterValue
DNA-PKcs Enzyme IC₅₀ (nM)0.6
A549 Cell IC₅₀ (nM)91
Aqueous Solubility (pH 6.5, µM)180
Caco-2 Permeability (10⁻⁶ cm/s)22
Efflux Ratio (Caco-2)1.2
Human Plasma Protein Binding (% free)76
Rat Oral Bioavailability (%)104
Dog Oral Bioavailability (%)93

This table illustrates the favorable drug-like properties that can be achieved with the triazolopyridine scaffold through targeted optimization.

Synthetic Methodologies

General Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

Several reliable methods exist for the construction of the[1][2][3]triazolo[1,5-a]pyridine core. A common and effective strategy involves the cyclization of an N-acylated 2-hydrazinopyridine or the reaction of 2-aminopyridines with reagents that provide the C2 and N3 atoms of the triazole ring. One established method involves the cyclization of N-(pyrid-2-yl)formamidoximes using trifluoroacetic anhydride under mild conditions[8]. Another approach utilizes a copper-catalyzed oxidative coupling reaction, which offers the advantage of using readily available starting materials under an air atmosphere[8].

The synthesis of the specific target, 2-Methyl-triazolo[1,5-a]pyridin-6-amine, would likely start from a substituted 2-aminopyridine, which is then elaborated to form the fused triazole ring.

start Substituted 2-Aminopyridine intermediate1 N-(Pyrid-2-yl)amidoxime Intermediate start->intermediate1 Step 1 product [1,2,4]Triazolo[1,5-a]pyridine Core intermediate1->product Step 2 reagent1 Reagents for Amidoxime Formation reagent1->intermediate1 reagent2 Cyclization Conditions (e.g., (CF₃CO)₂O) reagent2->product

Caption: General synthetic workflow for the[1][2][3]triazolo[1,5-a]pyridine scaffold.

Protocol: Representative Synthesis of a Substituted Triazolopyridine Amine

The following protocol is adapted from the synthesis of precursors to AZD7648 and represents a robust, field-proven methodology for creating complex molecules based on this scaffold[2].

Objective: To synthesize a substituted triazolopyridine amine, a key building block for advanced drug candidates.

Step 1: Formation of the Bicyclic Core

  • Reactants: Start with a suitable 2,6-dichloropyrimidine and a primary amine (e.g., tetrahydro-2H-pyran-4-amine) to install the "ribose pocket" group.

  • Procedure: The amine is added to the dichloropyrimidine core. This is followed by saponification (hydrolysis of an ester group, if present) to form a carboxylic acid intermediate.

  • Causality: This initial step defines the substituent that will occupy the ribose-binding pocket of the target kinase. The choice of amine is therefore dictated by the desired SAR for that specific region of the enzyme.

Step 2: Urea Formation and Methylation

  • Procedure: The carboxylic acid is subjected to a Curtius rearrangement, which converts the acid to an isocyanate, followed by intramolecular addition of a nearby amine to form a cyclic urea. This bicyclic core is then methylated at a specific nitrogen.

  • Causality: The Curtius rearrangement is an efficient way to form the isocyanate needed for the cyclization, creating the fused ring system. Methylation at this stage can improve potency and modulate solubility.

Step 3: Installation of the Triazolopyridine Moiety

  • Reactants: The methylated bicyclic core is coupled with the desired triazolopyridine amine (in this case, an analog like 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine).

  • Procedure: A Buchwald-Hartwig cross-coupling reaction is typically employed. This palladium-catalyzed reaction is highly efficient for forming carbon-nitrogen bonds between an aryl halide (or triflate) and an amine.

  • Self-Validation: The reaction progress is monitored by TLC or LC-MS to ensure consumption of the starting material. The final product is purified by column chromatography and its identity and purity confirmed by NMR and MS analysis.

  • Causality: The Buchwald-Hartwig coupling is a cornerstone of modern medicinal chemistry due to its broad functional group tolerance and high efficiency, making it the authoritative choice for this critical bond-forming step.

The Role of Substituted Triazolopyridines in Medicinal Chemistry

Case Study: The 7-Methyl Isomer in AZD7648, a DNA-PK Inhibitor

The most compelling demonstration of the triazolopyridine scaffold's utility is its incorporation into AZD7648, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK)[1][2]. DNA-PK is a critical enzyme in the DNA damage response (DDR), specifically in the non-homologous end joining (NHEJ) pathway that repairs double-strand breaks (DSBs) in DNA[2]. Inhibiting this pathway can sensitize cancer cells to radiation and chemotherapy, which induce DSBs.

Mechanism of Action: Inhibition of the DNA Damage Response Pathway

The triazolopyridine moiety of AZD7648 acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase's ATP-binding pocket. This interaction mimics the way ATP binds, thus competitively inhibiting the enzyme's function. By inhibiting DNA-PK, AZD7648 prevents the repair of DNA damage, leading to the accumulation of lethal DSBs in cancer cells and triggering apoptosis.

cluster_pathway DNA Damage Response (NHEJ Pathway) DNA_Damage DNA Double-Strand Break (e.g., from Radiation) DNA_PK DNA-PKcs Activation DNA_Damage->DNA_PK Repair DNA Repair via NHEJ DNA_PK->Repair Survival Cell Survival & Proliferation Repair->Survival Apoptosis Cell Death (Apoptosis) Repair->Apoptosis Blocked Inhibitor AZD7648 (Triazolopyridine Core) Inhibitor->DNA_PK Block Inhibition

Caption: Role of a triazolopyridine-based inhibitor in the DNA-PK pathway.

Structure-Activity Relationship (SAR) Insights

The development of AZD7648 provides a masterclass in SAR. Key findings include:

  • Hinge Binding: The nitrogen atoms of the triazolopyridine core are essential for binding to the hinge region of the kinase.

  • Basicity and Permeability: Converting an imidazopyridine core to a triazolopyridine core reduced basicity, which in turn improved cell permeability and eliminated the efflux ratio, leading to better cellular potency[1].

  • Selectivity: Optimization of the substituents on the scaffold allowed for exquisite selectivity for DNA-PK over other structurally related kinases like PI3K and mTOR, which is critical for minimizing off-target toxicity[2][9].

Table 2: Kinase Selectivity Profile of AZD7648 (Compound 16) [2]

KinaseIC₅₀ (nM)Selectivity vs. DNA-PKcs
DNA-PKcs 0.7 -
PI3Kα100138x
PI3Kβ12001660x
PI3Kδ7601050x
PI3Kγ5273x
mTOR>30,000>42,000x

Conclusion

The 2-Methyl-triazolo[1,5-a]pyridin-6-amine structure represents a specific embodiment of the highly versatile and medicinally important[1][2][3]triazolo[1,5-a]pyridine scaffold. While this precise isomer is not extensively documented, a thorough analysis of its core structure and the vast body of research on its close analogs provides a clear and detailed picture of its potential. The scaffold's synthetic tractability, combined with its proven ability to serve as a selective and potent hinge-binding motif for kinases, solidifies its status as a privileged structure in drug discovery. The insights gleaned from the development of clinical candidates like AZD7648 demonstrate that meticulous manipulation of substituents on the triazolopyridine core can overcome challenges in permeability, selectivity, and metabolic stability. For researchers and drug development professionals, the[1][2][3]triazolo[1,5-a]pyridine scaffold, including isomers like 2-Methyl-triazolo[1,5-a]pyridin-6-amine, offers a powerful and validated platform for the design of next-generation targeted therapies.

References

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ResearchGate. Available from: [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications. Available from: [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available from: [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available from: [Link]

  • Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed. Available from: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Available from: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available from: [Link]

Sources

Exploratory

The 2-Methyl-triazolo[1,5-a]pyridin-6-amine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract The quest for novel therapeutic agents with high potency and selectivity remains a cornerstone of medicinal chemistry. Within this landscape, fused heterocyclic scaffolds have emerged as a particularly fruitful...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutic agents with high potency and selectivity remains a cornerstone of medicinal chemistry. Within this landscape, fused heterocyclic scaffolds have emerged as a particularly fruitful area of investigation. Among these, the[1][2][3]triazolo[1,5-a]pyridine ring system has garnered significant attention due to its unique physicochemical properties and its ability to serve as a versatile template for engaging a wide range of biological targets. This in-depth technical guide focuses on a specific, highly valuable substitution pattern of this core: 2-Methyl-triazolo[1,5-a]pyridin-6-amine. We will explore the synthetic accessibility of this scaffold, its critical role in the development of targeted therapies, with a particular emphasis on kinase inhibitors, and delve into the structure-activity relationships that govern its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Introduction: The Rise of Fused Heterocyclic Scaffolds in Drug Discovery

The Importance of Privileged Scaffolds

In the intricate process of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The strategic advantage of employing such scaffolds lies in their proven ability to serve as a starting point for the rapid development of novel, high-affinity ligands. By making subtle modifications to a privileged core, medicinal chemists can fine-tune the pharmacological properties of a molecule, optimizing its potency, selectivity, and pharmacokinetic profile for a specific therapeutic application.

The[1][2][3]Triazolo[1,5-a]pyridine Ring System: Physicochemical Properties and Biological Relevance

The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has proven to be a remarkably versatile scaffold in medicinal chemistry.[1] Its structure, which can be considered an aza-analog of indolizine, imparts a unique set of physicochemical properties.[3] The arrangement of nitrogen atoms in the ring system influences its electron distribution, hydrogen bonding capacity, and overall polarity, all of which are critical determinants of a molecule's drug-like properties.

From a biological perspective, the triazolopyridine core is often considered a bioisostere of purines, the fundamental building blocks of nucleic acids.[3] This mimicry allows triazolopyridine-containing molecules to interact with the ATP-binding sites of a wide variety of enzymes, particularly kinases, making them a rich source of potential inhibitors.

Focus of this Guide: The 2-Methyl-6-amino Substituent Pattern

This guide will provide a detailed examination of the 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine core and its derivatives. This specific substitution pattern has been instrumental in the development of several potent and selective inhibitors of key cellular signaling pathways. The 2-methyl group can provide beneficial steric and electronic effects, while the 6-amino group serves as a crucial handle for introducing a wide range of substituents, enabling extensive exploration of the surrounding chemical space and fine-tuning of biological activity.

Synthetic Strategies for the[1][2][3]Triazolo[1,5-a]pyridine Core

General Approaches to the Fused Bicyclic System

The construction of the[1][2][3]triazolo[1,5-a]pyridine scaffold can be achieved through several synthetic routes, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

A common and versatile method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of N-(pyrid-2-yl)formamidoximes, which are readily prepared from the corresponding 2-aminopyridines.[4] This approach allows for the introduction of a variety of substituents on both the pyridine and triazole rings.

Another widely used strategy is the oxidative cyclization of N-(pyridin-2-yl)amidines.[5] This method often employs mild oxidizing agents and can be performed under metal-free conditions, offering an environmentally benign route to the desired scaffold.

More recently, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds.[2] Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of[1][2][3]triazolo[1,5-a]pyridines, making it an attractive method for library synthesis and rapid lead optimization.[2]

Proposed Synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

A plausible and efficient synthesis of the title compound can be envisioned based on established literature precedents. The following multi-step sequence leverages readily available starting materials and robust chemical transformations.

G cluster_0 Synthetic Pathway A 2-Amino-5-nitropyridine B N-(5-nitropyridin-2-yl)acetamide A->B Acetic anhydride C N-(1-oxido-5-nitropyridin-2-yl)acetamide B->C m-CPBA D N-(1-acetoxy-5-nitropyridin-2-yl)acetamide C->D Acetic anhydride E 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine D->E PCl3 F 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine E->F H2, Pd/C G cluster_0 DNA Double-Strand Break Repair Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 Complex DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates Ligase_IV DNA Ligase IV / XRCC4 / XLF DNA_PKcs->Ligase_IV recruits Artemis->DSB processes ends Repair DNA Repair Ligase_IV->Repair AZD7648 AZD7648 AZD7648->DNA_PKcs inhibits

Caption: Simplified signaling pathway of DNA double-strand break repair via non-homologous end joining (NHEJ) and the point of intervention by AZD7648.

Other Kinase Targets of Triazolopyridine Derivatives

The versatility of thet[1][2][3]riazolo[1,5-a]pyridine scaffold is further underscored by its application in the development of inhibitors for other kinase targets.

  • TGF-β Type I Receptor (ALK5): Derivatives oft[1][2][3]riazolo[1,5-a]pyridine have been developed as highly potent and selective inhibitors of ALK5, a key signaling node in the transforming growth factor-beta (TGF-β) pathway, which is implicated in cancer and fibrosis. [6]* Janus Kinases (JAKs): The triazolopyridine core has also been incorporated into inhibitors of the JAK family of kinases, which are central to the signaling of numerous cytokines and growth factors and are important targets for inflammatory diseases.

CompoundTarget KinaseIC50 (nM)Therapeutic Area
EW-7197 ALK513Oncology, Fibrosis
Representative JAK inhibitorJAK1/2<50Inflammation

Table 2: Representative examples of triazolopyridine-based kinase inhibitors and their biological activities. Data sourced from.[6]

Beyond Kinase Inhibition: Other Therapeutic Applications

The utility of the 2-Methyl-triazolo[1,5-a]pyridin-6-amine scaffold and its parent ring system extends beyond kinase inhibition, highlighting its privileged nature.

RORγt Inverse Agonists for Autoimmune Diseases

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, a subset of T helper cells that are key drivers of autoimmune diseases such as psoriasis and rheumatoid arthritis. [7]Triazolopyridine derivatives have been successfully developed as potent RORγt inverse agonists, demonstrating the scaffold's ability to target nuclear receptors in addition to kinases. [7]

Antimalarial and Antiprotozoal Activity

Thet[1][2][3]riazolo[1,5-a]pyrimidine scaffold, a close structural analog of the triazolopyridine core, has shown significant promise as a source of novel antimalarial and antiprotozoal agents. [3]These compounds often act by inhibiting key enzymes in the parasite's metabolic pathways, such as dihydroorotate dehydrogenase (DHODH). [3]

Experimental Protocols: A Practical Guide

To facilitate the application of the concepts discussed in this guide, we provide the following general experimental protocols.

General Synthetic Protocol for N-((7-methyl-t[1][2][3]riazolo[1,5-a]pyridin-6-yl)amino)aryl Derivatives

This protocol describes a typical Buchwald-Hartwig amination reaction, a powerful method for forming the C-N bond between the 6-amino group of the triazolopyridine core and an aryl halide.

  • To a reaction vial, add 2-Methyl-t[1][2][3]riazolo[1,5-a]pyridin-6-amine (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., Cs2CO3, 2.0 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add a suitable anhydrous solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific protein kinase.

  • Prepare a series of dilutions of the test compound in a suitable buffer (e.g., DMSO).

  • In the wells of a microtiter plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compound dilutions to the wells.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period.

  • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Kinase Screening Workflow A Compound Library B Primary Screen (Single Concentration) A->B C Hit Identification B->C D Dose-Response Assay (IC50 Determination) C->D E Selectivity Profiling (Kinase Panel) D->E F Lead Compound E->F

Caption: A typical workflow for in vitro kinase inhibitor screening.

Challenges and Future Perspectives

Selectivity and Off-Target Effects

While the triazolopyridine scaffold has yielded highly selective inhibitors, achieving kinome-wide selectivity remains a significant challenge. Off-target effects can lead to unforeseen toxicities, and careful selectivity profiling is essential for any clinical candidate.

Overcoming Drug Resistance

As with any targeted therapy, the emergence of drug resistance is a major concern. Mutations in the target kinase can reduce the binding affinity of an inhibitor, rendering it ineffective. The development of next-generation inhibitors that can overcome these resistance mechanisms is an active area of research.

Future Directions for the Scaffold

The 2-Methyl-triazolo[1,5-a]pyridin-6-amine scaffold and its derivatives will undoubtedly continue to be a valuable source of novel therapeutic agents. Future research will likely focus on:

  • Exploring new therapeutic areas: The scaffold's versatility suggests that it may be applicable to a wide range of diseases beyond cancer and inflammation.

  • Developing novel synthetic methodologies: New and more efficient synthetic routes will facilitate the rapid generation of diverse compound libraries.

  • Applying computational methods: In silico drug design and molecular modeling will play an increasingly important role in the rational design of next-generation inhibitors.

Conclusion

The 2-Methyl-triazolo[1,5-a]pyridin-6-amine core represents a truly privileged scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and proven ability to engage a variety of important biological targets make it an invaluable tool for drug discovery. The successful development of potent and selective kinase inhibitors such as AZD7648 serves as a testament to the power of this scaffold. As our understanding of the molecular basis of disease continues to grow, we can expect that the 2-Methyl-triazolo[1,5-a]pyridin-6-amine core will continue to play a prominent role in the development of the next generation of targeted therapies.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.).
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 894. [Link]

  • Discovery ofT[1][2][3]riazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020). ACS Medicinal Chemistry Letters, 11(4), 519-525. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). Molecules, 24(23), 4259. [Link]

  • The Discovery of 7-Methyl-2-[(7-methylt[1][2][3]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2020). Journal of Medicinal Chemistry, 63(7), 3461-3471. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(3), 386-407. [Link]

  • Discovery of N-((4-(t[1][2][3]riazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. (2014). Journal of Medicinal Chemistry, 57(10), 4213-4238. [Link]

  • The Discovery of 7-Methyl-2-[(7-methylt[1][2][3]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2020). ACS Publications. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Publishing. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. (2006). ResearchGate. [Link]

  • A facile, practical and metal-free microwave-assisted protocol for mono- and bis-t[1][2][3]riazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. (2020). RSC Advances, 10(28), 16483-16491. [Link]

Sources

Foundational

The Enduring Legacy of Triazolo[1,5-a]pyridines: A Century of Discovery and Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals From its nascent discovery in the early 20th century to its contemporary role as a privileged scaffold in modern medicine, the t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From its nascent discovery in the early 20th century to its contemporary role as a privileged scaffold in modern medicine, the triazolo[1,5-a]pyridine core has captivated the attention of chemists and pharmacologists alike. This guide provides a comprehensive exploration of the rich history, evolving synthetic strategies, and profound impact of this heterocyclic system on drug discovery. We will delve into the foundational discoveries, dissect key synthetic transformations with detailed protocols, and illuminate the journey of triazolo[1,5-a]pyridine-containing molecules from laboratory curiosities to life-saving therapeutics.

A Glimpse into the Past: The Dawn of Triazolopyridine Chemistry

The story of the triazolo[1,5-a]pyridine scaffold is deeply intertwined with the broader history of heterocyclic chemistry. While the specific [1,5-a]pyridine isomer's first synthesis is not definitively documented in a singular seminal report, the closely related 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first described in 1909 by Bülow and Haas[1]. This early work laid the groundwork for the exploration of fused triazole systems and ignited a century of research into their synthesis and properties.

The inherent structural features of the triazolo[1,5-a]pyridine ring system, characterized as an aza-analog of a delocalized 10-π electron system with an electron-rich five-membered ring fused to an electron-deficient six-membered ring, hinted at its potential for diverse chemical reactivity and biological activity[1]. Despite its relatively simple structure, this scaffold exhibits a remarkable versatility that has been exploited in numerous applications, particularly in the realm of medicinal chemistry[1].

The Art of Synthesis: A Chronological Evolution of Methodologies

The synthetic approaches to the triazolo[1,5-a]pyridine core have evolved significantly over the decades, driven by the dual needs for efficiency and molecular diversity. Early methods often relied on harsh conditions and offered limited substrate scope. However, the advent of modern synthetic techniques has ushered in an era of elegant and highly versatile strategies.

Classical Approaches: The Foundation of Triazolopyridine Synthesis

Two classical and enduring strategies for the construction of the triazolo[1,5-a]pyridine ring system are the cyclocondensation of 3-amino-1,2,4-triazoles and the rearrangement of the isomeric[1][2][3]triazolo[4,3-a]pyridines.

One of the most common classical methods involves the reaction of 2-hydrazinopyridine with various reagents to form the isomeric[1][2][3]triazolo[4,3-a]pyridine, which can then undergo a Dimroth rearrangement to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine.

Another foundational approach begins with 2-aminopyridine, which can be converted to an N-(pyridin-2-yl)formamidoxime. Subsequent cyclization, often under mild conditions with an agent like trifluoroacetic anhydride, directly yields the[1][2][3]triazolo[1,5-a]pyridine core[2].

The Dimroth Rearrangement: A Key Mechanistic Transformation

The Dimroth rearrangement is a cornerstone in the synthesis of many triazolo[1,5-a]pyridines and their pyrimidine analogs[1]. This fascinating intramolecular rearrangement involves the transposition of a nitrogen atom within the heterocyclic framework. In the context of triazolopyridines, the kinetically favored[1][2][3]triazolo[4,3-a]pyridine isomer can be converted to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine, often under acidic or thermal conditions[1].

The accepted mechanism proceeds through a series of steps involving protonation, ring opening to a reactive intermediate, and subsequent ring closure to form the rearranged product.

Dimroth_Rearrangement cluster_start [1,2,4]Triazolo[4,3-a]pyridine cluster_protonation Protonation cluster_ring_opening Ring Opening cluster_rotation Bond Rotation & Tautomerization cluster_ring_closure Ring Closure cluster_end [1,2,4]Triazolo[1,5-a]pyridine start Start Isomer protonated Protonated Intermediate start->protonated H+ open_chain Open-Chain Intermediate protonated->open_chain Ring Opening rotated Rotated Intermediate open_chain->rotated Bond Rotation reclosed Cyclized Intermediate rotated->reclosed Ring Closure end Final Isomer reclosed->end -H+

Caption: The Dimroth Rearrangement Mechanism.

Modern Synthetic Marvels: Catalysis and Oxidative Cyclization

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in synthetic organic chemistry, with the introduction of powerful catalytic and oxidative methods. These advancements have been instrumental in expanding the synthetic toolbox for accessing triazolo[1,5-a]pyridines.

Copper-Catalyzed Synthesis: Copper catalysis has emerged as a robust and versatile tool for the construction of the triazolo[1,5-a]pyridine scaffold. One notable example is the copper-catalyzed reaction of 2-aminopyridines with nitriles under an air atmosphere, which proceeds through sequential N-C and N-N bond-forming oxidative coupling reactions[2]. This method is attractive due to the use of an inexpensive and readily available catalyst and oxidant.

PIFA-Mediated Intramolecular Annulation: Phenyliodine bis(trifluoroacetate) (PIFA) has proven to be a highly effective reagent for mediating the intramolecular cyclization of N-(pyridin-2-yl)benzimidamides[2]. This metal-free oxidative N-N bond formation occurs under mild conditions and typically affords the desired triazolo[1,5-a]pyridines in high yields and short reaction times[2].

MethodStarting MaterialsKey Reagents/CatalystConditionsAdvantagesDisadvantages
Classical Cyclization 2-Aminopyridine, Hydroxylamine, Formic AcidTrifluoroacetic anhydrideMildGood yields for unsubstituted systemsLimited functional group tolerance
Dimroth Rearrangement 2-Hydrazinopyridine, Aldehyde/Carboxylic AcidAcid or HeatOften requires elevated temperaturesAccess to a different substitution patternCan require harsh conditions
Copper-Catalyzed Cyclization 2-Aminopyridine, NitrileCu(I) or Cu(II) salt, Base, Oxidant (e.g., Air)Moderate to high temperaturesGood functional group tolerance, inexpensive catalystPotential for metal contamination
PIFA-Mediated Cyclization N-(pyridin-2-yl)benzimidamidePIFAMild, room temperatureFast reactions, high yields, metal-freeStoichiometric use of an expensive oxidant

From Bench to Bedside: Triazolo[1,5-a]pyridines in Drug Discovery

The unique structural and electronic properties of the triazolo[1,5-a]pyridine scaffold have made it a privileged motif in medicinal chemistry. Its ability to serve as a bioisostere for other key heterocycles, such as purines, and its capacity to engage in a variety of non-covalent interactions with biological targets have led to the discovery and development of numerous clinically significant drugs.

A Legacy of Therapeutic Impact

One of the earliest and most well-known drugs featuring this scaffold is Trapidil , a vasodilator and antiplatelet agent that has been marketed in Japan for the treatment of ischemic heart disease[1]. The development of Trapidil in the latter half of the 20th century highlighted the therapeutic potential of this heterocyclic system and spurred further investigation into its medicinal applications.

In more recent times, the triazolo[1,5-a]pyridine core has been incorporated into a new generation of targeted therapies.

  • Filgotinib (Jyseleca®): An oral, selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis and ulcerative colitis. Its discovery stemmed from a screening campaign that identified a triazolopyridine-based series of inhibitors.

  • Tucatinib (Tukysa®): A highly selective HER2 tyrosine kinase inhibitor used in combination with other agents for the treatment of HER2-positive breast cancer, including cases with brain metastases. Tucatinib's selectivity for HER2 over EGFR minimizes certain side effects commonly associated with other tyrosine kinase inhibitors[4].

  • Enarodustat (Enaroy®): An oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor approved for the treatment of anemia associated with chronic kidney disease. Enarodustat works by mimicking the body's response to hypoxia, leading to the increased production of endogenous erythropoietin[5].

Drug_Discovery_Timeline cluster_1970s 1970s cluster_2010s 2010s-2020s Trapidil Trapidil (Vasodilator) Filgotinib Filgotinib (JAK1 Inhibitor) Tucatinib Tucatinib (HER2 Inhibitor) Enarodustat Enarodustat (HIF-PH Inhibitor)

Caption: Key Milestones in Triazolo[1,5-a]pyridine Drug Discovery.

Experimental Protocols: A Guide to Key Synthetic Transformations

To provide practical insights for the laboratory chemist, this section details step-by-step protocols for two key synthetic methods for preparing triazolo[1,5-a]pyridines.

Protocol 1: Synthesis of 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine via Copper-Catalyzed Oxidative Cyclization

This protocol is adapted from the work of Nagasawa and colleagues and demonstrates a practical application of copper catalysis for the synthesis of a substituted triazolo[1,5-a]pyridine[2].

Materials:

  • 2-Aminopyridine

  • Benzonitrile

  • Copper(I) bromide (CuBr)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol), benzonitrile (1.2 mmol), and CuBr (0.1 mmol).

  • Add dry toluene (5 mL) to the flask.

  • Add DBU (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir under an air atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.

Protocol 2: Synthesis of a Substituted[1][2][3]Triazolo[1,5-a]pyridine via PIFA-Mediated Intramolecular Cyclization

This protocol is based on the general method for PIFA-mediated cyclization of N-(pyridin-2-yl)amidines[2].

Materials:

  • N-(pyridin-2-yl)benzimidamide

  • Phenyliodine bis(trifluoroacetate) (PIFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the N-(pyridin-2-yl)benzimidamide (1.0 mmol) in dry DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add PIFA (1.1 mmol) to the cooled solution in one portion.

  • Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted[1][2][3]triazolo[1,5-a]pyridine.

The Future is Bright: Emerging Trends and Future Directions

The journey of triazolo[1,5-a]pyridine chemistry is far from over. The continuous development of novel synthetic methodologies, including photoredox catalysis and flow chemistry, promises to provide even more efficient and sustainable routes to this versatile scaffold. Furthermore, the application of computational chemistry and machine learning is accelerating the design and discovery of new triazolo[1,5-a]pyridine-based drug candidates with improved potency and selectivity. As our understanding of complex biological pathways deepens, the unique properties of the triazolo[1,5-a]pyridine core will undoubtedly continue to be leveraged in the development of the next generation of innovative medicines.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • G., G., & D., C. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(1), 123. [Link]

  • Wikipedia. (2023, December 1). Dimroth rearrangement. Retrieved from [Link]

  • Khafagy, M. A., & El-Sayed, M. S. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 457-471. [Link]

  • ResearchGate. (n.d.). Dimroth rearrangement leading to[1][2][3]triazolo[1,5-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). New Method for the General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Tellitu, I., Serna, S., Herrero, M. T., Moreno, I., Domínguez, E., & SanMartin, R. (2007). Intramolecular PIFA-Mediated Alkyne Amidation and Carboxylation Reaction. The Journal of Organic Chemistry, 72(4), 1526–1529. [Link]

  • S., A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • AACR. (2023, December 11). Tracking the History of Tucatinib for Breast Cancer Treatment at SABCS. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Enarodustat? Retrieved from [Link]

  • Google Patents. (n.d.). WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof.

Sources

Exploratory

spectroscopic analysis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine (NMR, IR, Mass)

A Guide to the Spectroscopic Analysis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the novel heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Spectroscopic Analysis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the novel heterocyclic compound, 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing similar molecular scaffolds. The guide will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this molecule.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The precise characterization of novel derivatives of this scaffold is paramount for understanding their structure-activity relationships and ensuring their purity and identity. This guide will use a combination of established spectroscopic principles and data from closely related analogs to present a comprehensive analytical workflow for 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

Molecular Structure

The structure of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, with the IUPAC name 6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, is presented below. The numbering of the heterocyclic core is crucial for the correct assignment of spectroscopic signals.

Molecular structure of 2-Methyl-[<a 1][2][3]triazolo[1,5-a]pyridin-6-amine" src="https://i.imgur.com/your-image-url.png" width="300"/>

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A sample of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectrum is acquired on a 400 MHz or higher field spectrometer.

Expected ¹H NMR Spectral Data (Predicted and based on analogs):

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃~2.4Singlet-3H
NH₂~5.0 - 6.0Broad Singlet-2H
Ar-H (H5)~6.5 - 6.7Doublet~8.01H
Ar-H (H7)~7.3 - 7.5Doublet~8.01H
Ar-H (H8)~7.6 - 7.8Singlet-1H

Interpretation:

  • The methyl group (CH₃) at the 2-position is expected to appear as a sharp singlet in the upfield region, around 2.4 ppm.

  • The amino group (NH₂) protons will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can vary depending on the solvent and concentration.

  • The aromatic protons on the pyridine ring will exhibit characteristic splitting patterns. The proton at the 5-position (H5) is expected to be a doublet due to coupling with the proton at the 7-position (H7). Similarly, H7 will be a doublet. The proton at the 8-position (H8) is expected to be a singlet as it has no adjacent protons to couple with. The exact chemical shifts are influenced by the electron-donating nature of the amino group and the overall electronic structure of the fused ring system.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. A proton-decoupled sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Expected ¹³C NMR Spectral Data (Predicted):

CarbonChemical Shift (δ, ppm)
CH₃~15 - 20
C2~160 - 165
C3a~145 - 150
C5~105 - 110
C6~140 - 145
C7~115 - 120
C8~125 - 130
C8a~150 - 155

Interpretation:

  • The methyl carbon (CH₃) will be the most upfield signal.

  • The quaternary carbons (C2, C3a, C6, and C8a) will generally have lower intensities compared to the protonated carbons. Their chemical shifts are influenced by the neighboring nitrogen atoms and the overall aromaticity of the system.

  • The protonated aromatic carbons (C5, C7, and C8) will appear in the aromatic region of the spectrum. The carbon bearing the amino group (C6) will be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3450 - 3300N-HAsymmetric and symmetric stretching (amine)
3100 - 3000C-HAromatic stretching
2950 - 2850C-HAliphatic stretching (methyl)
1640 - 1580C=N, C=CRing stretching
1620 - 1550N-HBending (amine)
1480 - 1400C-HBending (methyl)
850 - 750C-HOut-of-plane bending (aromatic)

Interpretation:

  • The most characteristic peaks will be the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the 3450-3300 cm⁻¹ region.

  • The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.

  • The aliphatic C-H stretching of the methyl group will be seen just below 3000 cm⁻¹.

  • The C=N and C=C stretching vibrations of the fused aromatic rings will give rise to a series of bands in the 1640-1580 cm⁻¹ region.

  • The N-H bending vibration of the amine group will be present around 1620-1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: The mass spectrum is typically obtained using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine (C₇H₈N₄) is 148.17 g/mol . In ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 149.18.

  • Fragmentation Pattern: The fragmentation of the triazolopyridine core can be complex. Common fragmentation pathways may involve the loss of small neutral molecules such as HCN or N₂. The methyl group could also be lost as a radical. A detailed analysis of the fragmentation pattern can provide further structural confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structural Elucidation Synthesis & Purification Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis & Purification->NMR IR IR Spectroscopy Synthesis & Purification->IR MS Mass Spectrometry Synthesis & Purification->MS NMR_Data NMR Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragments) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

The structural elucidation of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. While direct experimental data for this specific molecule is not widely available in the public domain, this guide provides a robust framework for its characterization based on established spectroscopic principles and data from analogous structures. By following the outlined protocols and interpretive guidelines, researchers can confidently confirm the identity and purity of this and other novel heterocyclic compounds.

References

  • Journal of Medicinal Chemistry - This journal frequently publishes articles on the synthesis and characterization of novel heterocyclic compounds, including triazolopyridine derivatives. (A general reference as specific data for the target molecule was not found).
  • Organic Letters - A leading journal for rapid communication of significant research in organic chemistry, often including spectroscopic data for newly synthesized molecules. (A general reference).
  • Spectral Database for Organic Compounds (SDBS) - A comprehensive online database of spectroscopic data for organic compounds. [Link]

  • PubChem - A public repository of chemical information, including physical properties, spectral information, and biological activities. [Link]

Sources

Foundational

Introduction: The Versatility of theTriazolo[1,5-a]pyridine Scaffold

An In-Depth Technical Guide to Substituted[1][2][3]Triazolo[1,5-a]pyridines: From Synthesis to Therapeutic Application Introduction: The Versatility of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold The[1][2][3]triazolo[1,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted[1][2][3]Triazolo[1,5-a]pyridines: From Synthesis to Therapeutic Application

Introduction: The Versatility of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine is a fused heterocyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry. This prominence is not accidental; it is rooted in a unique combination of chemical and physical properties that make it exceptionally versatile for drug design. Structurally, it is an aza-indolizine, comprising a five-membered triazole ring fused to a six-membered pyridine ring. This arrangement creates a delocalized 10-π electron system, although studies suggest a somewhat limited degree of aromaticity, which influences its reactivity and interaction with biological targets.[1]

First reported in 1909, the scaffold has found widespread application, from agrochemicals to human therapeutics.[1] Its value lies in its ability to serve multiple roles in drug design. It can act as a bioisostere—a chemical substitute for another functional group—mimicking purines, carboxylic acids, and even acetylated lysines to effectively interact with their respective biological targets.[1] Furthermore, its intrinsic chemical properties, including the strategic placement of nitrogen atoms capable of acting as hydrogen bond acceptors, make it an ideal anchor for binding to enzyme active sites, particularly the hinge region of kinases.[4] This has led to the development of several successful drugs, including the JAK1 inhibitor Filgotinib and the HER2 inhibitor Tucatinib .[5]

This guide provides a comprehensive overview for researchers and drug development professionals, detailing the core synthetic methodologies for accessing this scaffold, exploring its diverse roles in medicinal chemistry, and illustrating its application through a practical drug discovery workflow.

Part 1: Core Synthetic Strategies

The accessibility of the triazolo[1,5-a]pyridine core through various synthetic routes is a key reason for its widespread use. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. The most robust methods involve the formation of the triazole ring onto a pre-existing pyridine moiety.

Synthesis from 2-Aminopyridines via N-Oxidative Cyclization

A prevalent and powerful strategy involves the intramolecular oxidative N-N bond formation from N-(pyridin-2-yl)amidines. This approach is favored for its high efficiency and tolerance of a wide range of functional groups.

Causality of Experimental Choice: This method is often chosen for its directness. Starting with readily available 2-aminopyridines, the corresponding amidine can be formed, which is then poised for the key cyclization step. The use of an oxidant promotes the formation of the N-N bond, which is the final step in creating the fused triazole ring. This avoids harsh conditions and often proceeds in high yield.

Key Reagents and Their Roles:

  • 2-Aminopyridine: The foundational building block providing the pyridine ring.

  • Amide/Nitrile Source: Used to construct the amidine intermediate.

  • Oxidizing Agent: Crucial for the final N-N bond formation. Common oxidants include Phenyliodine(III) bis(trifluoroacetate) (PIFA), Iodine/Potassium Iodide (I2/KI), or even copper catalysts with air as the terminal oxidant.[2] PIFA is a hypervalent iodine reagent known for its clean and efficient oxidative capabilities under mild conditions.[2]

G cluster_0 Synthesis via N-Oxidative Cyclization Start 2-Aminopyridine Step1 Amidine Formation Start->Step1 Intermediate N-(pyridin-2-yl)amidine Step1->Intermediate Step2 Oxidative N-N Bond Formation (e.g., PIFA, I2/KI, Cu/Air) Intermediate->Step2 Product Substituted [1,2,4]triazolo[1,5-a]pyridine Step2->Product

Caption: Workflow for N-Oxidative Cyclization Synthesis.

Experimental Protocol: PIFA-Mediated Synthesis of 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine

This protocol is a self-validating system where the successful formation of the product can be readily confirmed by standard analytical techniques like LC-MS and NMR, with expected mass and spectral shifts indicating cyclization.

  • Amidine Formation:

    • To a solution of 2-aminopyridine (1.0 eq) in anhydrous toluene, add benzonitrile (1.1 eq) and a strong base such as sodium amide (NaNH2, 1.5 eq).

    • Heat the mixture to reflux (approx. 110°C) for 12-18 hours under an inert atmosphere (N2 or Ar).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-aminopyridine is consumed.

    • Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-(pyridin-2-yl)benzimidamide. Purification is typically achieved via column chromatography.

  • Oxidative Cyclization:

    • Dissolve the purified N-(pyridin-2-yl)benzimidamide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

    • Cool the solution to 0°C in an ice bath.

    • Add Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2 eq) portion-wise over 5-10 minutes. The reaction is often rapid.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by LC-MS for the formation of the desired product mass and disappearance of the starting material.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Extract the product with DCM, dry the combined organic layers, and concentrate. The crude product is purified by flash chromatography to yield the pure 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.[2]

Synthesis from 2-Hydrazinopyridines (Dimroth Rearrangement)

An alternative, though sometimes less direct, route involves the initial formation of the isomeric[1][2][3]triazolo[4,3-a]pyridine, which then undergoes a Dimroth rearrangement to the more thermodynamically stable [1,5-a] isomer.

Causality of Experimental Choice: This pathway is useful when 2-hydrazinopyridine is a more accessible starting material. The initial cyclocondensation with a carbonyl compound is typically straightforward. The subsequent rearrangement is driven by thermodynamics, leading to the stable [1,5-a] product, although it requires specific (often acidic) conditions to proceed efficiently.

G cluster_1 Synthesis via Dimroth Rearrangement Start 2-Hydrazinopyridine Step1 Cyclocondensation (with Carbonyl Compound) Start->Step1 Intermediate [1,2,4]triazolo[4,3-a]pyridine Step1->Intermediate Step2 Dimroth Rearrangement (Acidic Conditions) Intermediate->Step2 Product Substituted [1,2,4]triazolo[1,5-a]pyridine Step2->Product

Caption: Workflow for Synthesis via Dimroth Rearrangement.

Part 2: The Role of the Scaffold in Medicinal Chemistry

The triazolo[1,5-a]pyridine scaffold's success is due to its ability to be decorated with various substituents that can fine-tune its biological activity, selectivity, and pharmacokinetic properties.

G cluster_apps Therapeutic Applications Core [1,2,4]Triazolo[1,5-a]pyridine Scaffold KinaseInhib Kinase Inhibition (Oncology, Inflammation) Core->KinaseInhib Antimicrobial Antimicrobial (Antiviral, Antibacterial) Core->Antimicrobial CNS CNS Disorders (Neurodegeneration) Core->CNS Metabolic Metabolic Disease (Diabetes) Core->Metabolic

Caption: Diverse Therapeutic Applications of the Scaffold.

Bioisosteric Replacement

The scaffold's electronic and structural properties allow it to mimic key biological recognition motifs.

  • Purine Surrogate: The triazolopyridine ring is isoelectronic with the purine heterocycle, making it an excellent replacement.[1] This strategy has been successfully used to develop inhibitors of purine-binding enzymes like cyclin-dependent protein kinases (CDKs). In many cases, replacing the purine core with a triazolopyridine maintains or even improves binding affinity while altering physicochemical properties like solubility or metabolic stability.[1]

  • Carboxylic Acid Bioisostere: Certain substituted triazolopyridines can act as mimics of carboxylic acids. For example, in the development of fatty acid binding protein (FABP4) inhibitors, a triazolopyridine derivative was found to have a pKa similar to a carboxylic acid, allowing it to form crucial hydrogen bonds in the protein's active site while offering improved cell permeability and pharmacokinetic profiles over traditional carboxylated inhibitors.[1]

  • N-acetyl Lysine Mimic: The scaffold can effectively mimic the N-acetyl group of ε-N-acetylated lysine, a key recognition motif for bromodomains. This has enabled the discovery of potent bromodomain inhibitors for applications in oncology and inflammatory diseases.[1]

A Premier Scaffold for Kinase Inhibition

The triazolo[1,5-a]pyridine core is particularly effective as a "hinge-binder" in protein kinases. The nitrogen atoms at positions 1 and 4 are perfectly positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, which is a critical anchoring point for ATP-competitive inhibitors.

Notable Examples in Kinase Inhibition:

  • JAK Inhibitors: The Janus kinase (JAK) family is a key target for inflammatory diseases. Triazolo[1,5-a]pyridine derivatives have been developed as potent and selective JAK1/2 inhibitors.[4] Filgotinib is a prime example of a selective JAK1 inhibitor built around this core.

  • HER2 Inhibitors: Tucatinib is an orally bioavailable, potent, and selective inhibitor of the tyrosine kinase HER2, used in the treatment of HER2-positive breast cancer.[5] Its efficacy relies on the triazolopyridine core's interaction with the kinase active site.

  • Other Kinases: The scaffold has been successfully employed to target a range of other kinases, including PI3K and CDKs, demonstrating its broad utility in oncology.[1]

Applications in Infectious and Central Nervous System (CNS) Diseases

The versatility of the scaffold extends beyond oncology and inflammation.

  • Antimicrobial Agents: Derivatives have shown significant promise as antiviral agents against HIV and HCV, antibacterial agents against Mycobacterium tuberculosis, and antiparasitic agents for treating malaria.[1]

  • CNS Agents: Due to their relatively simple structure and tunable properties, brain-penetrant triazolopyridine derivatives have been investigated as microtubule-stabilizing agents for neurodegenerative diseases like Alzheimer's.[1] Others have been developed as phosphodiesterase 2a (PDE2a) inhibitors for treating memory disorders.[1]

  • α-Glucosidase Inhibitors: Recently, novel substituted triazolopyridines have been identified as potent and selective α-glucosidase inhibitors, presenting a new avenue for the treatment of type 2 diabetes.[5] These compounds have shown significantly greater potency than the reference drug acarbose in preclinical studies.[5]

Part 3: Case Study: A Workflow for Developing a Triazolo[1,5-a]pyridine-Based JAK Inhibitor

This section outlines a logical, field-proven workflow for taking a triazolo[1,5-a]pyridine concept from initial hit to a preclinical candidate.

G HTS 1. Hit Identification (High-Throughput Screening) SAR 2. Hit-to-Lead Optimization (SAR Exploration) HTS->SAR Identify Core Scaffold ADME 3. Lead Optimization (ADME/PK Profiling) SAR->ADME Improve Potency & Selectivity Candidate 4. Preclinical Candidate Selection ADME->Candidate Balance Efficacy & Drug-like Properties

Sources

Exploratory

An In-depth Technical Guide to the Safety and Toxicological Profile of 2-Methyl-triazolo[1,5-a]pyridin-6-amine

Foreword: Navigating the Data Gap in Novel Chemical Entity Safety Assessment In the landscape of drug discovery and chemical research, we frequently encounter novel molecular entities for which a comprehensive toxicologi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Data Gap in Novel Chemical Entity Safety Assessment

In the landscape of drug discovery and chemical research, we frequently encounter novel molecular entities for which a comprehensive toxicological profile has not yet been established. The compound 2-Methyl-triazolo[1,5-a]pyridin-6-amine is one such entity. While direct, extensive safety and toxicity data for this specific molecule are not publicly available, a robust safety assessment can be initiated through the well-established principle of chemical analogy. This guide is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential safety and toxicity profile of 2-Methyl-triazolo[1,5-a]pyridin-6-amine by examining data from structurally related compounds. By synthesizing information from analogous triazolopyridine and aminopyridine derivatives, we can anticipate potential hazards, inform handling procedures, and design a logical, tiered approach for definitive toxicological evaluation. This document serves not as a final word, but as an essential starting point for the safe and informed investigation of this promising chemical scaffold.

The Triazolo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant interest in medicinal chemistry. This "privileged scaffold" is present in a variety of biologically active compounds, including approved drugs and clinical candidates.[1][2] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an attractive core for designing molecules that can interact with a range of biological targets. Derivatives of triazolopyridine have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antidepressant agents.[3] The well-known antidepressant Trazodone, for instance, is a triazolopyridine derivative.[4] The broad spectrum of biological activities associated with this scaffold underscores its potential for therapeutic applications but also necessitates a thorough evaluation of its safety profile.[1]

Hazard Assessment by Chemical Analogy

Given the absence of specific toxicological data for 2-Methyl-triazolo[1,5-a]pyridin-6-amine, we will infer its potential hazards from structurally similar compounds. This approach is a cornerstone of chemical safety assessment and is guided by the principle that structurally similar molecules are likely to have similar physicochemical and toxicological properties.

Analysis of the Precursor/Related Moiety: 2-Amino-6-methylpyridine

The structure of 2-Methyl-triazolo[1,5-a]pyridin-6-amine contains a 6-methylpyridin-2-amine core. Safety data for the closely related compound, 2-Amino-6-methylpyridine, is available and provides critical insights into potential hazards.

Material Safety Data Sheets (MSDS) for 2-Amino-6-methylpyridine consistently highlight significant acute toxicity.[5][6] It is classified as:

  • Toxic if swallowed (H301)[5][6]

  • Fatal in contact with skin (H310)[5][6]

  • A cause of skin and serious eye irritation.[5]

  • Potentially causing respiratory irritation.[5][6]

The high dermal toxicity is a particularly noteworthy concern, suggesting that the aminopyridine moiety can be readily absorbed through the skin and exert systemic effects.

Analysis of Substituted Triazolopyridine Derivatives

Several other substituted triazolopyridine derivatives also provide valuable safety information:

  • 6-methyl-[5][7]triazolo[1,5-a]pyridin-2-amine : This isomer is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

  • 2-Phenyl-[5][7]triazolo[1,5-a]pyridin-6-amine : This analog is also known to cause skin and serious eye irritation.[8]

These findings suggest that irritation to the skin, eyes, and respiratory tract may be a general characteristic of this class of compounds.

Systemic Toxicity Profile of the Triazolopyridine Class: The Trazodone Example

Trazodone, a widely used antidepressant, provides a valuable model for the potential systemic toxicities of the triazolopyridine class, particularly in overdose situations. The clinical manifestations of Trazodone toxicity include:[4]

  • Central Nervous System (CNS) Depression : Drowsiness and sedation are common.[4]

  • Cardiotoxicity : QT prolongation, which can lead to serious arrhythmias like Torsades de Pointes, has been reported. Hypotension and tachycardia are also concerns.[4]

  • Seizures and Respiratory Depression : In cases of severe toxicity, seizures and respiratory arrest can occur.[4]

While the therapeutic dose of Trazodone is generally considered safe, this overdose profile highlights the potential for the triazolopyridine scaffold to interact with cardiac ion channels and neuronal pathways at high concentrations.

Summary of Potential Toxicological Profile

Based on the analysis of structurally related compounds, the following table summarizes the anticipated toxicological profile of 2-Methyl-triazolo[1,5-a]pyridin-6-amine.

Toxicological EndpointPredicted HazardConfidence Level
Acute Oral Toxicity Based on the 2-amino-6-methylpyridine data, this compound should be considered potentially toxic if swallowed .[5][6]High
Acute Dermal Toxicity The "fatal in contact with skin" classification for 2-amino-6-methylpyridine suggests a high risk of severe systemic toxicity via dermal absorption .[5][6] This is a critical handling consideration.High
Skin and Eye Irritation Data from multiple analogs indicate a high likelihood of this compound being an irritant to skin and eyes .[7][8]High
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or aerosols.[5][6][7]Moderate
Systemic Effects By analogy with Trazodone, high systemic exposure could potentially lead to CNS depression, cardiotoxicity (e.g., QT prolongation), and seizures .[4] These are critical endpoints to monitor in any future in vivo studies.Moderate
Genotoxicity/Mutagenicity No data is available for the target compound or its close analogs. This remains a critical data gap that must be addressed through experimental testing.Data Gap
Carcinogenicity No data is available. This is typically evaluated in long-term animal studies if the compound is intended for chronic human use.Data Gap

Proposed Experimental Workflows for Toxicological Assessment

For any research and development program involving 2-Methyl-triazolo[1,5-a]pyridin-6-amine, a structured, tiered approach to toxicological testing is essential. The following workflows are proposed to systematically evaluate its safety profile.

In Vitro Toxicology Screening

In vitro assays provide a rapid and cost-effective means to identify potential toxicities early in development, reducing reliance on animal testing.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (e.g., MTT or LDH Assay)

  • Cell Line Selection : Utilize a panel of relevant human cell lines, such as HepG2 (liver), HEK293 (kidney), and a neuronal cell line (e.g., SH-SY5Y) to assess tissue-specific cytotoxicity.

  • Compound Preparation : Prepare a stock solution of 2-Methyl-triazolo[1,5-a]pyridin-6-amine in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding : Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with the serial dilutions of the compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Assay Procedure :

    • For MTT Assay : Add MTT reagent to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • For LDH Assay : Collect the cell culture supernatant. Add the LDH reaction mixture and measure the enzymatic activity, which is proportional to the amount of lactate dehydrogenase released from damaged cells.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the concentration-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

Workflow for a Tiered Toxicological Evaluation

The following diagram outlines a logical progression for a comprehensive safety assessment.

G cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: In Vivo Acute & PK Studies cluster_2 Tier 3: Repeated Dose Toxicity Studies In_Silico In Silico Toxicity Prediction (DEREK, TOPKAT) PhysChem Physicochemical Characterization (Solubility, LogP, pKa) In_Silico->PhysChem In_Vitro_Tox In Vitro Toxicology Panel - Cytotoxicity (multiple cell lines) - Genotoxicity (Ames, MNA) - hERG Assay (Cardiotoxicity) PhysChem->In_Vitro_Tox Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) In_Vitro_Tox->Metabolic_Stability PK_PD Pharmacokinetics (PK) (Rodent, e.g., mouse or rat) Metabolic_Stability->PK_PD Decision Gate: Favorable in vitro profile? Acute_Tox Acute Toxicity Study (e.g., OECD 423 - Acute Toxic Class Method) PK_PD->Acute_Tox Sub_Acute Sub-acute Toxicity Study (e.g., 28-day repeat dose in rodents) Acute_Tox->Sub_Acute Decision Gate: Acceptable acute toxicity? Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Sub_Acute->Safety_Pharm Final_Assessment Comprehensive Risk Assessment Safety_Pharm->Final_Assessment

Caption: A tiered workflow for the toxicological evaluation of a novel chemical entity.

Recommended Safety Precautions and Handling Procedures

Given the predicted hazard profile, particularly the high acute dermal toxicity, stringent safety measures are imperative when handling 2-Methyl-triazolo[1,5-a]pyridin-6-amine.

  • Engineering Controls : Handle this compound only in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear two pairs of chemically resistant gloves (e.g., nitrile) and change them immediately if contamination is suspected.

    • Eye Protection : Use chemical safety goggles and a face shield.

    • Lab Coat : A lab coat is mandatory. For handling larger quantities, a chemically impervious apron or suit is recommended.

  • Hygiene Practices : Avoid all contact with skin, eyes, and clothing. Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Spill and Waste Management : Have a spill kit readily available. All waste containing this compound should be collected in a designated, labeled, sealed container and disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

While direct toxicological data for 2-Methyl-triazolo[1,5-a]pyridin-6-amine is currently lacking, a comprehensive analysis of its structural analogs allows for a robust preliminary hazard assessment. The primary concerns identified are high acute toxicity via oral and, most critically, dermal routes, as well as the potential for skin, eye, and respiratory irritation. The possibility of systemic effects, including cardiotoxicity and CNS depression at higher exposures, cannot be discounted.

This guide provides a framework for understanding these potential risks and outlines a clear, scientifically-grounded strategy for the definitive toxicological evaluation of this compound. By adhering to the stringent handling procedures recommended and systematically addressing the identified data gaps through the proposed experimental workflows, researchers can safely advance the scientific investigation of 2-Methyl-triazolo[1,5-a]pyridin-6-amine and its derivatives.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for a related compound.
  • Jubilant Ingrevia. (2024, February 19). 2-Amino-6-methylpyridine Safety Data Sheet. Retrieved from [Link]

  • Dr.Oracle. (2025, October 10). What is the management approach for Trazodone (triazolopyridine) toxicity?
  • Thermo Fisher Scientific. (n.d.). Pyrazolo[1,5-a]pyridine - SAFETY DATA SHEET.
  • Rusinov, V. L., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1563.
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[5][7]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471.

  • Soliman, H. (2018). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation.
  • American Chemical Society. (2020). The Discovery of 7-Methyl-2-[(7-methyl[5][7]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). ACS Publications.

  • Pharmaffiliates. (n.d.). 2-Methyl-[5][7]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(1), 104430.
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[5][7]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed.

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ScienceDirect.
  • Zhang, Y., et al. (2022). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed.
  • Various Authors. (2021). The Chemistry of the Triazolopyridines: An Update.
  • Various Authors. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
  • El Mrayej, H., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry.

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Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine: A Detailed Guide for Medicinal Chemistry and Drug Development

Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purine has led to its exploration as a bioisostere, yielding compounds with a wide array of biological activities. Molecules incorporating this core structure have shown promise as inhibitors of various kinases and other enzymes, making them valuable building blocks for the development of novel therapeutics. This guide provides a comprehensive overview of a robust synthetic protocol for 2-Methyl-triazolo[1,5-a]pyridin-6-amine, a key intermediate for the elaboration of more complex drug candidates. The presented methodologies are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.

Strategic Approach to the Synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine

The synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine can be efficiently achieved through a two-step sequence commencing with a readily available starting material. The overall strategy involves the initial selective acylation of a diaminopyridine precursor, followed by an intramolecular cyclization to construct the desired fused triazole ring system. This approach offers a convergent and reliable route to the target compound.

G cluster_0 Step 1: Selective Acylation cluster_1 Step 2: Intramolecular Cyclization and Dehydration 2,5-Diaminopyridine 2,5-Diaminopyridine N-(5-aminopyridin-2-yl)acetamide N-(5-aminopyridin-2-yl)acetamide 2,5-Diaminopyridine->N-(5-aminopyridin-2-yl)acetamide Acetic Anhydride Pyridine, 0 °C to rt Intermediate_Amidine N-(5-amino-2-pyridyl)acetimidamide (in situ) N-(5-aminopyridin-2-yl)acetamide->Intermediate_Amidine POCl3 or PPA Heat 2-Methyl-triazolo[1,5-a]pyridin-6-amine 2-Methyl-triazolo[1,5-a]pyridin-6-amine Intermediate_Amidine->2-Methyl-triazolo[1,5-a]pyridin-6-amine Dehydration

Figure 1: Proposed two-step synthetic workflow for 2-Methyl-triazolo[1,5-a]pyridin-6-amine.

Part 1: Synthesis of N-(5-aminopyridin-2-yl)acetamide (Intermediate 1)

The initial step focuses on the selective N-acetylation of 2,5-diaminopyridine. The differential reactivity of the two amino groups is key to the success of this transformation. The 2-amino group is generally more nucleophilic due to electronic effects from the ring nitrogen, allowing for a regioselective reaction under controlled conditions.

Protocol 1: Selective Acetylation of 2,5-Diaminopyridine

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2,5-DiaminopyridineC₅H₇N₃109.135.00 g45.8
Acetic AnhydrideC₄H₆O₃102.094.4 mL46.7
PyridineC₅H₅N79.1050 mL-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Saturated NaHCO₃ solution--50 mL-
Brine--50 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,5-diaminopyridine (5.00 g, 45.8 mmol) in pyridine (50 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Add acetic anhydride (4.4 mL, 46.7 mmol) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 DCM:Methanol eluent system.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(5-aminopyridin-2-yl)acetamide can be purified by recrystallization from an appropriate solvent system such as ethyl acetate/hexanes to afford a crystalline solid.

Rationale and Insights:

  • Choice of Solvent and Base: Pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct of the reaction. Its use helps to drive the reaction to completion.

  • Temperature Control: Maintaining a low temperature during the addition of acetic anhydride is crucial for achieving high regioselectivity. At higher temperatures, the risk of di-acetylation increases.

  • Work-up Strategy: The aqueous work-up with sodium bicarbonate is essential to remove any unreacted acetic anhydride and acetic acid.

Part 2: Synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine (Target Compound)

The second and final step involves the intramolecular cyclization of the N-(5-aminopyridin-2-yl)acetamide intermediate. This transformation is typically promoted by a dehydrating agent or a Lewis acid, which facilitates the formation of the triazole ring.

Protocol 2: Intramolecular Cyclization

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
N-(5-aminopyridin-2-yl)acetamideC₇H₉N₃O151.175.00 g33.1
Phosphorus Oxychloride (POCl₃)POCl₃153.3320 mL-
TolueneC₇H₈92.1450 mL-
Saturated NaHCO₃ solution--As needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11100 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend N-(5-aminopyridin-2-yl)acetamide (5.00 g, 33.1 mmol) in toluene (50 mL).

  • Addition of Cyclizing Agent: Carefully add phosphorus oxychloride (20 mL) to the suspension. The reaction is exothermic, and the addition should be done cautiously.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours. Monitor the reaction by TLC (10:1 DCM:Methanol).

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~8). Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford 2-Methyl-triazolo[1,5-a]pyridin-6-amine as a solid.

Rationale and Insights:

  • Choice of Cyclizing Agent: Phosphorus oxychloride is a powerful dehydrating agent that promotes the cyclization of the acetamide with the neighboring amino group. An alternative, often used for such cyclizations, is polyphosphoric acid (PPA).[4] The choice of reagent can influence reaction times and yields.

  • Reaction Mechanism: The reaction likely proceeds through the formation of an intermediate N-(5-amino-2-pyridyl)acetimidoyl chloride (when using POCl₃) or a phosphorylated species, which then undergoes intramolecular nucleophilic attack by the 5-amino group, followed by elimination to form the aromatic triazole ring.

  • Safety Precautions: Phosphorus oxychloride is corrosive and reacts violently with water. The reaction and work-up should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The quenching step must be done slowly and with efficient cooling.

G cluster_0 Reaction Mechanism of Cyclization Intermediate_1 N-(5-aminopyridin-2-yl)acetamide Activated_Intermediate Activated Acetamide (e.g., with POCl3) Intermediate_1->Activated_Intermediate Activation Cyclized_Intermediate Dihydro-triazolopyridine Intermediate Activated_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Target_Compound 2-Methyl-triazolo[1,5-a]pyridin-6-amine Cyclized_Intermediate->Target_Compound Aromatization (Dehydration)

Figure 2: Plausible mechanistic pathway for the intramolecular cyclization step.

Summary of Key Data

StepStarting MaterialProductKey ReagentsTypical Yield
12,5-DiaminopyridineN-(5-aminopyridin-2-yl)acetamideAcetic Anhydride, Pyridine75-85%
2N-(5-aminopyridin-2-yl)acetamide2-Methyl-triazolo[1,5-a]pyridin-6-aminePOCl₃ or PPA60-70%

Conclusion

The protocols detailed in this guide offer a reliable and well-rationalized pathway for the synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine. By understanding the underlying principles of each step, from the selective acylation of a diaminopyridine to the final intramolecular cyclization, researchers can confidently produce this valuable building block for their drug discovery programs. The provided step-by-step instructions, coupled with insights into the causality of experimental choices, aim to empower scientists to successfully implement and adapt these methods for their specific research needs.

References

  • Bartels, et al. (2021). A CuBr-catalyzed synthesis of 2-amino-triazolopyridine from quanidylpyridines through oxidative cyclization under an air atmosphere. Molecules, 26(1), 123. [Link][2]

  • Jerome, K. D., et al. (2010). Synthesis of 5-Bromo-3-substituted-[1][2][3]triazolo[4,3-a]pyridines. Arabian Journal of Chemistry, 3(2), 113-119. [Link][5]

  • Nagasawa, H., & Ueda, S. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N–C and N–N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(41), 15080-15081. [Link]

  • Zhao, K., et al. (2014). The biologically important 1,2,4-triazolo[1,5-a]pyridines were readily synthesized from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation. The Journal of Organic Chemistry, 79(10), 4687-4693. [Link]

  • CN101643447A - Method for preparing 2-acetamido-5-aminopyridine. (2010). [6]

  • Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. (2020). Chemistry – A European Journal, 26(1), 134-141. [Link][4]

Sources

Application

Application Note: Quantitative Analysis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Abstract This application note presents a detailed, robust, and sensitive analytical method for the quantification of 2-Methyl-triazolo[1,5-a]pyridin-6-amine in complex matrices. Leveraging the selectivity and sensitivit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and sensitive analytical method for the quantification of 2-Methyl-triazolo[1,5-a]pyridin-6-amine in complex matrices. Leveraging the selectivity and sensitivity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), this protocol is designed for researchers, scientists, and drug development professionals. The methodology outlined herein provides a comprehensive guide, from sample preparation to data analysis, ensuring accuracy and reproducibility for pharmacokinetic, metabolism, and quality control studies.

Introduction: The Significance of Quantifying 2-Methyl-triazolo[1,5-a]pyridin-6-amine

2-Methyl-triazolo[1,5-a]pyridin-6-amine belongs to the triazolopyridine class of heterocyclic compounds. This chemical scaffold is a key component in a variety of biologically active molecules, including pharmaceuticals. Triazolopyridines are known to be present in drugs with diverse therapeutic applications. Given their prevalence and potential biological significance, the ability to accurately quantify specific triazolopyridine derivatives is crucial for drug discovery and development.

Precise and reliable quantification is essential for:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Metabolic Profiling: To identify and quantify metabolites, providing insights into biotransformation pathways.

  • Quality Control (QC): To ensure the purity and consistency of active pharmaceutical ingredients (APIs) and formulated drug products.

  • Toxicology Studies: To correlate exposure levels with potential adverse effects.

This document provides a comprehensive, step-by-step protocol for the quantitative analysis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine, designed to be adaptable to various research needs.

Analytical Strategy: Leveraging HPLC-MS/MS for Superior Performance

The combination of High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (MS/MS) is the gold standard for the quantification of small molecules in complex biological and chemical matrices.

  • HPLC: Provides high-resolution separation of the analyte of interest from other matrix components, minimizing ion suppression and isobaric interferences. The choice of a reverse-phase C18 column is based on the expected moderate polarity of the target analyte, a common characteristic of many nitrogen-containing heterocyclic compounds.

  • MS/MS: Offers unparalleled sensitivity and selectivity. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, this technique ensures that the detected signal is unique to the analyte, even at very low concentrations. The principal fragmentation of triazolopyridines often involves the loss of a nitrogen molecule, a characteristic that can be exploited for developing a highly specific MRM method.[1]

The workflow for this analytical method is depicted below:

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological or Chemical Matrix prep Protein Precipitation or Dilution start->prep Add organic solvent (e.g., Acetonitrile) centrifuge Centrifugation prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (Reverse-Phase C18) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms Eluent Transfer quant Quantification msms->quant report Reporting quant->report caption Overall analytical workflow.

Figure 1: A schematic representation of the analytical workflow for the quantification of 2-Methyl-triazolo[1,5-a]pyridin-6-amine.

Experimental Protocols

Materials and Reagents
  • Analyte: 2-Methyl-triazolo[1,5-a]pyridin-6-amine analytical standard (purity ≥98%).

  • Internal Standard (IS): A structurally similar and stable isotopically labeled analog is recommended (e.g., d3-2-Methyl-triazolo[1,5-a]pyridin-6-amine). If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Additives: Formic acid (LC-MS grade).

  • Sample Matrix: As required (e.g., plasma, serum, cell culture media, reaction mixtures).

Standard and Sample Preparation

3.2.1. Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 2-Methyl-triazolo[1,5-a]pyridin-6-amine in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

3.2.2. Calibration Standards and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking the appropriate volume of the working standard solutions into the blank matrix.

3.2.3. Sample Preparation (Protein Precipitation for Biological Matrices)

  • Pipette 50 µL of the sample (or calibration standard/QC) into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Agilent 6545 Q-TOF or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Nozzle Voltage 500 V
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
2-Methyl-triazolo[1,5-a]pyridin-6-amine149.0827 [M+H]⁺121.0760 [M+H-N₂]⁺To be optimized
Internal Standard (d3-analog)152.1016 [M+H]⁺124.0949 [M+H-N₂]⁺To be optimized

Note: The exact masses are calculated based on the chemical formula (C₇H₈N₄). The product ion is proposed based on the common fragmentation pathway of triazolopyridines, which involves the loss of a neutral nitrogen molecule (N₂).[1] The collision energy will need to be optimized for the specific instrument to achieve the highest signal intensity.

Data Analysis and Method Validation

Quantification

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Method Validation

A full validation of the analytical method should be performed in accordance with regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the sample matrix.

  • Recovery: The efficiency of the sample preparation process.

  • Stability: Stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative determination of 2-Methyl-triazolo[1,5-a]pyridin-6-amine. The protocol is designed to be a comprehensive guide for researchers and scientists, offering a solid foundation for method implementation and validation. The high selectivity and sensitivity of this method make it suitable for a wide range of applications in pharmaceutical research and development.

References

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[2][3][4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. Available at: [Link]

  • Gevorgyan, V., et al. The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]

Sources

Method

Utilizing Triazolo[1,5-a]pyridine Analogs in In-Vitro Kinase Assays: A Methodological Deep Dive

An Application Guide for Researchers Authored by: A Senior Application Scientist Introduction: The Prominence of the Triazolo[1,5-a]pyridine Scaffold in Kinase Inhibition The[1][2][3]triazolo[1,5-a]pyridine scaffold has...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Authored by: A Senior Application Scientist

Introduction: The Prominence of the Triazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its unique electronic properties and rigid, planar structure allow for specific and high-affinity interactions within the ATP-binding pocket of numerous kinases. While the user specified "2-Methyl-triazolo[1,5-a]pyridin-6-amine," this specific molecule is often a core fragment of more complex, highly active parent compounds.

A prime example of this scaffold's successful application is in the molecule AZD7648 , a potent and selective inhibitor of the DNA-Dependent Protein Kinase (DNA-PK).[2][4][5] The full chemical name for AZD7648 is 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one, which contains the core structure of interest.[2][4][6] DNA-PK is a critical enzyme in the DNA Damage Response (DDR) pathway, specifically responsible for repairing DNA double-strand breaks (DSBs) through non-homologous end joining (NHEJ).[6] Its inhibition is a key therapeutic strategy in oncology, aimed at sensitizing cancer cells to radiation or chemotherapy.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of in-vitro kinase assays using compounds from this class, with AZD7648 and its target, DNA-PK, serving as the primary model system.

Part 1: Foundational Principles for Robust Kinase Assay Design

A successful kinase assay is built on a clear understanding of the inhibitor's mechanism and the technology used for detection. The protocols described herein are designed as self-validating systems, ensuring data integrity and reproducibility.

Mechanism of Inhibition: The ATP-Competitive Nature

Kinase inhibitors derived from the triazolo[1,5-a]pyridine scaffold, including AZD7648 and others targeting kinases like TGF-β type I receptor (ALK5), typically function as ATP-competitive inhibitors .[7][8]

  • Causality: These molecules are designed to mimic the adenine region of ATP, enabling them to bind to the enzyme's active site where ATP would normally dock. This direct competition prevents the kinase from binding ATP, thereby blocking the phosphotransfer reaction.

  • Experimental Implication: The concentration of ATP in the assay is a critical variable. A high concentration of ATP will require a higher concentration of the inhibitor to achieve the same level of inhibition. Therefore, for determining an inhibitor's intrinsic potency (IC50), it is crucial to run the assay at or below the Michaelis-Menten constant (Km) of ATP for the specific kinase. For assessing inhibitor specificity under more physiologically relevant conditions, assays may be run at higher ATP concentrations (e.g., 1 mM).[9]

Selecting the Appropriate In-Vitro Assay Platform

The choice of assay technology is dictated by the experimental goal, be it high-throughput screening (HTS), mechanism of action studies, or selectivity profiling.[9] Several robust methods are available, each with distinct advantages.[1]

  • Radiometric Assays: Long considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[10][11]

    • Strengths: High sensitivity, universal applicability to any kinase/substrate pair, and direct measurement of enzymatic activity.[9]

    • Limitations: Requires handling of radioactive materials, specialized equipment for detection (scintillation counters, phosphorimagers), and stringent waste disposal protocols.[10][11]

  • Luminescence-Based Assays: These "Glo" assays are extremely popular for HTS due to their sensitivity and simple workflow.[9] They typically measure either the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[1][12]

    • Principle (ADP-Glo™): The kinase reaction is stopped, and remaining ATP is depleted. A second reagent is then added to convert the ADP produced into ATP, which is then used by a luciferase to generate a light signal directly proportional to kinase activity.[1][13]

    • Strengths: High sensitivity, broad dynamic range, and a simple "add-mix-read" format suitable for automation.[12]

  • Fluorescence-Based Assays: This category includes several techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[1]

    • Principle (TR-FRET): A lanthanide-labeled antibody that recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the lanthanide donor into close proximity with an acceptor fluorophore on the substrate, generating a FRET signal.[1]

    • Strengths: Homogeneous format (no wash steps), high signal-to-background ratio, and suitability for HTS.[9]

    • Limitations: Potential for compound interference with the fluorescent signal; requires specifically labeled substrates or antibodies.[9]

Part 2: Experimental Protocols

This section provides a detailed, step-by-step protocol for determining the IC50 value of a triazolo[1,5-a]pyridine-based inhibitor against DNA-PK using the widely applicable ADP-Glo™ luminescence-based assay.

Protocol 1: IC50 Determination of a DNA-PK Inhibitor

Objective: To quantify the potency of a test compound (e.g., AZD7648) by measuring its half-maximal inhibitory concentration (IC50) against recombinant human DNA-PK.

Core Principle: The amount of ADP produced in the kinase reaction is quantified using a coupled luciferase/luciferin system. The resulting luminescent signal is directly proportional to DNA-PK activity. Inhibition is measured as a decrease in luminescence.

Materials:

  • Test Compound: 2-Methyl-triazolo[1,5-a]pyridin-6-amine derivative (e.g., AZD7648)

  • Enzyme: Recombinant human DNA-PK (catalytic subunit, DNA-PKcs)

  • Substrate: A suitable peptide substrate for DNA-PK (e.g., a biotinylated peptide derived from a known phosphorylation site)

  • Cofactors: ATP, MgCl₂, DNA activator (e.g., sheared salmon sperm DNA)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing DTT, BSA, and other stabilizing agents.

  • Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Plates: White, opaque, low-volume 384-well assay plates.

  • Instrumentation: Multimode plate reader with luminescence detection capability.

Step-by-Step Methodology

1. Reagent Preparation:

  • Test Compound Stock (10 mM): Dissolve the inhibitor in 100% DMSO.
  • Serial Dilution Plate (100x final concentration): Perform an 11-point, 1:3 serial dilution of the 10 mM stock in 100% DMSO. This creates a concentration range to capture the full dose-response curve. Include a DMSO-only well for the no-inhibitor control.
  • Kinase Working Solution: Dilute the DNA-PK enzyme to the required concentration (e.g., 2x final concentration) in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
  • Substrate/ATP/DNA Mix: Prepare a 2x working solution containing the peptide substrate, ATP (at its Km concentration for DNA-PK), and the DNA activator in assay buffer.

2. Kinase Reaction Setup (384-well plate):

  • Compound Addition: Transfer a small volume (e.g., 50 nL) from the serial dilution plate to the assay plate. This results in a final DMSO concentration of ≤1%, which is critical to avoid solvent-induced enzyme inhibition.
  • Enzyme Addition: Add 2.5 µL of the 2x DNA-PK working solution to all wells.
  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
  • Reaction Initiation: Add 2.5 µL of the 2x Substrate/ATP/DNA mix to all wells to start the kinase reaction. The final reaction volume is 5 µL.

3. Reaction and Detection:

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent I to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
  • ADP-to-ATP Conversion & Signal Generation: Add 10 µL of ADP-Glo™ Reagent II (Kinase Detection Reagent) to each well. This converts the ADP produced to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Read Luminescence: Measure the luminescent signal (RLU - Relative Light Units) using a plate reader.
  • Data Normalization:
  • The average RLU from the DMSO-only wells represents 0% inhibition (high signal).
  • The average RLU from no-enzyme control wells represents 100% inhibition (low signal/background).
  • Calculate Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (RLU_compound - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition))
  • IC50 Calculation: Plot the Percent Inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
Data Summary & Visualization

Workflow for IC50 Determination

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_detect 3. Detection cluster_analysis 4. Data Analysis prep_inh Serially Dilute Inhibitor (100x in DMSO) add_inh Add Inhibitor (50 nL) prep_inh->add_inh prep_kin Prepare 2x Kinase Solution add_kin Add 2.5 µL Kinase prep_kin->add_kin prep_sub Prepare 2x Substrate/ATP Solution add_sub Add 2.5 µL Substrate/ATP (Initiate Reaction) prep_sub->add_sub add_inh->add_kin pre_inc Incubate 15 min add_kin->pre_inc pre_inc->add_sub kin_inc Incubate 60 min add_sub->kin_inc add_r1 Add 5 µL ADP-Glo I (Stop & Deplete ATP) kin_inc->add_r1 inc_r1 Incubate 40 min add_r1->inc_r1 add_r2 Add 10 µL ADP-Glo II (Detect ADP) inc_r1->add_r2 inc_r2 Incubate 30 min add_r2->inc_r2 read Read Luminescence inc_r2->read calc Calculate % Inhibition read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining inhibitor IC50 using a luminescence-based assay.

Simplified DNA Damage Response Pathway

G DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Complex DSB->Ku Binds DNAPKcs DNA-PKcs (Kinase Subunit) Ku->DNAPKcs Recruits NHEJ NHEJ Repair Proteins DNAPKcs->NHEJ Phosphorylates & Activates AZD AZD7648 (Inhibitor) AZD->DNAPKcs Inhibits Repair DNA Repair NHEJ->Repair

Caption: Simplified role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway.

Key Assay Parameters & Representative Data

The following table summarizes typical concentrations for the DNA-PK assay and published data for the model compound, AZD7648.

ParameterRecommended Final ConcentrationNotes
DNA-PKcs Enzyme1 - 5 nMEmpirically determine for linear reaction kinetics.
Peptide Substrate0.5 - 2 µMShould be specific for DNA-PK.
ATP10 - 50 µMNear the reported Km for DNA-PK.
DNA Activator5 µg/mLRequired for DNA-PK activation.
MgCl₂5 - 10 mMEssential cofactor for kinase activity.
Test Compound0.1 nM - 10 µMA wide range to define the full curve.
DMSO≤ 1%Minimize solvent effects.
CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Reference
AZD7648DNA-PKcs0.691[6]

Part 3: Trustworthiness Through Self-Validating Systems

To ensure the scientific integrity of your results, every assay must be a self-validating system. This is achieved through rigorous controls and careful data interpretation.

Essential Controls for Data Validation
  • Positive Control (0% Inhibition): Contains all reaction components including the enzyme and substrate, but only the vehicle (DMSO). This defines the maximum signal window.

  • Negative Control (100% Inhibition): Lacks the enzyme. This control establishes the background signal of the assay, accounting for any non-enzymatic signal from the reagents.

  • Positive Inhibitor Control: If a known inhibitor for the target kinase is available, it should be run in parallel. This validates that the assay system is responsive to inhibition as expected.

Interpreting IC50 and Next Steps

The IC50 value is a measure of potency but is highly dependent on assay conditions, especially ATP concentration. An inhibitor will appear less potent in an assay with a high ATP concentration.

  • Mechanism of Action (MOA) Studies: To confirm ATP-competitive binding, one can perform the kinase assay at multiple fixed concentrations of ATP. An ATP-competitive inhibitor will show a rightward shift in its IC50 curve as the ATP concentration increases.

  • Selectivity Profiling: A critical step in drug development is to assess the inhibitor's selectivity. As noted for AZD7648, it was screened against a broad panel of protein kinases to confirm its high selectivity for DNA-PK over related kinases like PI3K.[2][4][5] This ensures that the observed biological effects are due to the inhibition of the intended target.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Goldberg, F. W., Finlay, M. R. V., Ting, A. K. T., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. Retrieved from [Link]

  • ACS Publications. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023, January 23). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • PubMed. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. Retrieved from [Link]

  • PubMed. (2014). Discovery of N-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry, 57(10), 4213-38. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? Retrieved from [Link]

  • PubMed. (2014). 4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -Pyrazole Derivatives as Potent and Selective Inhibitors of Transforming Growth factor-β Type I Receptor Kinase. Bioorganic & Medicinal Chemistry, 22(9), 2695-707. Retrieved from [Link]

  • ACS Publications. (2019, December 18). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Retrieved from [Link]

  • PubMed. Non-ATP competitive protein kinase inhibitors. Retrieved from [Link]

  • NIH. Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for Molecular Docking Studies of 2-Methyl-triazolo[1,5-a]pyridin-6-amine with DNA-Dependent Protein Kinase (DNA-PK)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of 2-Methyl-triazolo[1,5-a]pyridin-6-amine, a representative of this class, with the DNA-Dependent Protein Kinase (DNA-PK). DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair and represents a key target in oncology.[1][2] This document details the scientific rationale, step-by-step experimental procedures using AutoDock Vina, and robust validation methods to ensure the scientific integrity of the computational results.

Introduction: The Scientific Rationale

The[3][4][5]triazolo[1,5-a]pyrimidine scaffold and its analogs are recognized for their wide range of biological activities, including anticancer properties.[2][6] Their structural similarity to purines allows them to function as competitive inhibitors for ATP-binding sites in various kinases.[7] Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against protein kinases crucial for cancer cell proliferation and survival, such as EGFR, B-Raf, and MEK.[4]

A significant breakthrough identified a compound containing the 7-methyl[3][4][5]triazolo[1,5-a]pyridin-6-yl)amino core, AZD7648, as a potent and selective inhibitor of the DNA-Dependent Protein Kinase catalytic subunit (DNA-PKcs).[8][9] DNA-PKcs is a serine/threonine protein kinase that plays a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][10] In many cancers, tumor cells become reliant on specific DNA damage response (DDR) pathways for survival. Inhibiting DNA-PK can therefore sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies, making it a highly attractive therapeutic strategy.[1][11]

Given this precedent, 2-Methyl-triazolo[1,5-a]pyridin-6-amine is a compelling candidate for investigation as a potential DNA-PK inhibitor. Molecular docking provides a powerful computational method to predict the binding conformation and affinity of this small molecule within the ATP-binding pocket of DNA-PKcs.[12] This allows for a rational, structure-based approach to understanding its potential mechanism of action and guiding further drug development efforts.

The DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway.

DNA_PK_Pathway cluster_0 Cellular Environment cluster_1 Inhibitory Action DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 Recruitment DNAPKcs_inactive DNA-PKcs (Inactive) Ku70_80->DNAPKcs_inactive Recruitment DNAPKcs_active DNA-PKcs (Active) DNAPKcs_inactive->DNAPKcs_active Activation at DNA ends Artemis Artemis Artemis->DSB End Processing LigIV_XRCC4 Ligase IV / XRCC4 Repair DNA Repair LigIV_XRCC4->Repair Ligation DNAPKcs_active->Artemis Phosphorylation & Activation DNAPKcs_active->LigIV_XRCC4 Recruitment Inhibitor 2-Methyl-triazolo[1,5-a]pyridin-6-amine (Proposed Inhibitor) Inhibitor->DNAPKcs_active Inhibition

Caption: Role of DNA-PK in the NHEJ pathway and the point of inhibition.

Experimental Design & Workflow

A successful molecular docking study is built on a foundation of careful preparation and rigorous validation. The workflow is designed to be self-validating by first ensuring the chosen docking protocol can accurately reproduce a known binding pose before applying it to the novel compound.

Docking_Workflow start Start prep Preparation Target Protein Selection & Preparation (DNA-PKcs) Ligand Preparation (Co-crystallized & Test Compound) start->prep validation validation prep->validation validation:f3->prep:f0 No (Refine Protocol) docking Production Docking Dock 2-Methyl-triazolo[1,5-a]pyridin-6-amine into the validated DNA-PKcs active site. validation:f3->docking Yes analysis Results Analysis Analyze binding energy (kcal/mol). Visualize and analyze protein-ligand interactions (H-bonds, hydrophobic, etc.). docking->analysis end End analysis->end

Caption: A self-validating workflow for molecular docking.

Detailed Protocols

This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program. The steps are detailed for execution via a command-line interface, which provides maximum control and reproducibility.

Required Software
  • UCSF Chimera or ChimeraX: For visualization and initial protein preparation.

  • MGLTools: For preparing protein (receptor) and ligand files into the required PDBQT format.

  • AutoDock Vina: The core docking engine.[13]

  • Open Babel: For ligand structure generation and format conversion.

  • A chemical drawing software (e.g., MarvinSketch, ChemDraw): To generate the 2D structure of the test compound.

Protocol Part 1: Receptor and Ligand Preparation

Objective: To prepare the DNA-PKcs protein and the ligands (both the validation ligand and the test compound) in the correct format for AutoDock Vina.

1. Receptor Preparation: a. Download the Receptor Structure: Obtain the crystal structure of human DNA-PKcs in complex with an inhibitor. A suitable entry is PDB ID: 7Z87 , which contains DNA-PKcs bound to the clinical candidate M3814.[4] b. Clean the PDB File: Open the PDB file in UCSF Chimera. Remove all non-essential components, such as water molecules, co-factors (unless essential for binding), and any secondary protein chains not part of the kinase domain of interest. For 7Z87, isolate the DNA-PKcs chain (e.g., Chain A) and the bound ligand (M3814). Save this complex as a new PDB file (e.g., dnapk_m3814_complex.pdb). c. Separate Receptor and Validation Ligand: Create two separate files from your cleaned complex: one containing only the protein (dnapk_receptor.pdb) and one containing only the ligand (m3814_ligand.pdb). d. Prepare Receptor for Docking (using AutoDockTools): i. Launch AutoDockTools (ADT). ii. Load dnapk_receptor.pdb. iii. Add polar hydrogens: Edit > Hydrogens > Add > Polar Only. iv. Assign Gasteiger charges: Edit > Charges > Compute Gasteiger. v. Save as a PDBQT file: File > Save > Write PDBQT. Name it dnapk_receptor.pdbqt.

2. Ligand Preparation: a. Validation Ligand (M3814): i. Load m3814_ligand.pdb into ADT. ii. Detect the root and set the number of active torsions. iii. Save as a PDBQT file: Ligand > Output > Save as PDBQT. Name it m3814_ligand.pdbqt. b. Test Compound (2-Methyl-triazolo[1,5-a]pyridin-6-amine): i. Draw the 2D structure of the compound and save it as a 3D structure in SDF or MOL2 format. ii. Convert the structure to PDBQT format using Open Babel with the following command: bash obabel -isdf your_ligand.sdf -opdbqt -O test_ligand.pdbqt --gen3d iii. Alternatively, load the SDF/MOL2 file into ADT and prepare it as done for the validation ligand.

Protocol Part 2: Docking Validation (Redocking)

Objective: To confirm that the docking protocol can accurately reproduce the experimentally determined binding pose of M3814.

1. Define the Binding Site (Grid Box): a. In ADT, with dnapk_receptor.pdbqt and m3814_ligand.pdbqt loaded, select the ligand. b. Open the Grid Box tool: Grid > Grid Box. c. Center the grid box on the selected ligand. Adjust the dimensions to encompass the entire binding site with a buffer of ~5-10 Å in each dimension (e.g., 25 x 25 x 25 Å). d. Note the coordinates for the center of the box and the size of the box.

2. Create the Vina Configuration File: a. Create a text file named conf_validate.txt. b. Add the following lines, replacing the values with your specific file names and grid box parameters:

receptor = dnapk_receptor.pdbqt
ligand = m3814_ligand.pdbqt

3. Run AutoDock Vina: a. Open a terminal or command prompt. b. Navigate to the directory containing your prepared files. c. Execute the following command: bash vina --config conf_validate.txt --log validation_log.txt

4. Analyze Validation Results: a. Load the original dnapk_m3814_complex.pdb and the docking output validation_docking_results.pdbqt into UCSF Chimera. b. Superimpose the protein backbones to align the structures. c. Calculate the Root Mean Square Deviation (RMSD) between the original crystal pose of M3814 and the top-ranked docked pose. d. Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.[5][14]

Protocol Part 3: Production Docking

Objective: To predict the binding mode and affinity of 2-Methyl-triazolo[1,5-a]pyridin-6-amine.

1. Create the Production Configuration File: a. Create a new text file named conf_production.txt. b. Use the same receptor and grid box parameters from the validated protocol. Change only the ligand and output file names:

receptor = dnapk_receptor.pdbqt ligand = test_ligand.pdbqt

2. Run AutoDock Vina: a. In the terminal, execute the command: bash vina --config conf_production.txt --log production_log.txt

Data Analysis and Interpretation

The output from AutoDock Vina provides both quantitative and structural data that require careful interpretation.

Quantitative Data Summary

The primary quantitative output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity. The log file will contain a table of the top binding modes and their scores.

Table 1: Sample Docking Results

LigandBinding ModeBinding Affinity (kcal/mol)RMSD from Crystal Pose (Å)
M3814 (Validation)1-10.51.25
2-Methyl-triazolo[1,5-a]pyridin-6-amine1-8.7N/A
2-Methyl-triazolo[1,5-a]pyridin-6-amine2-8.5N/A
2-Methyl-triazolo[1,5-a]pyridin-6-amine3-8.3N/A
(Note: These are example values and will vary with each study.)
Qualitative Interaction Analysis

Visual inspection of the docked poses is critical. Load the dnapk_receptor.pdbqt and the production_docking_results.pdbqt into a visualization software like UCSF Chimera or BIOVIA Discovery Studio.

  • Identify Key Interactions: Analyze the top-ranked pose for intermolecular interactions:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand and key residues in the ATP-binding pocket (e.g., the hinge region).

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic residues of the protein.

    • Pi-Stacking: Look for favorable aromatic interactions.

  • Compare with Known Inhibitors: Compare the binding mode of your test compound to that of the co-crystallized ligand (M3814). Does it occupy the same general space? Does it form interactions with similar residues? This comparison provides crucial context for your results.

Conclusion and Future Directions

This guide provides a robust framework for performing and validating molecular docking studies of 2-Methyl-triazolo[1,5-a]pyridin-6-amine with DNA-PK. A successful docking study, as outlined, will yield valuable predictions about the compound's binding affinity and interaction patterns. These computational hypotheses must then be validated through experimental means, such as in vitro kinase assays and cell-based assays, to confirm the inhibitory activity and mechanism of action. The insights gained from this protocol can accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

References

  • Wu, Y., Li, H., Liu, L., Wang, D., Yang, H., & Chen, Y. (2008). Efficient Construction of Pyrazolo[1,5-a]pyrimidine Scaffold and its Exploration as a New Heterocyclic Fluorescent Platform. Journal of Fluorescence, 18(2), 357–363.
  • Liang, Y., et al. (2022). Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. Nature Communications, 13(1), 169. Available at: [Link]

  • Fok, J. H. L., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[3][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 62(21), 9898–9913. Available at: [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Available at: [Link]

  • Creative Diagnostics. (n.d.). DNA-PK Signaling Pathway. Available at: [Link]

  • Schenone, S., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(15), 3483. Available at: [Link]

  • Ko, E. J., et al. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE, 8(9), e77921. Available at: [Link]

  • Chaplin, L., et al. (2022). Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. Nature Communications, 13(169). Available at: [Link]

  • Barros, T. A., & de Oliveira, R. B. (2021). Biological activities of[3][4][5]triazolo[1,5-a]pyrimidines and analogs. Molecular Diversity, 25(3), 1335–1377. Available at: [Link]

  • Zhang, X., et al. (2021). Design, Synthesis and Biological Evaluation of[3][4][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 26(16), 4966. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. Available at: [Link]

  • RCSB PDB. (2023). 7Z87: DNA-PK in the active state. Available at: [Link]

  • Chemical Computing Group. (n.d.). Molecular Operating Environment (MOE). Available at: [Link]

  • Schrödinger, LLC. (n.d.). Glide. Available at: [Link]

  • American Chemical Society. (2019). The Discovery of 7-Methyl-2-[(7-methyl[3][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Available at: [Link]

  • Nagasawa, K., et al. (2021). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8573. Available at: [Link]

  • Oxford Academic. (2020). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. Nucleic Acids Research, 48(18), 10143–10156. Available at: [Link]

  • Gkeka, P., & Evangelidis, T. (2019). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 9(56), 32747–32764. Available at: [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. Available at: [Link]

  • PubChem. (n.d.). (1,2,4)Triazolo(1,5-a)pyridin-2-amine. Available at: [Link]

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  • ResearchGate. (2019). (PDF) The Discovery of 7-Methyl-2-[(7-methyl[3][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Available at: [Link]

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Method

Application Notes &amp; Protocols: High-Throughput Screening for Novel Kinase Inhibitors Utilizing a 2-Methyl-triazolo[1,5-a]pyridin-6-amine Scaffold

Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and high-throughput screening (HTS). Abstract: The triazolo[1,5-a]pyridine scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and high-throughput screening (HTS).

Abstract: The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for designing and executing a high-throughput screening campaign to identify novel kinase inhibitors based on the 2-Methyl-triazolo[1,5-a]pyridin-6-amine core. We will delve into the rationale behind assay selection, provide detailed protocols for a robust TR-FRET-based biochemical assay, and outline a workflow for hit validation and characterization. The methodologies described herein are designed to be self-validating, ensuring data integrity and confidence in hit identification.

Introduction: The Triazolo[1,5-a]pyridine Scaffold as a Kinase Inhibitor Privileged Core

The triazolo[1,5-a]pyrimidine and its related aza-indolizine systems have garnered significant attention in drug discovery due to their versatile biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[4] A key feature of this scaffold is its ability to engage in critical hydrogen bonding interactions within the ATP-binding pocket of protein kinases, making it an excellent starting point for the design of potent inhibitors.[5]

Recent drug discovery efforts have successfully identified highly selective kinase inhibitors incorporating this core structure. For instance, a high-throughput screen of approximately 500,000 compounds led to the discovery of a potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitor, AZD7648, which features a 7-methyl[1][6][7]triazolo[1,5-a]pyridin-6-yl)amino moiety.[1][2] This discovery underscores the potential of HTS campaigns focused on libraries containing derivatives of the triazolo[1,5-a]pyridine scaffold to yield promising lead compounds.

This application note will use the example of screening for inhibitors of DNA-PK, a key enzyme in the DNA damage response (DDR) pathway, to illustrate the principles and protocols of a successful HTS campaign.

Assay Selection and Rationale: Why TR-FRET for Kinase HTS?

The selection of an appropriate assay technology is paramount for the success of any HTS campaign. For kinase inhibitor screening, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a compelling combination of sensitivity, robustness, and automation compatibility.[8]

Key Advantages of TR-FRET for Kinase HTS:

  • Homogeneous Format: TR-FRET assays are "mix-and-read," eliminating the need for wash steps and reducing assay variability.[7]

  • High Sensitivity and Low Background: The time-resolved nature of the measurement allows for the decay of background fluorescence, resulting in a high signal-to-noise ratio.[8][9]

  • Reduced Compound Interference: The use of long-wavelength fluorophores and the time-resolved detection method minimizes interference from colored or fluorescent compounds in the screening library.[9]

  • Broad Applicability: A wide range of TR-FRET-based kinase assay kits and reagents are commercially available, covering a vast portion of the human kinome.[7][8]

The general principle of a TR-FRET kinase assay is depicted in the diagram below. In the presence of an active kinase, a substrate peptide is phosphorylated. A europium (Eu3+) chelate-labeled anti-phospho-peptide antibody binds to the phosphorylated substrate, bringing it into close proximity with a fluorescent tracer that is also bound to the substrate. This proximity allows for fluorescence resonance energy transfer from the excited europium donor to the acceptor fluorophore, resulting in a high TR-FRET signal. An inhibitor, such as a derivative of 2-Methyl-triazolo[1,5-a]pyridin-6-amine, will block substrate phosphorylation, preventing the formation of the FRET pair and leading to a decrease in the TR-FRET signal.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide for a high-throughput screening campaign to identify inhibitors of DNA-PK using a hypothetical library containing 2-Methyl-triazolo[1,5-a]pyridin-6-amine and its analogs.

HTS Campaign Workflow

The overall workflow for the HTS campaign is illustrated below.

HTS_Workflow cluster_primary_screen Primary Screen cluster_hit_confirmation Hit Confirmation cluster_secondary_assays Secondary & Orthogonal Assays cluster_hit_to_lead Hit-to-Lead Primary_Screen Single-Concentration Screen (e.g., 10 µM) Hit_Confirmation Dose-Response Curve (IC50 Determination) Primary_Screen->Hit_Confirmation Identify 'Hits' Secondary_Assays Orthogonal Assay (e.g., different technology) Selectivity Profiling Hit_Confirmation->Secondary_Assays Confirm 'Hits' Hit_to_Lead SAR Studies ADME/Tox Profiling Secondary_Assays->Hit_to_Lead Prioritize 'Leads'

Caption: High-throughput screening workflow for kinase inhibitor discovery.

Materials and Reagents
ReagentSupplierPurpose
DNA-PK, active enzymeThermo FisherThe kinase target
DNA-PK substrate peptide, biotinylatedThermo FisherThe substrate for the kinase reaction
ATPSigma-AldrichThe phosphate donor for the kinase reaction
Anti-phospho-DNA-PK substrate antibody, Eu-labeledThermo FisherBinds to the phosphorylated substrate (TR-FRET donor)
Streptavidin-APCThermo FisherBinds to the biotinylated substrate (TR-FRET acceptor)
2-Methyl-triazolo[1,5-a]pyridin-6-amine libraryIn-house/CommercialThe compounds to be screened
StaurosporineSigma-AldrichA broad-spectrum kinase inhibitor (positive control)
DMSOSigma-AldrichSolvent for compounds and controls
Assay BufferThermo FisherProvides optimal conditions for the kinase reaction
Stop/Detection BufferThermo FisherStops the kinase reaction and contains the detection reagents
384-well low-volume platesCorningThe microplates for running the assay
Detailed Protocol: Primary Screen (Single-Concentration)

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Plating:

    • Prepare a 1 mM stock solution of the 2-Methyl-triazolo[1,5-a]pyridin-6-amine library compounds in 100% DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of each compound solution into the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in the assay.

    • Dispense 20 nL of 100% DMSO into the control wells (maximum signal).

    • Dispense 20 nL of a 1 mM staurosporine solution in 100% DMSO into the positive control wells (minimum signal).

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in assay buffer containing DNA-PK and the biotinylated substrate peptide at twice their final desired concentrations. The optimal concentrations should be determined during assay development.

    • Dispense 10 µL of the 2X enzyme/substrate solution into each well of the assay plate.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The ATP concentration should be at or near the Km value for DNA-PK to ensure sensitivity to competitive inhibitors.

    • Dispense 10 µL of the 2X ATP solution into each well to initiate the kinase reaction.

    • Centrifuge the plate briefly.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), which should be determined during assay development to be within the linear range of the reaction.

  • Reaction Termination and Signal Detection:

    • Prepare a stop/detection solution containing the Eu-labeled anti-phospho-substrate antibody and Streptavidin-APC in stop/detection buffer.

    • Dispense 10 µL of the stop/detection solution into each well. This will stop the kinase reaction and initiate the detection process.

    • Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader.

    • Excitation: 340 nm

    • Emission: 615 nm (Europium) and 665 nm (APC)

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

Data Analysis and Hit Identification

The primary screen data is analyzed to identify "hits" that exhibit significant inhibition of DNA-PK activity.

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

    • Where:

      • Signal_compound is the TR-FRET ratio of the well with the test compound.

      • Signal_max is the average TR-FRET ratio of the DMSO-only wells.

      • Signal_min is the average TR-FRET ratio of the staurosporine wells.

  • Determine Hit Threshold:

    • A common method for setting the hit threshold is to use a value based on the mean and standard deviation (SD) of the sample population (e.g., >3 SD from the mean of the DMSO controls).

  • Z'-Factor Calculation:

    • The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.

Hit Confirmation and Secondary Assays

Compounds identified as hits in the primary screen must undergo further validation to confirm their activity and rule out false positives.

Dose-Response (IC50) Determination

Confirmed hits are tested in a dose-response format to determine their potency (IC50 value). This involves a serial dilution of the compound (typically 8-12 points) and running the TR-FRET assay as described above. The resulting data is then fitted to a four-parameter logistic model to calculate the IC50.

Orthogonal Assays

To ensure that the observed activity is not an artifact of the assay technology, hits should be tested in an orthogonal assay that uses a different detection method. For kinase inhibitors, a suitable orthogonal assay could be:

  • ADP-Glo™ Kinase Assay (Promega): A luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

  • Caliper Mobility Shift Assay: An electrophoresis-based method that separates the phosphorylated and non-phosphorylated substrate.

Kinase Selectivity Profiling

A critical step in the development of a kinase inhibitor is to assess its selectivity. Promising hits should be screened against a panel of other kinases, particularly those that are structurally related to the primary target (e.g., other members of the PIKK family for a DNA-PK inhibitor).[1] Several commercial services offer kinase selectivity profiling against large panels of kinases.

Causality and Self-Validation in the HTS Workflow

The described workflow incorporates several elements to ensure trustworthiness and self-validation:

  • Positive and Negative Controls on Every Plate: Staurosporine and DMSO controls provide a dynamic range for the assay and allow for the calculation of the Z'-factor, a measure of assay quality.

  • Orthogonal Assays: Confirmation of activity in a technologically distinct assay provides strong evidence that the compound's effect is on the biological target and not an artifact of the primary assay format.

  • Dose-Response Curves: A well-behaved sigmoidal dose-response curve is indicative of a specific interaction between the compound and the target. Irregular curves may suggest non-specific inhibition or compound aggregation.

  • Selectivity Profiling: Demonstrating selectivity for the target kinase over other kinases strengthens the case for a specific mechanism of action.

Visualization of the TR-FRET Assay Principle

TR_FRET_Assay cluster_no_inhibition No Inhibition (High TR-FRET) cluster_inhibition Inhibition (Low TR-FRET) Kinase Active DNA-PK Phospho_Substrate Biotin-Substrate-P Kinase->Phospho_Substrate Phosphorylation ATP ATP ADP ADP Substrate Biotin-Substrate Eu_Ab Eu-Ab Phospho_Substrate->Eu_Ab SA_APC SA-APC Phospho_Substrate->SA_APC FRET FRET Signal Eu_Ab->FRET Energy Transfer Inhibitor 2-Methyl-triazolo [1,5-a]pyridin-6-amine Inactive_Kinase Inactive DNA-PK Inhibitor->Inactive_Kinase No_FRET No FRET Signal

Caption: Principle of the TR-FRET based kinase assay for HTS.

Conclusion

The 2-Methyl-triazolo[1,5-a]pyridin-6-amine scaffold and its derivatives represent a promising starting point for the discovery of novel kinase inhibitors. The high-throughput screening workflow detailed in this application note provides a robust and reliable framework for identifying and validating potent and selective inhibitors from large compound libraries. By employing a high-quality assay technology like TR-FRET and adhering to a rigorous hit validation cascade, researchers can significantly increase the probability of discovering novel lead compounds for drug development programs.

References

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  • ResearchGate. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][6][7]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Available at: [Link]

  • ACS Publications. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][6][7]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Available at: [Link]

  • MDPI. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Available at: [Link]

  • PubMed Central (PMC). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • PubMed. (2014). Discovery of N-((4-([1][6][7]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Available at: [Link]

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Application

Application Note: A Systematic Approach to the Oral Formulation of 2-Methyl-triazolo[1,5-a]pyridin-6-amine

Abstract This application note provides a comprehensive guide for the formulation of 2-Methyl-triazolo[1,5-a]pyridin-6-amine, a member of the therapeutically significant triazolopyridine class of compounds, for oral admi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the formulation of 2-Methyl-triazolo[1,5-a]pyridin-6-amine, a member of the therapeutically significant triazolopyridine class of compounds, for oral administration. Recognizing the critical link between a compound's physicochemical properties and its ultimate bioavailability, we present a systematic workflow beginning with essential pre-formulation characterization. This guide details protocols for determining key parameters such as solubility, pKa, and solid-state properties, which collectively inform a rational formulation strategy. We explore tailored development pathways for both high-solubility (Biopharmaceutics Classification System [BCS] Class I) and low-solubility (BCS Class II) scenarios, with detailed protocols for direct compression and solubility-enhancing techniques like hot-melt extrusion. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to successfully advance triazolopyridine-based candidates into viable oral solid dosage forms.

Introduction: The Triazolopyridine Scaffold and the Imperative for Oral Delivery

The triazolopyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of pharmacological activities.[1][2] The successful clinical development of such candidates is often contingent on achieving a consistent and effective profile via the oral route, which is preferred for its convenience and patient compliance. The specific properties of 2-Methyl-triazolo[1,5-a]pyridin-6-amine, like any active pharmaceutical ingredient (API), will dictate the complexity of its formulation. A thorough understanding of its intrinsic characteristics is therefore not merely a preliminary step but the very foundation of a successful drug product.

This guide eschews a one-size-fits-all template, instead advocating for a decision-driven process rooted in robust analytical data. We will proceed from foundational characterization to formulation design and final testing, explaining the causality behind each experimental choice.

Foundational Blueprint: Pre-formulation Assessment

Pre-formulation studies are the cornerstone of rational drug development, providing the data necessary to forecast biopharmaceutical performance and mitigate development risks.[3][4]

Physicochemical & Biopharmaceutical Characterization

The initial step is to build a comprehensive profile of the API. While extensive data for 2-Methyl-triazolo[1,5-a]pyridin-6-amine is not publicly available, studies on structurally similar compounds, such as 7-Methyl-[1][5][6]triazolo[1,5-a]pyridin-6-amine, provide valuable predictive insights. For instance, a related triazolopyridine analog was identified as a weak base with a pKa of 3.4 and exhibited excellent intrinsic permeability.[6] This suggests that 2-Methyl-triazolo[1,5-a]pyridin-6-amine is likely to have similar characteristics, making a pH-dependent solubility profile probable and classifying it as a potential BCS Class II agent (low solubility, high permeability).

Table 1: Essential Pre-formulation Parameters and Target Profile

ParameterExperimental MethodRationale & Target Profile
Aqueous Solubility pH-Solubility Profile (Shake-flask method)To determine intrinsic solubility and the effect of pH. Critical for a weak base, which will be more soluble in the acidic gastric environment.
pKa Potentiometric Titration or UV-SpectrophotometryConfirms the ionization constant. A pKa around 3-4 would confirm its nature as a weak base, guiding formulation and dissolution media choices.
LogP / LogD HPLC-based or Shake-flask methodPredicts lipophilicity and membrane permeability. A LogD at pH 7.4 between 1-3 is often optimal for oral absorption.
Solid-State Form XRPD, DSC, TGAIdentifies the crystalline form (polymorphs) or if it is amorphous. Polymorphism can significantly impact solubility, stability, and bioavailability.[3][7]
Permeability Caco-2 Cell Monolayer AssayDirectly assesses the potential for intestinal absorption. High permeability (Papp > 10 x 10⁻⁶ cm/s) is desirable.[6]
Stability Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic)Determines degradation pathways and informs selection of compatible excipients and manufacturing processes.
Protocol 2.1.1: pH-Solubility Profile Determination
  • Objective: To quantify the solubility of the API across a physiologically relevant pH range (pH 1.2 to 7.4).

  • Materials: 2-Methyl-triazolo[1,5-a]pyridin-6-amine, buffer solutions (pH 1.2, 4.5, 6.8, 7.4), HPLC-grade water, acetonitrile.

  • Procedure:

    • Add an excess amount of the API to vials containing each buffer solution.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Quantify the concentration of the dissolved API in the filtrate using a validated HPLC-UV method.

    • Plot solubility (mg/mL or µM) against pH.

  • Expected Outcome: For a weak base, solubility is expected to be significantly higher at pH 1.2 (stomach) than at pH 6.8 (intestine). This pH-dependent effect is a critical consideration for predicting in-vivo dissolution.

Biopharmaceutics Classification System (BCS) Hypothesis

The data from the pre-formulation assessment allows for a preliminary BCS classification, which is a powerful tool for guiding formulation strategy.[8][9]

BCS_Classification_Workflow cluster_preform Pre-formulation Data cluster_decision BCS Hypothesis cluster_class Formulation Path Solubility Solubility @ pH 1.2-7.4 Sol_Check High Solubility? (Highest Dose / 250mL) Solubility->Sol_Check Permeability Permeability (Caco-2) Perm_Check High Permeability? (Papp > 10e-6 cm/s) Permeability->Perm_Check BCS1 BCS Class I Strategy: Immediate Release (Direct Compression) Sol_Check->BCS1 Yes BCS2 BCS Class II Strategy: Solubility Enhancement (Solid Dispersion/HME) Sol_Check->BCS2 No BCS3 BCS Class III Strategy: Permeability Enhancement Perm_Check->BCS3 No BCS4 BCS Class IV Strategy: Complex Formulation BCS2->Perm_Check Shared Path HME_Workflow cluster_input Inputs cluster_process HME Process cluster_output Downstream Processing API API Powder Blender Premix API + Polymer API->Blender Polymer Polymer Carrier (e.g., Soluplus®) Polymer->Blender Extruder Feed Hopper Twin-Screw Extruder (Heating & Mixing Zones) Die Blender->Extruder:f0 Cooling Conveyor Belt Cooling Extruder:f2->Cooling Pelletizer Pelletizer / Miller Cooling->Pelletizer Extrudate Amorphous Extrudate Granules Pelletizer->Extrudate FinalBlend Blend with Extragranular Excipients Extrudate->FinalBlend Compression Tablet Compression FinalBlend->Compression FinalTablet Final Tablet Compression->FinalTablet

Sources

Method

Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Novel Triazolopyridine Compound The triazolopyridine scaffold is a cornerstone in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Triazolopyridine Compound

The triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including kinase inhibition and antiviral effects.[1][2] 2-Methyl-triazolo[1,5-a]pyridin-6-amine represents a novel investigational compound within this class. A thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is paramount to elucidating its therapeutic potential and guiding its development into a safe and effective drug.

This comprehensive guide, designed for researchers and drug development professionals, provides a detailed framework for the integrated PK/PD analysis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine. We will delve into the rationale behind experimental design, present robust protocols for in vitro and in vivo studies, and illustrate how to model the collected data to establish a clear relationship between dose, exposure, and pharmacological effect.

Pharmacokinetic Profiling: Quantifying Systemic Exposure

The primary objective of pharmacokinetic analysis is to characterize the absorption, distribution, metabolism, and excretion (ADME) of 2-Methyl-triazolo[1,5-a]pyridin-6-amine. This is achieved by measuring its concentration in biological matrices over time.

Protocol 1: Quantification of 2-Methyl-triazolo[1,5-a]pyridin-6-amine in Plasma using LC-MS/MS

This protocol outlines a sensitive and specific method for quantifying the compound in plasma, a common surrogate for systemic exposure.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (from dosed animals or human subjects), add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. The precursor and product ions for 2-Methyl-triazolo[1,5-a]pyridin-6-amine and the internal standard must be optimized.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of the compound in the quality control and unknown samples by interpolation from the calibration curve.

The choice of protein precipitation is a rapid and effective method for sample cleanup in this context. For compounds with lower concentrations or significant matrix interference, more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[3][4]

Illustrative Pharmacokinetic Workflow

PK_Workflow cluster_preclinical Preclinical Dosing cluster_sampling Biological Sampling cluster_bioanalysis Bioanalytical Quantification cluster_analysis Data Analysis & Modeling iv_dose Intravenous Dosing blood_collection Serial Blood Collection iv_dose->blood_collection po_dose Oral Dosing po_dose->blood_collection sample_prep Plasma Sample Preparation blood_collection->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms quant Quantification lcms->quant pk_params Calculation of PK Parameters quant->pk_params modeling PK Modeling pk_params->modeling

Caption: Workflow for Preclinical Pharmacokinetic Analysis.

Key Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters to be determined is presented in the table below. These parameters provide insights into the compound's bioavailability, clearance, and half-life.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
t1/2 Half-lifeThe time required for the plasma concentration to decrease by half.
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation.

Pharmacodynamic Assessment: Measuring the Biological Effect

Based on the known activities of the triazolopyridine class, we hypothesize that 2-Methyl-triazolo[1,5-a]pyridin-6-amine is a protein kinase inhibitor.[1] The following protocols are designed to test this hypothesis and quantify its biological effects.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay will determine the potency of the compound against a specific kinase target. For this example, we will assume the target is a hypothetical "Kinase X".

1. Reagents and Materials:

  • Recombinant human Kinase X.

  • Kinase-specific peptide substrate.

  • ATP (Adenosine triphosphate).

  • Assay buffer.

  • 2-Methyl-triazolo[1,5-a]pyridin-6-amine (serially diluted).

  • A detection reagent that measures either the phosphorylated substrate or the remaining ATP.

2. Assay Procedure:

  • In a 384-well plate, add the assay buffer, the peptide substrate, and the serially diluted compound.

  • Initiate the kinase reaction by adding a mixture of Kinase X and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

3. Data Analysis:

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Protocol 3: In Vivo Pharmacodynamic (Tumor Xenograft) Study

This in vivo study will assess the compound's ability to inhibit a downstream biomarker of Kinase X activity in a tumor model, linking drug exposure to target engagement.

1. Study Design:

  • Use immunodeficient mice bearing human tumor xenografts that are dependent on Kinase X signaling.

  • Administer a single oral dose of 2-Methyl-triazolo[1,5-a]pyridin-6-amine at various dose levels.

  • At selected time points post-dose, collect tumor and plasma samples.

2. Biomarker Analysis:

  • Homogenize the tumor samples to extract proteins.

  • Use an enzyme-linked immunosorbent assay (ELISA) or Western blotting to quantify the levels of a phosphorylated downstream substrate of Kinase X (e.g., p-Substrate Y).

  • Quantify the concentration of 2-Methyl-triazolo[1,5-a]pyridin-6-amine in the corresponding plasma samples using the LC-MS/MS method described in Protocol 1.

3. Data Analysis:

  • Correlate the plasma concentrations of the compound with the percentage of inhibition of p-Substrate Y in the tumors at each time point.

Proposed Signaling Pathway for Kinase X Inhibition

PD_Pathway cluster_pathway Kinase X Signaling Pathway KinaseX Kinase X SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y CellularResponse Cellular Response (e.g., Proliferation) pSubstrateY->CellularResponse Drives Compound 2-Methyl-triazolo[1,5-a]pyridin-6-amine Compound->KinaseX Inhibits

Caption: Hypothesized Mechanism of Action.

Integrated PK/PD Modeling: Linking Exposure to Effect

PK/PD modeling mathematically integrates the pharmacokinetic and pharmacodynamic data to describe and predict the time course of a drug's effect.[5] This is crucial for optimizing the dosing regimen in clinical studies.

Modeling Approach

A direct-effect PK/PD model can be used to link the plasma concentration of 2-Methyl-triazolo[1,5-a]pyridin-6-amine to the inhibition of the p-Substrate Y biomarker. The relationship is often described by an inhibitory Emax model:

Effect = E0 - (Emax * C) / (EC50 + C)

Where:

  • Effect is the measured level of p-Substrate Y.

  • E0 is the baseline level of p-Substrate Y.

  • Emax is the maximum possible inhibition.

  • C is the plasma concentration of the compound.

  • EC50 is the plasma concentration that produces 50% of the maximum inhibition.

By fitting the in vivo PK and PD data to this model, a quantitative relationship between drug exposure and target modulation can be established. This model can then be used to simulate the expected target inhibition for different dosing schedules.[6]

Illustrative PK/PD Relationship

PKPD_Model cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_model PK/PD Model Dose Dose Concentration Concentration Dose->Concentration Determines PKPD_Link Links Concentration->PKPD_Link Effect Biological Effect PKPD_Link->Effect

Caption: Conceptual PK/PD Modeling Framework.

Conclusion and Future Directions

The protocols and methodologies outlined in this application note provide a robust framework for the comprehensive pharmacokinetic and pharmacodynamic characterization of 2-Methyl-triazolo[1,5-a]pyridin-6-amine. A thorough understanding of the exposure-response relationship is critical for making informed decisions during drug development, including dose selection for clinical trials and prediction of therapeutic outcomes. Further studies should also investigate the metabolic pathways of this compound to identify potential metabolites and assess the risk of drug-drug interactions.[7][8]

References

  • The Discovery of 7-Methyl-2-[(7-methyl[7][9][10]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Molecules. [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[7][9][10]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Discovery of N-((4-([7][9][10]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable ALK5 inhibitor. Journal of Medicinal Chemistry. [Link]

  • Triazolopyridine - Wikipedia. Wikipedia. [Link]

  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances. [Link]

  • In vitro PK/PD modeling of tyrosine kinase inhibitors in non‐small cell lung cancer cell lines. CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. ResearchGate. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules. [Link]

  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. ResearchGate. [Link]

  • The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]

  • Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Molecules. [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Journal of Clinical Oncology. [Link]

  • The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]

  • Ici-63197 | C9H13N5O. PubChem. [Link]

  • The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Clinical Cancer Research. [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine

Welcome to the technical support center for the synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and field-proven strategies to help you reliably improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable strategy for synthesizing the 2-Methyl-triazolo[1,5-a]pyridin-6-amine core?

A1: The most robust and widely adopted method involves the oxidative cyclization of an N-(pyridin-2-yl)amidine intermediate. This strategy typically begins with a substituted 2-aminopyridine which is first converted to an amidine, followed by an oxidant-mediated intramolecular N-N bond formation to construct the triazole ring. For the target molecule, this requires a 2,5-diaminopyridine derivative as the starting material and an acetonitrile equivalent to form the 2-methyl group.

Q2: Is it necessary to protect the 6-amino group during the synthesis?

A2: Yes, it is highly recommended. The exocyclic amine at the 6-position is nucleophilic and can compete in side reactions, especially during the amidine formation and the oxidative cyclization steps. It can also be oxidized by the reagents used for N-N bond formation, leading to complex byproduct profiles and significantly lower yields. A standard protecting group like Boc (tert-butyloxycarbonyl) or acetyl is advisable.

Q3: What are the most critical parameters to control for maximizing the yield?

A3: The two most critical stages are:

  • Amidine Formation: Ensuring the complete and clean conversion of the 2-aminopyridine to the corresponding acetamidine is crucial. This step is often temperature and solvent-dependent.

  • Oxidative Cyclization: The choice of oxidant and reaction conditions for this step directly dictates the yield and purity of the final product. Over-oxidation or incomplete reaction are common pitfalls. Several oxidants can be employed, each with its own advantages.[1][2]

Q4: Which analytical techniques are recommended for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of the consumption of starting materials and the formation of the product. For more precise analysis, especially to check for the formation of intermediates and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. ¹H NMR of crude aliquots can also provide valuable information about the reaction's progress and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Possible Cause A: Ineffective Oxidative Cyclization The N-N bond-forming cyclization is the key step and often the primary point of failure. The chosen oxidant may be inappropriate for your specific substrate or may have degraded.

  • Solution:

    • Verify Oxidant Quality: Ensure your oxidant is fresh and has been stored correctly. For instance, (Diacetoxyiodo)benzene (PIDA) or Phenyliodine(III) diacetate (PIDA) should be stored in a cool, dark place.

    • Screen Different Oxidants: The reactivity can vary significantly. Consider screening a panel of oxidants. A comparison is provided in the table below.

    • Optimize Temperature: Some oxidative cyclizations require heating to overcome the activation energy barrier, while others proceed smoothly at room temperature.[3] If the reaction is sluggish at ambient temperature, try gentle heating (e.g., 40-60 °C).

Possible Cause B: Incomplete Formation of the Amidine Intermediate If the initial amidine formation is not complete, the subsequent cyclization step will naturally result in a low yield.

  • Solution:

    • Modify Reaction Conditions: Amidine formation can be promoted by using a catalyst or by removing byproducts. For example, when reacting with a reagent like N,N-dimethylacetamide dimethyl acetal, ensure the temperature is sufficient to drive off the generated methanol.

    • Isolate and Characterize the Intermediate: If possible, isolate the amidine intermediate after the first step to confirm its identity and purity before proceeding to the cyclization. This removes ambiguity and confirms the viability of your starting material and initial reaction conditions.

Possible Cause C: Poor Quality of Starting Material The starting material, a 2,5-diaminopyridine derivative, can be prone to oxidation and degradation. Impurities can interfere with the reaction.

  • Solution:

    • Purify the Starting Material: Recrystallize or perform column chromatography on the starting 2,5-diaminopyridine derivative before use.

    • Confirm Identity: Verify the structure and purity of your starting material using NMR and mass spectrometry.

Problem 2: Complex Reaction Mixture and Difficult Purification

Possible Cause A: Side Reactions Involving the 6-Amino Group As mentioned in the FAQ, an unprotected 6-amino group is a primary source of byproducts.

  • Solution:

    • Implement a Protection Strategy: Protect the 6-amino group with a suitable protecting group (e.g., Boc). This is the most effective way to prevent side reactions. The protecting group can be removed in the final step. The workflow diagram below illustrates this process.

Possible Cause B: Dimerization or Polymerization Under harsh oxidative conditions, intermolecular reactions can occur, leading to dimers or polymeric material, which are often difficult to separate from the desired product.

  • Solution:

    • Use Milder Oxidants: Switch from aggressive oxidants like Pb(OAc)₄ to milder, more controlled systems like I₂/KI or PIFA (phenyliodine bis(trifluoroacetate)).[1][2]

    • Control Stoichiometry: Ensure the precise stoichiometry of the oxidant. An excess can promote unwanted side reactions. Add the oxidant slowly or portion-wise to maintain a low instantaneous concentration.

    • High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions and promote the desired intramolecular cyclization.

Data Summary: Comparison of Oxidants

The choice of oxidant is critical for the key N-N bond formation step. This table summarizes common choices and their typical characteristics.

Oxidant SystemTypical ConditionsAdvantagesDisadvantages
PIFA / PIDA CH₂Cl₂ or CH₃CN, 0 °C to RTMetal-free, high yields, short reaction times.[1]Can be expensive, sensitive to moisture.
I₂ / KI in Base aq. K₂CO₃, RTEnvironmentally benign, cost-effective, scalable.[1]May require longer reaction times, basic conditions.
CuBr / Air Toluene or DMF, 80-120 °CInexpensive catalyst, uses air as the terminal oxidant.[2]Requires higher temperatures, potential metal contamination.
Electrochemical nBu₄NBr, CH₃CN, undivided cellMetal- and additive-free, highly controlled.[1]Requires specialized equipment.

Visualized Workflows and Mechanisms

Proposed Synthetic Pathway

The following diagram outlines the recommended synthetic route, incorporating the crucial amine protection step.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amidine Formation cluster_2 Step 3: Oxidative Cyclization cluster_3 Step 4: Deprotection SM 2,5-Diaminopyridine Protected tert-butyl (5-amino-2-pyridyl)carbamate SM->Protected  Base (e.g., TEA)  Solvent (e.g., DCM) Boc2O Boc Anhydride Boc2O->Protected Amidine_Intermediate N'-[5-(Boc-amino)-2-pyridyl]acetamidine Protected->Amidine_Intermediate  Heat  (e.g., Toluene) Amidine_Reagent CH3C(OEt)NH (Acetimidate) Amidine_Reagent->Amidine_Intermediate Protected_Product Boc-Protected Target Molecule Amidine_Intermediate->Protected_Product  Solvent (e.g., CH3CN)  Room Temp Oxidant Oxidant (e.g., PIFA) Oxidant->Protected_Product Final_Product 2-Methyl-triazolo[1,5-a]pyridin-6-amine Protected_Product->Final_Product  DCM  Room Temp Acid Acid (e.g., TFA) Acid->Final_Product G Start Low Yield or Complex Mixture? Check_SM Analyze crude by TLC/LC-MS. Is starting amidine consumed? Start->Check_SM Check_Oxidant High amount of starting material remains. CAUSE: Ineffective Cyclization Check_SM->Check_Oxidant No Check_Workup Starting material is consumed, but product is absent or impure. Check_SM->Check_Workup Yes Troubleshoot_Oxidant SOLUTION: 1. Use fresh oxidant. 2. Screen other oxidants (see table). 3. Increase temperature moderately. Check_Oxidant->Troubleshoot_Oxidant Troubleshoot_Side_Reactions CAUSE: Side Reactions / Degradation SOLUTION: 1. Ensure 6-NH2 is protected. 2. Use a milder oxidant. 3. Run at higher dilution. Check_Workup->Troubleshoot_Side_Reactions

Caption: A systematic guide to troubleshooting low yields.

Detailed Experimental Protocol (Example)

This protocol describes the synthesis via oxidative cyclization of a Boc-protected amidine intermediate.

Step 1: Protection of 2,5-Diaminopyridine

  • Dissolve 2,5-diaminopyridine (1.0 equiv.) in dichloromethane (DCM, ~0.2 M).

  • Add triethylamine (TEA, 1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and separate the organic layer.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl (5-amino-2-pyridyl)carbamate.

Step 2: Formation of N'-[5-(Boc-amino)-2-pyridyl]acetamidine

  • To a solution of tert-butyl (5-amino-2-pyridyl)carbamate (1.0 equiv.) in anhydrous toluene (~0.3 M), add ethyl acetimidate hydrochloride (1.5 equiv.) and diisopropylethylamine (DIPEA, 1.6 equiv.).

  • Heat the mixture to reflux (approx. 110 °C) for 6-8 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The crude amidine is often used directly in the next step without further purification.

Step 3: Oxidative Cyclization

  • Dissolve the crude amidine intermediate (1.0 equiv.) in anhydrous acetonitrile (~0.1 M).

  • Add phenyliodine bis(trifluoroacetate) (PIFA, 1.2 equiv.) portion-wise at room temperature over 15 minutes.

  • Stir the reaction at room temperature for 1-2 hours. Monitor completion by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to obtain tert-butyl (2-methyl-t[1][3][4]riazolo[1,5-a]pyridin-6-yl)carbamate.

Step 4: Boc Deprotection

  • Dissolve the purified Boc-protected product (1.0 equiv.) in DCM (~0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 equiv.) and stir at room temperature for 1-3 hours.

  • Once deprotection is complete (monitored by TLC/LC-MS), concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and neutralize carefully with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product, 2-Methyl-triazolo[1,5-a]pyridin-6-amine . Further purification by recrystallization or chromatography may be necessary.

References

  • Pravin S. Shinde, et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Fawzy, I. A. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. Available at: [Link]

  • Barlaam, B., et al. (2019). The Discovery of 7-Methyl-2-[(7-methylt[1][3][4]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Park, H., et al. (2014). Discovery of N-((4-(T[1][3][4]riazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. Journal of Medicinal Chemistry, 57(10), 4213-4228. Available at: [Link]

Sources

Optimization

overcoming solubility issues of 2-Methyl-triazolo[1,5-a]pyridin-6-amine in biological buffers

This technical support guide is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 2-Methyl-triazolo[1,5-a]pyridin-6-amine in common biolog...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 2-Methyl-triazolo[1,5-a]pyridin-6-amine in common biological buffers. Our goal is to provide both theoretical understanding and practical, actionable solutions to ensure the success and reproducibility of your experiments.

Compound Profile: Understanding the Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-triazolo[1,5-a]pyridin-6-amine is the foundation for troubleshooting solubility issues. While experimental data for this specific molecule is not extensively published, we can infer key characteristics based on its structure and data from close structural analogs.

  • Chemical Structure: 2-Methyl-triazolo[1,5-a]pyridin-6-amine possesses a fused heterocyclic ring system containing a pyridine ring and a triazole ring, with a methyl and an amine substituent. This structure confers weak basicity.

  • Weakly Basic Nature (pKa): The triazolopyridine core is basic. A closely related triazolopyridine moiety has a measured pKa of its conjugate acid of approximately 3.4.[1][2] This indicates that 2-Methyl-triazolo[1,5-a]pyridin-6-amine is a weak base and will be predominantly in its protonated, more soluble, cationic form at a pH below its pKa.

  • Lipophilicity (LogP): While a specific LogP is not available, the aromatic nature of the ring system suggests a degree of lipophilicity, which can contribute to poor aqueous solubility. A related, more complex compound containing the triazolopyridine scaffold has a measured LogD at pH 7.4 of 1.3, indicating moderate lipophilicity.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Methyl-triazolo[1,5-a]pyridin-6-amine not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?

A1: As a weak base with an estimated pKa of ~3.4, 2-Methyl-triazolo[1,5-a]pyridin-6-amine is predominantly in its neutral, less soluble form at physiological pH (7.4). Solubility is expected to be significantly higher in acidic conditions where the molecule can be protonated.

Q2: I initially dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What happened?

A2: This is a common issue known as "crashing out." While DMSO is an excellent organic solvent for many compounds, the limited solubility of 2-Methyl-triazolo[1,5-a]pyridin-6-amine in the final aqueous buffer system becomes the limiting factor upon dilution. The final concentration of your compound in the assay medium likely exceeds its aqueous solubility at that pH.

Q3: Can I simply lower the pH of my buffer to dissolve the compound?

A3: While lowering the pH will increase solubility, you must consider the pH compatibility of your experimental system. For cell-based assays, significant deviations from physiological pH can induce cytotoxicity. For enzymatic assays, pH changes can alter protein conformation and activity. This approach is most feasible for simple binding assays or when the experimental endpoint is not sensitive to pH changes within a tolerable range.

Q4: Are there any general-purpose buffers that are better for maintaining the solubility of weakly basic compounds?

A4: While no single buffer can overcome inherent low solubility, choosing a buffer with a pH range that is as low as your assay can tolerate may be beneficial. For example, if your experiment can be conducted at pH 6.0, a MES buffer might be a better choice than a phosphate buffer at pH 7.4.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This guide provides a systematic approach to addressing solubility issues with 2-Methyl-triazolo[1,5-a]pyridin-6-amine. We recommend starting with the simplest method (pH adjustment, where appropriate) and progressing to more complex formulations as needed.

Strategy 1: pH Adjustment (for pH-tolerant assays)

This strategy leverages the weakly basic nature of the compound. By lowering the pH, we can increase the proportion of the more soluble, protonated form.

Scientific Rationale: According to the Henderson-Hasselbalch equation, for a weak base, solubility increases as the pH of the solution decreases below its pKa.[3]

Workflow:

  • Determine Assay pH Tolerance: Establish the lowest pH your experimental system can tolerate without compromising the results.

  • Prepare Acidic Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a dilute acidic solution (e.g., 0.1 N HCl).

  • Dilution and pH Confirmation: Dilute the acidic stock into your final assay buffer. After dilution, confirm the final pH of your assay solution to ensure it remains within the tolerated range.

dot

cluster_0 pH-Solubility Relationship for a Weak Base Low_pH Low pH (pH < pKa) High_Solubility High Solubility (Protonated Form) Low_pH->High_Solubility Favors High_pH High pH (pH > pKa) Low_Solubility Low Solubility (Neutral Form) High_pH->Low_Solubility Favors

Caption: pH effect on weak base solubility.

Strategy 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[4][5]

Scientific Rationale: Co-solvents can disrupt the hydrogen bonding network of water, creating a more favorable environment for lipophilic molecules.

Common Co-solvents and Recommended Starting Concentrations:

Co-solventRecommended Starting Conc. in Final AssayNotes
Dimethyl Sulfoxide (DMSO)≤ 1% (v/v)Common starting point; can have biological effects at higher concentrations.
Ethanol≤ 5% (v/v)Can affect protein structure and cell viability at higher concentrations.
Polyethylene Glycol 400 (PEG-400)≤ 10% (v/v)Generally well-tolerated; can increase viscosity.
Propylene Glycol (PG)≤ 10% (v/v)Good safety profile; often used in pharmaceutical formulations.

Experimental Protocol: Co-solvent Method

  • Prepare High-Concentration Stock: Dissolve 2-Methyl-triazolo[1,5-a]pyridin-6-amine in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50 mM). Gentle warming or sonication may aid dissolution.

  • Serial Dilution: Perform serial dilutions of the high-concentration stock in the same co-solvent to create intermediate stocks.

  • Final Dilution: Add a small volume of the intermediate stock to your pre-warmed biological buffer with vigorous vortexing to achieve the final desired concentration. Ensure the final co-solvent concentration remains within the recommended limits.

dot

cluster_1 Co-Solvent Solubilization Workflow Start Poorly Soluble Compound High_Stock Dissolve in 100% Co-solvent (e.g., DMSO) Start->High_Stock Intermediate_Stock Intermediate Dilution (in Co-solvent) High_Stock->Intermediate_Stock Final_Dilution Dilute into Aqueous Buffer (Vortexing) Intermediate_Stock->Final_Dilution Final_Solution Final Assay Solution (Low % Co-solvent) Final_Dilution->Final_Solution

Caption: Workflow for using co-solvents.

Strategy 3: Incorporation of Surfactants

Surfactants are amphipathic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[3]

Scientific Rationale: The hydrophobic core of the micelle provides a favorable environment for the lipophilic 2-Methyl-triazolo[1,5-a]pyridin-6-amine, while the hydrophilic exterior of the micelle allows it to remain dispersed in the aqueous buffer.

Recommended Surfactants:

SurfactantTypeRecommended Starting Conc. (w/v)
Polysorbate 80 (Tween® 80)Non-ionic0.01 - 0.1%
Polysorbate 20 (Tween® 20)Non-ionic0.01 - 0.1%
Kolliphor® EL (Cremophor® EL)Non-ionic0.01 - 0.1%

Experimental Protocol: Surfactant Method

  • Prepare Surfactant-Containing Buffer: Add the desired concentration of surfactant to your biological buffer and mix thoroughly.

  • Prepare Compound Stock: Prepare a concentrated stock of 2-Methyl-triazolo[1,5-a]pyridin-6-amine in a suitable organic solvent (e.g., DMSO).

  • Dilution into Surfactant Buffer: Slowly add the compound stock to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.

Strategy 4: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, enhancing their solubility.[6][7]

Scientific Rationale: The lipophilic 2-Methyl-triazolo[1,5-a]pyridin-6-amine can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the complex to dissolve in aqueous media.

Commonly Used Cyclodextrins:

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used in parenteral formulations.

Experimental Protocol: Cyclodextrin Method

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your biological buffer to the desired concentration.

  • Add Compound: Add the solid 2-Methyl-triazolo[1,5-a]pyridin-6-amine to the cyclodextrin solution.

  • Facilitate Complexation: Mix the solution overnight at room temperature or with gentle heating and sonication to ensure the formation of the inclusion complex.

Summary and Final Recommendations

The solubility of 2-Methyl-triazolo[1,5-a]pyridin-6-amine in biological buffers is primarily limited by its weakly basic nature and inherent lipophilicity. A systematic approach to formulation development is crucial for obtaining reliable and reproducible experimental results.

  • Start Simple: Always begin by assessing the feasibility of using a small percentage of a common co-solvent like DMSO.

  • Consider the Assay: The choice of solubilization strategy must be compatible with your specific experimental system.

  • Validate Your Formulation: Once you have a visually clear solution, it is advisable to confirm that your chosen excipients do not interfere with your assay. Run appropriate vehicle controls.

  • Characterize Your Final Solution: For critical applications, consider filtering your final solution through a 0.22 µm filter to remove any undissolved particulates and confirming the concentration of the soluble fraction via an analytical method like HPLC-UV.

By applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with 2-Methyl-triazolo[1,5-a]pyridin-6-amine and proceed with their investigations with greater confidence.

References

  • (PDF) The Discovery of 7-Methyl-2-[(7-methyl[1][3][4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one - ResearchGate. Available at: [Link]_

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one - MDPI. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Available at: [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][3][4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648) - ACS Publications - American Chemical Society. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available at: [Link]

  • Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PMC. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. Available at: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]

  • (PDF) Amino Acid-Based Surfactants - ResearchGate. Available at: [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. Available at: [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility - ResearchGate. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Dosing of 2-Methyl-triazolo[1,5-a]pyridin-6-amine

This guide provides in-depth technical support for researchers and drug development professionals working with 2-Methyl-triazolo[1,5-a]pyridin-6-amine. It is structured as a series of frequently asked questions (FAQs) an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers and drug development professionals working with 2-Methyl-triazolo[1,5-a]pyridin-6-amine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during in vivo experimental design and execution. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust, reproducible, and built on a foundation of scientific integrity.

Section 1: Foundational Knowledge & Pre-formulation

This section addresses the critical first steps that must be taken before any animal is dosed. Understanding the fundamental physicochemical properties of 2-Methyl-triazolo[1,5-a]pyridin-6-amine is the bedrock of a successful in vivo study.

Q1: Where can I find the basic physicochemical properties of 2-Methyl-triazolo[1,5-a]pyridin-6-amine, and why are they important?

A1: The foundational properties of your test compound are critical for all subsequent in vivo work. The primary resource for this information is the PubChem database, which lists 2-Methyl-triazolo[1,5-a]pyridin-6-amine under CID 156382.

Key parameters and their importance are summarized below:

PropertyValue (Predicted or Experimental)Significance for In Vivo Studies
Molecular Weight 148.18 g/mol Essential for calculating molarity, dose concentrations, and preparing solutions.
LogP (XLogP3) 0.8This value suggests moderate lipophilicity. Compounds with a LogP between 0 and 3 are often good candidates for oral absorption, though it doesn't guarantee solubility. It informs initial vehicle selection strategies.
pKa (Predicted) Basic: 4.86The pKa indicates it is a weak base. This is critical for solubility. The compound will be more soluble in acidic solutions (pH < pKa) where it becomes protonated and charged. This property can be exploited for formulation development.
Hydrogen Bond Donors/Acceptors 1 Donor, 4 AcceptorsThese influence solubility in aqueous vs. organic solvents and the compound's ability to cross biological membranes.

Understanding these properties is not just a formality; it directly predicts potential challenges. For instance, the low basic pKa suggests that using a simple neutral aqueous vehicle like saline may lead to poor solubility and compound precipitation.

Section 2: Formulation and Vehicle Selection - The Key to Exposure

The most common point of failure in in vivo studies is improper formulation, leading to poor compound exposure and misleading results. The goal is to create a stable, homogenous, and administrable formulation that ensures the animal receives the intended dose.

Q2: My compound, 2-Methyl-triazolo[1,5-a]pyridin-6-amine, is not dissolving in saline or PBS. What should I do?

A2: This is a common and expected issue for many small molecules. Given its predicted LogP and basic nature, neutral aqueous buffers are unlikely to be suitable. A systematic, multi-step approach is required to find an appropriate vehicle. The goal is to achieve a clear solution or a stable, uniform suspension that can be accurately dosed.

Workflow for Vehicle Selection

Below is a decision-making workflow for selecting an appropriate vehicle.

VehicleSelection Start Start: Determine Required Dose Concentration CheckAqueous Attempt to Dissolve in Acidic Buffer (e.g., pH 4-5 Citrate Buffer) Start->CheckAqueous IsSolubleA Is it Soluble & Stable? CheckAqueous->IsSolubleA UseAqueous Use Acidic Buffer Vehicle. Monitor for injection site irritation. IsSolubleA->UseAqueous Yes TryCosolvent Attempt Co-solvent System (e.g., DMSO, PEG300, Tween 80) IsSolubleA->TryCosolvent No IsSolubleB Is it Soluble & Stable? TryCosolvent->IsSolubleB UseCosolvent Use Co-solvent System. CRITICAL: Run vehicle-only toxicity control. IsSolubleB->UseCosolvent Yes TrySuspension Create a Suspension (e.g., 0.5% CMC, 0.2% Tween 80 in water) IsSolubleB->TrySuspension No IsStable Is Suspension Homogenous & Stable for Dosing Duration? TrySuspension->IsStable UseSuspension Use Suspension. Ensure constant mixing during dosing. IsStable->UseSuspension Yes Reformulate Re-evaluate Dose/Compound. Consider salt forms or formulation technologies. IsStable->Reformulate No

Caption: Decision tree for selecting an in vivo vehicle.

Q3: Can you provide a starting protocol for preparing a formulation with a co-solvent system?

A3: Absolutely. Co-solvent systems are common for increasing the solubility of moderately lipophilic compounds. A widely used and generally well-tolerated formulation is PEG300/Tween 80/Saline .

Protocol: Preparation of a 10% DMSO, 40% PEG300, 5% Tween 80 Formulation

Objective: To prepare a 1 mg/mL solution of 2-Methyl-triazolo[1,5-a]pyridin-6-amine in a vehicle suitable for intravenous (IV) or intraperitoneal (IP) injection.

Materials:

  • 2-Methyl-triazolo[1,5-a]pyridin-6-amine powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes and syringes

Procedure:

  • Initial Solubilization: Weigh the required amount of compound. In a sterile conical tube, add DMSO to a final concentration of 10% of the total volume. For example, for a final volume of 10 mL, add 1 mL of DMSO. Vortex until the compound is fully dissolved. This step is crucial as many compounds have high solubility in pure DMSO.

  • Add Co-solvent: Add PEG300 to a final concentration of 40% (4 mL for a 10 mL final volume). Vortex thoroughly. The solution should remain clear.

  • Add Surfactant: Add Tween 80 to a final concentration of 5% (0.5 mL for a 10 mL final volume). Vortex again. The surfactant helps to maintain stability and prevent precipitation when the aqueous component is added.

  • Final Dilution: Slowly add sterile saline to reach the final volume (4.5 mL for a 10 mL total). Add the saline dropwise while vortexing to prevent the compound from crashing out of solution.

  • Final Check: Inspect the final formulation. It should be a clear, particle-free solution. If precipitation occurs, the formulation is not suitable and an alternative must be developed.

Crucial Safety Note: Always run a parallel control group of animals dosed with the vehicle alone. Some vehicles, especially those with high concentrations of DMSO or surfactants, can have physiological effects or cause local irritation, which could be confounded with the effects of your compound.

Section 3: In Vivo Dosing Strategy and Execution

With a viable formulation, the next step is to determine a safe and effective dose in your animal model.

Q4: I have no prior in vivo data. How do I select a starting dose for my first efficacy study?

A4: Starting an efficacy study without understanding the compound's tolerability is a recipe for failure and is ethically unsound. You must first conduct a Dose Range Finding (DRF) or Maximum Tolerated Dose (MTD) study. The goal is to identify the highest dose that can be administered without causing overt signs of toxicity.

Protocol: Abbreviated Dose Range Finding Study

Objective: To determine the MTD of 2-Methyl-triazolo[1,5-a]pyridin-6-amine in mice.

Design:

  • Animals: Use a small cohort of healthy, naive mice (e.g., C57BL/6), n=2-3 per group.

  • Dose Levels: Select a range of doses. A common starting point is a logarithmic scale (e.g., 1, 3, 10, 30, 100 mg/kg). The range should be based on any available in vitro potency data (e.g., start at 10-100x the in vitro IC50).

  • Administration: Dose the animals once via the intended route of administration for the future efficacy study (e.g., oral gavage, IP injection).

  • Monitoring: Observe the animals closely for the first 4-6 hours post-dose, and then daily for 7-14 days. Key parameters to monitor include:

    • Body Weight: A >15-20% body weight loss is a common sign of toxicity.

    • Clinical Signs: Observe for changes in posture (hunching), activity (lethargy), fur (piloerection), and behavior.

    • Mortality: Record any deaths.

Data Interpretation: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or significant, persistent clinical signs of distress. Your initial efficacy studies should begin with doses at or below the MTD (e.g., MTD, MTD/2, MTD/4).

Q5: What is the relationship between my dosing schedule, pharmacokinetics (PK), and pharmacodynamics (PD)?

A5: This relationship is the core of in vivo pharmacology. Understanding it is essential for designing a meaningful study that can test your hypothesis.

  • Dosing: The dose and frequency at which you administer the compound.

  • Pharmacokinetics (PK): What the body does to the drug. It describes the absorption, distribution, metabolism, and excretion (ADME) of the compound, which determines its concentration in the blood and tissues over time (i.e., exposure).

  • Pharmacodynamics (PD): What the drug does to the body. It describes the biochemical and physiological effects of the drug, such as target engagement and downstream pathway modulation.

PKPD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dosing Regimen (Dose, Frequency, Route) PK_Profile Plasma/Tissue Concentration (Exposure over Time) Cmax, Tmax, AUC Dose->PK_Profile Determines PD_Marker Target Engagement & Pathway Modulation (e.g., p-ERK, Gene Expression) PK_Profile->PD_Marker Drives Efficacy Therapeutic Efficacy (e.g., Tumor Growth Inhibition) PD_Marker->Efficacy Leads to

Caption: Relationship between Dosing, PK, PD, and Efficacy.

A successful experiment requires that the PK profile (exposure) is sufficient to drive the PD marker (target engagement) to a level that results in efficacy. Without measuring PK, you cannot distinguish between a compound that is inactive and one that simply did not achieve adequate exposure.

Section 4: Troubleshooting and Advanced Scenarios

Q6: I completed an efficacy study, but the results are highly variable between animals in the same group. What could be the cause?

A6: High variability is a common problem that can obscure real biological effects. The root cause is often related to inconsistent compound exposure.

Troubleshooting High In Vivo Variability:

Potential CauseHow to Investigate & Solve
Formulation Instability Problem: The compound is precipitating out of the vehicle before or during dosing. Solution: Re-evaluate the formulation. Prepare it fresh daily. Keep suspensions constantly agitated (e.g., on a stir plate) during the entire dosing procedure. Visually inspect the syringe before and after each injection.
Dosing Inaccuracy Problem: Inaccurate administration (e.g., improper oral gavage leading to tracheal administration, or IP injection into the gut or fat pad). Solution: Ensure all personnel are properly trained and proficient in the dosing technique. For oral gavage, use appropriate animal-sized gavage needles. For IP, use the correct anatomical landmarks.
PK/Metabolism Differences Problem: Natural biological variation in drug metabolism between animals. Solution: Conduct a small satellite PK study. Collect blood samples from a subset of animals at several time points post-dose (e.g., 1, 4, 8, 24h) to confirm that exposure is in the expected range and is reasonably consistent.
Vehicle-Induced Effects Problem: The vehicle itself is causing a physiological response that adds noise to the data. Solution: Always include a vehicle-only control group. If the vehicle group shows high variability or unexpected effects, the vehicle is not suitable and must be changed.

References

  • PubChem. (n.d.). 2-methyl-triazolo[1,5-a]pyridin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. (Note: A representative review on the topic, not a direct link to the specific value). A general authoritative source for the concept is the NIH Bookshelf: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. A link to the journal publisher page: [Link]

  • Gad, S. C. (2007). Vehicle- and carrier-related effects in toxicology studies. In A. Wallace Hayes (Ed.), Principles and Methods of Toxicology (5th ed.). CRC Press. A link to the publisher's overview of the book series: [Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Assay Guidance Manual. National Institutes of Health. Retrieved from [Link]

Optimization

Technical Support Center: Enhancing the Metabolic Stability of 2-Methyl-triazolo[1,5-a]pyridin-6-amine

This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on or encountering challenges with the metabolic stability of 2-Methyl-triazolo[1,5-a]pyridin-6-amine and it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on or encountering challenges with the metabolic stability of 2-Methyl-triazolo[1,5-a]pyridin-6-amine and its analogs. The following content provides in-depth troubleshooting, experimental protocols, and strategic insights to navigate and overcome common metabolic liabilities associated with this scaffold.

I. Understanding the Metabolic Landscape of Triazolopyridines

The triazolopyridine scaffold is a prevalent motif in medicinal chemistry, found in drugs like trazodone and filgotinib.[1][2] However, like many nitrogen-containing heterocycles, it can be susceptible to metabolic degradation, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes and, in some cases, aldehyde oxidase (AO).[3][4] For 2-Methyl-triazolo[1,5-a]pyridin-6-amine, the primary sites of metabolic vulnerability, often referred to as "soft spots," are predictable based on its chemical structure.

Diagram: Predicted Metabolic Hotspots

Caption: Key metabolic liabilities of the core scaffold.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the development of metabolically stable analogs in a question-and-answer format.

Q1: My lead compound shows high clearance in human liver microsomes (HLM). How do I identify the primary metabolic soft spot?

Answer: High clearance in an HLM assay is a strong indicator of rapid oxidative metabolism, typically by CYP enzymes.[5] The first critical step is to perform a metabolite identification (MetID) study.[6][7] This will pinpoint the exact site(s) of metabolic modification.

Causality: The triazolopyridine ring system, while generally electron-deficient, can still undergo oxidation.[3] The methyl group at the C2 position is a classic site for benzylic oxidation to the corresponding alcohol and then carboxylic acid. The pyridine ring itself can be hydroxylated, and the exocyclic amine at C6 is susceptible to N-oxidation or deamination.[8]

Experimental Protocol: Metabolite Identification in HLM
  • Incubation: Incubate the parent compound (typically 1-10 µM) with pooled HLM (0.5-1.0 mg/mL protein) and an NADPH-regenerating system at 37°C.[5][9] Time points of 0, 15, 30, and 60 minutes are standard.

  • Sample Quenching: Terminate the reaction by adding a 2-3 fold volume of cold acetonitrile containing an internal standard.[5]

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap). Compare the chromatograms of the t=0 sample with the later time points to identify new peaks corresponding to metabolites.

  • Structure Elucidation: Determine the metabolite structures by analyzing the mass shift from the parent compound and interpreting the fragmentation patterns from MS/MS spectra.

Q2: MetID confirmed that the C2-methyl group is the primary site of oxidation. What are the best strategies to block this pathway?

Answer: Blocking benzylic oxidation of the methyl group is a common challenge. Several strategies can be employed, ranging from simple substitutions to more complex bioisosteric replacements.[10]

Causality: The goal is to replace the metabolically labile C-H bonds of the methyl group with more stable alternatives or to alter the electronics to disfavor oxidation, without losing target affinity.

Strategies to Mitigate Methyl Group Oxidation:
StrategyRationaleExample ModificationPotential Impact
Deuteration The kinetic isotope effect slows the rate of C-D bond cleavage by CYPs compared to C-H bonds.[11]Replace -CH₃ with -CD₃Can modestly improve stability; often a "quick win".
Fluorination Steric hindrance and electronic withdrawal by fluorine can shield the methyl group from enzymatic attack.Replace -CH₃ with -CH₂F, -CHF₂, or -CF₃Highly effective, but can significantly alter pKa and lipophilicity.
Bioisosteric Replacement Replace the entire methyl group with a stable isostere that mimics its size and sterics.Replace -CH₃ with -Cl, -CN, or -NH₂Can drastically improve stability but may impact binding affinity.[12]
Introduction of Bulk Introducing a larger group adjacent to the methyl group can sterically hinder the approach of the metabolizing enzyme.Add a substituent at the C3 position of the triazole ring.Can be effective but may disrupt binding if the pocket is constrained.
Diagram: Decision Workflow for Addressing Methyl Oxidation

Workflow for Mitigating C2-Methyl Oxidation Start High Clearance (Methyl Oxidation) Deuteration Deuterate Methyl Group (-CD3) Start->Deuteration Fluorination Fluorinate Methyl Group (-CH2F, -CF3) Start->Fluorination Bioisostere Bioisosteric Replacement (-Cl, -CN) Start->Bioisostere Evaluate Synthesize & Test (HLM Stability, Potency) Deuteration->Evaluate Fluorination->Evaluate Bioisostere->Evaluate Success Metabolic Stability Improved Evaluate->Success Yes Failure Potency Lost or No Improvement Evaluate->Failure No Reiterate Re-evaluate Strategy Failure->Reiterate Reiterate->Start

Caption: A logical approach to addressing methyl group liability.

Q3: My compound is stable in the HLM assay but shows high clearance in vivo. What could be the cause?

Answer: This scenario often points to metabolic pathways not captured by standard HLM assays. The primary suspects are non-CYP enzymes, such as aldehyde oxidase (AO), or Phase II conjugation reactions if hepatocytes were not used.

Causality: HLM preparations are enriched in microsomal enzymes like CYPs but lack cytosolic enzymes like AO.[13] Triazolopyridine and other electron-deficient nitrogen heterocycles are known substrates for AO.[3][4] AO catalyzes the oxidation of aza-heterocycles, often at a carbon adjacent to a ring nitrogen.

Experimental Protocol: Aldehyde Oxidase (AO) Metabolism Assay
  • Incubation Matrix: Use human liver cytosol instead of microsomes.

  • Cofactor: AO does not require NADPH. The reaction is run without an external cofactor.

  • Selective Inhibition: To confirm AO involvement, run parallel incubations with a known AO inhibitor (e.g., raloxifene). A significant decrease in metabolism in the presence of the inhibitor points to AO as the culprit.

  • Analysis: The quenching and LC-MS/MS analysis steps are similar to the HLM assay.

Q4: How can I proactively design molecules to avoid AO-mediated metabolism?

Answer: Mitigating AO-mediated metabolism involves structural modifications that make the heterocyclic ring a poorer substrate for the enzyme.

Causality: AO typically oxidizes an electron-deficient carbon atom adjacent to a ring nitrogen. The goal is to either increase the electron density of that position or sterically block the enzyme's access.

Strategies to Reduce AO Liability:
StrategyRationaleExample Modification
Introduce Electron-Donating Groups Increases the electron density of the ring system, making it less susceptible to AO oxidation.Add a methyl or methoxy group to the pyridine ring.
Steric Hindrance Place a bulky group near the site of oxidation to prevent the substrate from fitting into the AO active site.Introduce a substituent at the C5 or C7 position.
Positional Isomer Scaffolds Sometimes, simply changing the position of the nitrogen atoms in the heterocyclic core can dramatically reduce AO metabolism.Explore alternative triazolopyridine isomers or related scaffolds like pyrazolopyrimidines.[14]
Q5: Aromatic hydroxylation on the pyridine ring is a secondary metabolic pathway. Should I be concerned, and how can I block it?

Answer: While it may be a secondary pathway, it can become the primary route of clearance once the major soft spot is addressed. Therefore, it is prudent to mitigate it.

Causality: Aromatic hydroxylation is a common CYP-mediated reaction.[15][16] The most electron-rich positions on the pyridine ring are the most susceptible. Blocking these positions with substituents that are resistant to metabolism is the most common strategy.

Strategies to Block Aromatic Hydroxylation:
  • Fluorine Substitution: Placing a fluorine atom at the site of hydroxylation is a highly effective blocking strategy.[10] Fluorine is small and generally does not cause steric clashes, but its strong electron-withdrawing nature deactivates the ring towards oxidative attack.

  • Nitrogen Substitution (Scaffold Hopping): Replacing a C-H unit in the pyridine ring with a nitrogen atom (e.g., moving to a pyrimidine or pyrazine core) can significantly increase metabolic stability by lowering the HOMO energy of the ring system.[3]

III. Summary of Key Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay
  • Objective: To determine the in vitro intrinsic clearance of a compound by CYP enzymes.

  • Matrix: Pooled Human Liver Microsomes (0.5 mg/mL).

  • Cofactor: NADPH (1 mM).[5]

  • Compound Concentration: 1 µM.

  • Time Points: 0, 5, 15, 30, 45 minutes.[5]

  • Analysis: LC-MS/MS to monitor the disappearance of the parent compound.

  • Endpoint: In vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Metabolite Identification (MetID) Study
  • Objective: To identify the structure of metabolites formed.

  • Matrix: HLM or Human Hepatocytes.

  • Procedure: Similar to the HLM stability assay but often with a higher compound concentration (e.g., 10 µM) to generate sufficient quantities of metabolites for structural elucidation.

  • Analysis: High-Resolution LC-MS/MS (e.g., TOF or Orbitrap).

  • Endpoint: Proposed structures of metabolites based on mass shifts and fragmentation patterns.

IV. References

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). RSC Medicinal Chemistry.

  • Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring. ResearchGate.

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate.

  • Discovery of[3][17][18]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. NIH.

  • Triazolopyridine. Wikipedia.

  • Microsomal Stability. Cyprotex.

  • The role of aldehyde oxidase in drug metabolism. PubMed.

  • The Discovery of 7-Methyl-2-[(7-methyl[3][17][19]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed.

  • Metabolism of heterocyclic aromatic amines and strategies of human biomonitoring. ScienceDirect.

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central.

  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Publications.

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

  • What Are Metabolite Profiling & Identification Studies? WuXi AppTec.

  • Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed.

  • Bioisostere. Wikipedia.

  • metabolic stability in liver microsomes. Mercell.

  • The role of aldehyde oxidase in drug metabolism. ResearchGate.

  • Bioisosteric Replacements. Cambridge MedChem Consulting.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.

  • islamic university faculty of pharmacy 3rd stage. SlideShare.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results with 2-Methyl-triazolo[1,5-a]pyridin-6-amine

Welcome to the technical support center for 2-Methyl-triazolo[1,5-a]pyridin-6-amine. As a Senior Application Scientist, I've designed this guide to provide in-depth troubleshooting for common issues encountered during as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-triazolo[1,5-a]pyridin-6-amine. As a Senior Application Scientist, I've designed this guide to provide in-depth troubleshooting for common issues encountered during assays involving this and related triazolopyridine compounds. This resource is structured to help you diagnose and resolve inconsistencies in your experimental results, ensuring the integrity and reproducibility of your data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of 2-Methyl-triazolo[1,5-a]pyridin-6-amine.

Q1: What is the recommended solvent for initial stock solutions of 2-Methyl-triazolo[1,5-a]pyridin-6-amine?

For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation. For aqueous buffers in final assay conditions, ensure the final DMSO concentration is consistent across all samples and typically does not exceed 0.5% to avoid solvent-induced artifacts.

Q2: How should I store the solid compound and its stock solutions?

Solid 2-Methyl-triazolo[1,5-a]pyridin-6-amine should be stored at -20°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Repeated freeze-thaw cycles can lead to compound precipitation and degradation, introducing variability in your experiments.

Q3: What are the known or predicted off-target activities of this compound class?

Triazolopyridine derivatives can exhibit activity against a range of kinases. For example, related compounds have shown activity against kinases such as TTK and CSF1R[1]. It is crucial to perform selectivity profiling against a panel of relevant kinases to understand the specificity of your compound's activity[1][2].

II. Troubleshooting Guide for Inconsistent Assay Results

This guide is divided into common problem areas you might encounter during your experiments. Each section provides a systematic approach to identifying and resolving the issue.

A. Compound Handling and Solubility Issues

Inconsistent results often originate from basic compound handling and solubility problems.

Problem: I am seeing high variability between my replicates or a complete loss of activity.

This is often linked to the compound precipitating out of solution.

Causality and Troubleshooting Steps:

  • Verify Solubility in Assay Buffer: The solubility of your compound can be significantly lower in aqueous assay buffers compared to DMSO.

    • Protocol: Prepare your highest assay concentration in the final assay buffer. After a 30-minute incubation at the assay temperature, centrifuge the sample at high speed (>14,000 x g) for 10 minutes. Carefully measure the concentration of the supernatant using a suitable method like HPLC-UV. This will determine the practical solubility limit.

  • Control Final DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including controls. A gradient of DMSO can lead to a gradient of compound solubility and activity.

  • Visual Inspection: Before adding the compound to your assay plate, visually inspect the diluted solutions for any signs of precipitation (cloudiness or particulates).

B. Biochemical Assay Inconsistencies

Challenges in biochemical assays, such as kinase activity assays, are common.

Problem: The IC50 value of my compound is much weaker than expected or varies significantly between experiments.

Several factors can contribute to this issue. The following workflow can help diagnose the root cause.

Workflow for Diagnosing Inconsistent IC50 Values

A Inconsistent IC50 B Check Compound Integrity (Purity, Degradation) A->B C Review Assay Protocol (Reagent Stability, Incubation Times) A->C D Investigate Assay Artifacts (Promiscuous Inhibition) A->D E Purity Confirmed? B->E G Reagents Stable? C->G I Artifacts Present? D->I E->C Yes F Re-test with Freshly Prepared Compound E->F No K Consistent IC50 Achieved F->K G->D Yes H Optimize Reagent Prep and Incubation G->H No H->K J Run Counter-Screens (e.g., with/without detergent) I->J Yes I->K No L Issue Persists: Consult Technical Support J->L

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Troubleshooting Steps:

  • Compound Purity and Stability:

    • Expertise & Experience: The purity of the compound is paramount. Small impurities can have potent off-target effects or interfere with the assay readout. The stability of the triazolopyridine core can also be influenced by assay conditions[3].

    • Action: Confirm the purity of your compound stock using HPLC and mass spectrometry. If the compound has been stored for an extended period, re-characterization is recommended.

  • Reagent Stability:

    • Trustworthiness: Ensure all assay reagents, particularly the enzyme and substrate, are within their stability window. ATP solutions should be pH-adjusted and stored in aliquots.

    • Action: Run control experiments with a known inhibitor to confirm that the assay is performing as expected.

  • Promiscuous Inhibition Mechanisms:

    • Authoritative Grounding: Small molecules can form aggregates that non-specifically inhibit enzymes. This behavior is often sensitive to the presence of detergents.

    • Protocol: To test for aggregation, run the assay in the presence and absence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%). If the IC50 value significantly increases with the detergent, it suggests that the compound may be acting as an aggregator.

C. Cellular Assay Challenges

Discrepancies between biochemical and cellular assay results are a frequent hurdle in drug discovery.

Problem: My compound is potent in a biochemical kinase assay but shows weak or no activity in a cellular assay.

This common issue can often be attributed to poor cell permeability or high efflux.

Key Factors and Troubleshooting:

Parameter Potential Issue Recommended Action
Cell Permeability The compound may not be efficiently crossing the cell membrane to reach its intracellular target.Perform a Caco-2 permeability assay to assess the compound's ability to cross intestinal epithelial cells, which is a good surrogate for general cell permeability[1].
Efflux Pumps The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell[4].Test for efflux by co-incubating your compound with known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in cellular potency in the presence of an efflux inhibitor points to this mechanism.
Metabolic Stability The compound may be rapidly metabolized by cellular enzymes into inactive forms.Assess the compound's stability in the presence of liver microsomes or hepatocytes to determine its metabolic half-life[1][2].
Target Engagement The compound may not be engaging with its target in the complex cellular environment.Use a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that the compound is binding to its intended target within the cell.

Logical Relationship Diagram for Cellular Activity

A Biochemical Potency B Cell Permeability A->B E Target Engagement B->E Allows access to target C Efflux C->E Reduces intracellular concentration D Metabolic Stability D->E Reduces active compound concentration F Cellular Activity E->F

Caption: Factors influencing cellular activity.

III. Experimental Protocols

Protocol 1: Stock Solution Preparation and Quality Control
  • Preparation: Accurately weigh the solid 2-Methyl-triazolo[1,5-a]pyridin-6-amine and dissolve in anhydrous, high-purity DMSO to a final concentration of 10 mM.

  • Solubilization: Gently vortex and/or sonicate briefly to ensure complete dissolution.

  • Quality Control: Before extensive use, verify the concentration and purity of a small aliquot of the stock solution via HPLC-UV and LC-MS.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C, protected from light.

Protocol 2: Detergent Test for Promiscuous Inhibition
  • Assay Setup: Prepare two sets of assay plates.

  • Buffer Preparation:

    • Set A: Use the standard assay buffer.

    • Set B: Use the standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Compound Titration: Prepare serial dilutions of 2-Methyl-triazolo[1,5-a]pyridin-6-amine in the respective buffers.

  • Assay Execution: Run the biochemical assay in parallel on both sets of plates.

  • Data Analysis: Calculate the IC50 value for each condition. A significant rightward shift (e.g., >5-fold) in the IC50 in the presence of Triton X-100 is indicative of aggregation-based inhibition.

IV. References

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[5][6][7]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. Available at: [Link][2][4]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link][3][8]

  • ResearchGate. (2019). The Discovery of 7-Methyl-2-[(7-methyl[5][6][7]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. Available at: [Link][1]

  • PubMed. (2014). 4-([5][6][7]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -Pyrazole Derivatives as Potent and Selective Inhibitors of Transforming Growth factor-β Type I Receptor Kinase. Available at: [Link][9]

  • MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Available at: [Link][7]

  • MDPI. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Available at: [Link][5]

  • PubMed Central. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link][6]

Sources

Optimization

Technical Support Center: Strategies to Improve the Oral Bioavailability of 2-Methyl-triazolo[1,5-a]pyridin-6-amine

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering challenges with the oral bioavailability of 2-Methyl-triazolo[1,5-a]pyridin-6-a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering challenges with the oral bioavailability of 2-Methyl-triazolo[1,5-a]pyridin-6-amine and related heterocyclic compounds. Our goal is to provide a logical framework for troubleshooting, strategy selection, and experimental execution, grounded in established scientific principles.

Oral bioavailability (F) is a critical parameter that dictates the therapeutic potential of an orally administered drug. It is a product of multiple factors, including aqueous solubility, membrane permeability, and metabolic stability. A deficiency in any of these areas can severely limit a compound's journey from the gastrointestinal (GI) tract to systemic circulation. The triazolopyridine scaffold, while often central to potent pharmacological activity, can present unique bioavailability challenges.[1][2][3] This guide will walk you through diagnosing the root cause of poor bioavailability for your compound and implementing field-proven strategies for its enhancement.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the preclinical development of compounds like 2-Methyl-triazolo[1,5-a]pyridin-6-amine.

Q1: My initial in vivo rat study shows very low oral bioavailability (<10%). Where do I start my investigation?

A1: Low oral bioavailability is a multi-factorial problem. Before implementing complex and resource-intensive strategies, a systematic diagnosis of the rate-limiting step is essential. The primary culprits are typically poor absorption or high first-pass metabolism.

Your investigation should follow a logical progression to determine if the issue is related to solubility ("Rule of 5" violations, poor dissolution) or permeability (poor membrane transport, high enzymatic degradation, or high efflux).

Here is a recommended diagnostic workflow:

G cluster_0 Initial Finding cluster_1 Phase 1: Solubility & Dissolution Assessment cluster_2 Phase 2: Permeability & Efflux Assessment cluster_3 Phase 3: Metabolic Stability Assessment cluster_4 Conclusion & Strategy start Low Oral Bioavailability (<10%) Observed in Rat PK Study solubility Assess Kinetic & Thermodynamic Solubility in Biorelevant Media (SGF, FaSSIF, FeSSIF) start->solubility dissolution Perform Dissolution Rate Testing on API Powder solubility->dissolution solubility_result Is Solubility > 0.1 mg/mL and Dissolution Rapid? dissolution->solubility_result caco2 Conduct Bidirectional Caco-2 Permeability Assay solubility_result->caco2 Yes sol_limited Conclusion: Solubility/Dissolution-Limited Strategy: Formulation Enhancement (ASD, Lipid Systems, Salt Formation) solubility_result->sol_limited No caco2_result Is Papp (A-B) > 10 x 10⁻⁶ cm/s and Efflux Ratio < 2? caco2->caco2_result microsomes Assess Metabolic Stability in Liver & Intestinal Microsomes caco2_result->microsomes Yes perm_limited Conclusion: Permeability-Limited Strategy: Prodrug Approach, Permeation Enhancers caco2_result->perm_limited No (Low Papp) efflux_limited Conclusion: High Efflux is Limiting Absorption Strategy: Co-dose with Efflux Inhibitor (Investigational), Medicinal Chemistry Redesign caco2_result->efflux_limited No (High Efflux Ratio) metab_result Is Intrinsic Clearance (Clint) Low to Moderate? microsomes->metab_result metab_limited Conclusion: High First-Pass Metabolism Strategy: Prodrug to Block Metabolic Site, Medicinal Chemistry Redesign metab_result->metab_limited No

Caption: Troubleshooting workflow for low oral bioavailability.

Q2: My compound is poorly soluble. What formulation strategies can I use?

A2: For compounds limited by poor aqueous solubility, the primary goal is to increase the concentration of the dissolved drug in the GI tract. Two powerful and widely adopted strategies are Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS).

1. Amorphous Solid Dispersions (ASDs): ASDs enhance drug solubility by converting the drug from its stable, low-energy crystalline form to a high-energy amorphous state, often stabilized within a polymer matrix.[4][5] This can increase aqueous solubility by orders of magnitude.[4]

  • Mechanism: The amorphous form lacks a crystal lattice, meaning less energy is required to dissolve it. The polymer prevents the drug from recrystallizing during storage and in the GI tract.[5][6]

  • When to Use: Ideal for compounds with high melting points and poor solubility that are not amenable to salt formation.

  • Common Polymers: HPMC, HPMCAS, PVP, Soluplus®.

  • Manufacturing Methods: Spray drying and Hot-Melt Extrusion (HME) are the most common industrial methods.[4]

ASD Process (e.g., Spray Drying) cluster_0 Crystalline Drug (Low Energy, Low Solubility) cluster_1 Amorphous Solid Dispersion (High Energy, High Solubility) a1 a2 a1->a2 a5 a1->a5 a3 a2->a3 a6 a2->a6 a4 a3->a4 a7 a3->a7 a4->a1 a8 a4->a8 d1 a4->d1 Energy Input + Polymer Matrix a5->a6 a6->a7 a7->a8 a8->a5 p1 p2 p3 p4 p5 p6 d2 d3 d4

Caption: Crystalline vs. Amorphous Solid Dispersion.

2. Lipid-Based Drug Delivery Systems (LBDDS): LBDDS are formulations containing the drug dissolved or suspended in a mixture of lipids, surfactants, and co-solvents. Upon contact with GI fluids, they form fine emulsions or micellar solutions, which can enhance drug solubilization and absorption.

  • Mechanism: LBDDS can bypass the dissolution step, present the drug in a solubilized state, and leverage lipid absorption pathways.

  • When to Use: Particularly effective for lipophilic (high logP) compounds.

  • System Classification (LCTF):

    • Type I: Oils only (requires digestion).

    • Type II: Oils and water-insoluble surfactants.

    • Type III: Oils, water-soluble surfactants, and co-solvents (forms microemulsions).

    • Type IV: Surfactants and co-solvents (no oil).

Formulation StrategyProsConsBest For
Amorphous Solid Dispersion (ASD) Significant solubility enhancement; suitable for a wide range of compounds.[7]Risk of recrystallization; requires specialized manufacturing (HME, spray drying).[4]BCS Class II/IV compounds with high melting points.
Lipid-Based Systems (LBDDS) Enhances absorption of lipophilic drugs; can reduce food effects.Potential for drug precipitation upon dilution; chemical stability of drug in lipids can be a concern.Lipophilic (logP > 2), poorly soluble compounds.
Salt Formation Simple to manufacture; can significantly improve dissolution rate.Only applicable to ionizable compounds; risk of converting back to free base/acid in GI tract.Ionizable compounds with suitable pKa.
Q3: The Caco-2 assay shows high efflux (Efflux Ratio > 2). What does this mean and what can I do?

A3: An efflux ratio greater than 2 in a bidirectional Caco-2 assay indicates that your compound is actively transported out of the intestinal cells, likely by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8] This cellular efflux is a major barrier to absorption, as the compound is pumped back into the GI lumen after diffusing into the enterocytes.[9]

Strategies to Overcome Efflux:

  • Medicinal Chemistry Redesign (Most Viable): This is the most effective long-term strategy. The goal is to modify the molecule to reduce its recognition by efflux transporters. A study on a related triazolopyridine-containing compound, AZD7648, successfully optimized permeability and eliminated efflux by modifying the scaffold to reduce basicity.[10][11][12]

    • Reduce Basicity: The pKa of the amine group can be critical. Lowering the pKa can reduce interaction with transporters.

    • Mask Recognition Sites: Strategically adding or removing hydrogen bond donors/acceptors or altering lipophilicity can disrupt binding to the transporter.

  • Co-administration with an Efflux Inhibitor: In a research setting, you can co-dose your compound with a known P-gp/BCRP inhibitor (e.g., verapamil, elacridar) in animal studies. A significant increase in oral bioavailability would confirm that efflux is the primary limiting factor. However, this is generally not a viable clinical strategy due to the high potential for drug-drug interactions.

Q4: My compound is permeable but shows high clearance in liver microsomes. How can I address this first-pass metabolism?

A4: High intrinsic clearance in liver (or intestinal) microsomes suggests that your compound is rapidly metabolized upon entering the gut wall or liver, a phenomenon known as first-pass metabolism. For a molecule with a primary amine, common metabolic pathways include oxidation by monoamine oxidase (MAO) or N-acetylation.[13]

The Prodrug Approach: A prodrug is an inert derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[14] For an amine, a prodrug strategy can temporarily mask the metabolically liable amine group, allowing the molecule to pass through the liver and reach systemic circulation before being converted back to the active form.

  • Mechanism: The amine is derivatized, for instance, as an amide or a carbamate. This new bond is designed to be stable in the GI tract and liver but cleaved by ubiquitous esterases or other enzymes in the blood or target tissues.[13][15]

  • Common Amine Prodrug Linkages:

    • Amides: Formed with amino acids or small carboxylic acids. Can be cleaved by amidases.

    • Carbamates: Often designed for controlled release.

    • Mannich Bases: Can improve solubility and are designed to release the parent amine via chemical hydrolysis.

Prodrug cluster_0 In GI Tract & Liver cluster_1 In Systemic Circulation / Target Tissue Prodrug Prodrug (Amine Masked, Metabolically Stable) Absorption Absorption into Systemic Circulation Prodrug->Absorption Activation Enzymatic or Chemical Cleavage (e.g., by Esterases) Absorption->Activation ActiveDrug Active Drug Released (Amine Unmasked) Activation->ActiveDrug Promoitey Promoitey (Inert, Excreted) Activation->Promoitey

Caption: General mechanism of an amine prodrug strategy.

Key Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of intestinal drug absorption and identification of active efflux.[16][17][18]

Objective: To determine the apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells (passage 25-40).

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size).

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Lucifer yellow solution (for monolayer integrity check).

  • Analytical standard of the test compound.

  • LC-MS/MS system for quantification.

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the media every 2-3 days, until a differentiated monolayer with stable transepithelial electrical resistance (TEER) is formed.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Values should be >250 Ω·cm². Additionally, confirm low permeability of a paracellular marker like Lucifer yellow (<1% transport per hour).

  • Assay Initiation (A-B Direction):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution (e.g., 10 µM test compound in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Assay Initiation (B-A Direction):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Sampling: Incubate at 37°C on an orbital shaker. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver chamber and replace it with fresh buffer. Take a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount transported vs. time.

    • Calculate Papp (cm/s) using the formula: Papp = (dQ/dt) / (A * C₀) Where A is the surface area of the membrane and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Data Interpretation:

Papp (A-B) ValuePredicted Absorption
< 1 x 10⁻⁶ cm/sLow
1 - 10 x 10⁻⁶ cm/sModerate
> 10 x 10⁻⁶ cm/sHigh
Efflux Ratio (ER)Interpretation
< 2No significant efflux
> 2Active efflux is likely
Protocol 2: Rodent Pharmacokinetic (PK) Study for Oral Bioavailability

This study determines the fundamental PK parameters and the absolute oral bioavailability (%F) of a compound.[19][20]

Objective: To determine the plasma concentration-time profile of the test compound after intravenous (IV) and oral (PO) administration and to calculate %F.

Animals:

  • Male Sprague-Dawley rats (n=3-5 per group), fitted with jugular vein cannulas for serial blood sampling.

Formulations:

  • IV Formulation: Compound dissolved in a solubilizing vehicle (e.g., 20% Solutol HS 15 in saline) at a concentration suitable for a low-volume injection (e.g., 1 mg/kg).

  • PO Formulation: Compound suspended or dissolved in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80) for oral gavage (e.g., 10 mg/kg).

Methodology:

  • Dosing:

    • IV Group: Administer the compound as a single bolus via the tail vein.

    • PO Group: Administer the compound via oral gavage. Animals should be fasted overnight prior to dosing.

  • Blood Sampling: Collect blood samples (~100 µL) from the jugular vein cannula at pre-determined time points (e.g., Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 6, 8, 24 h) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma frozen at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS bioanalytical method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters, including the Area Under the Curve from time zero to infinity (AUC₀-inf).

    • Calculate absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

References
  • MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Available at: [Link]

  • ACS Publications. (2019). The Discovery of 7-Methyl-2-[(7-methyl[10][11][21]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). Available at: [Link]

  • PubMed Central (PMC). (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • ResearchGate. (2019). The Discovery of 7-Methyl-2-[(7-methyl[10][11][21]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. Available at: [Link]

  • PubMed. (2020). The Discovery of 7-Methyl-2-[(7-methyl[10][11][21]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Available at: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Available at: [Link]

  • PubMed. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. Available at: [Link]

  • Wikipedia. (n.d.). Triazolopyridine. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Prodrugs for Amines. Available at: [Link]

  • Frontiers. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • PubMed. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Available at: [Link]

  • PubMed Central (PMC). (n.d.). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Available at: [Link]

  • RSC Publishing. (2025). Prodrugs and their activation mechanisms for brain drug delivery. Available at: [Link]

  • ACS Publications. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Available at: [Link]

  • ACS Publications. (2024). Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. Available at: [Link]

  • ACS Publications. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Available at: [Link]

  • Fiveable. (n.d.). Efflux Transporters Definition. Available at: [Link]

  • Sci-Hub. (1997). Simulation models to predict oral drug absorption from in vitro data. Available at: [Link]

  • BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Available at: [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. Available at: [Link]

  • Arabian Journal of Chemistry. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]

  • MDPI. (n.d.). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Methyl-[10][11][21]triazolo[1,5-a]pyridin-8-amine. Available at: [Link]

  • NIH. (n.d.). A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. Available at: [Link]

  • MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]

  • ResearchGate. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]

  • Simulations Plus. (2014). In silico PREDICTION OF ORAL BIOAVAILABILITY. Available at: [Link]

  • Frontiers. (n.d.). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Available at: [Link]

  • ResearchGate. (n.d.). Compilation of a series of published prodrug approaches to amine drugs. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Available at: [Link]

  • Taylor & Francis Online. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Available at: [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Available at: [Link]

  • SciSpace. (n.d.). Amorphous solid dispersions: Will they improve bioavailability?. Available at: [Link]

  • OUCI. (n.d.). Prodrugs for Amines. Available at: [Link]

  • Wiley Online Library. (2020). Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats. Available at: [Link]

  • Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Dealing with Compound Precipitation in Cell Culture Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the most common and frustrating issues in cell-based assays...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the most common and frustrating issues in cell-based assays: compound precipitation. Uncontrolled precipitation can lead to inaccurate dose-response curves, cellular toxicity, and irreproducible results. Here, we dissect the causes of precipitation and provide systematic, field-proven strategies to ensure your compounds remain in solution, safeguarding the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common queries regarding compound precipitation.

Q1: What is this unexpected precipitate in my cell culture flask?

A: The precipitate could be one of three things: your experimental compound crashing out of solution, components of the media itself precipitating (like salts or proteins), or, in some cases, microbial contamination.[1] It is crucial to first distinguish between these possibilities, typically by microscopic examination. Compound precipitates often appear as amorphous or crystalline structures, while microbial contamination will present as distinct, often motile, organisms (bacteria) or budding/filamentous structures (yeast/mold).[2][3]

Q2: My compound dissolved perfectly in DMSO, but precipitated immediately when added to the media. Why?

A: This is a classic case of "solvent shock".[4] Your compound is highly soluble in a strong organic solvent like DMSO but has poor aqueous solubility. When a concentrated DMSO stock is rapidly diluted into the aqueous environment of the cell culture media, the solvent polarity changes abruptly. This shock can cause the localized concentration of your compound to exceed its solubility limit in the mixed solvent system, leading to immediate precipitation.[4][5]

Q3: Can I just filter my media after the precipitate has formed?

A: Filtering is strongly discouraged as a solution for compound precipitation.[6] The act of filtering removes the precipitated compound, which means the final concentration of the active agent in your media is unknown and significantly lower than intended.[6] This invalidates your experimental results. The correct approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the target concentration.[6]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A: While cell line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe and well-tolerated by most cell lines.[6][7] However, high concentrations can be toxic and interfere with assay components.[8][9] It is critical to always include a vehicle control in your experiments—this is media containing the same final concentration of DMSO as your treated samples, but without the compound—to account for any effects of the solvent itself.[6][8]

Q5: How can I improve the solubility of a difficult compound in my culture media?

A: Several strategies can be employed. These include optimizing the dilution method to avoid solvent shock, reducing the final compound concentration, or using solubility enhancers.[6] For serum-containing media, serum proteins like albumin can bind to the compound and help keep it in solution.[6][10] In other cases, formulating the compound with solubilizing agents like (2-Hydroxypropyl)-β-cyclodextrin can be effective for serum-free applications.[6]

In-Depth Troubleshooting Guide

When encountering precipitation, a systematic approach is the most effective way to diagnose and solve the problem.

Step 1: Observe and Identify the Precipitate

Before taking action, you must identify the nature of the precipitate. A simple microscopic examination is the first and most critical step.

Observation Potential Identity Next Action
Amorphous, irregular particles or fine, needle-like crystals. May appear immediately after adding the compound.Compound Precipitation Proceed to Step 2 .
Crystalline structures, often cubic or rhomboid. May appear after media is warmed or stored.Media Salt/Component Precipitation (e.g., calcium phosphate)[11]Check media preparation and storage protocols. Ensure proper warming procedures.
Cloudy/turbid media. Under the microscope, you see small, uniform, motile particles (bacteria) or budding oval shapes (yeast).[1][2]Microbial Contamination Discard the culture and medium immediately. Sterilize the incubator and review aseptic technique.[2]
Step 2: A Systematic Investigation into the Root Cause

Once you've confirmed the issue is compound precipitation, use the following decision tree to pinpoint the cause.

G Observe Precipitation Observed CheckStock Is the stock solution clear? Observe->CheckStock CheckDilution Did precipitation occur IMMEDIATELY upon dilution? CheckStock->CheckDilution Yes StockIssue Root Cause: Stock solution is unstable or oversaturated. CheckStock->StockIssue No CheckIncubation Did precipitation occur OVER TIME during incubation? CheckDilution->CheckIncubation No SolventShock Root Cause: 'Solvent Shock' due to rapid polarity change. CheckDilution->SolventShock Yes ConcentrationIssue Root Cause: Final concentration exceeds aqueous solubility limit. CheckDilution->ConcentrationIssue Yes InstabilityIssue Root Cause: Compound instability at 37°C, pH changes, or interaction with media components. CheckIncubation->InstabilityIssue Yes

Caption: Troubleshooting workflow for identifying the root cause of compound precipitation.

Step 3: Targeted Resolution Strategies

Based on the identified root cause, apply the following corrective actions.

A. If the Stock Solution is the Problem (Not Clear)

  • Action: Re-prepare the stock solution. Ensure the compound is fully dissolved before use. Gentle warming (to 37°C) or sonication can aid dissolution for some compounds, but be cautious of heat-labile molecules.[8][12]

  • Causality: An oversaturated or improperly dissolved stock solution will invariably lead to precipitation upon dilution, as the undissolved particulates act as nucleation sites.

B. To Counteract 'Solvent Shock' and Concentration Issues

  • Action 1: Modify the Dilution Technique. Instead of adding the small volume of DMSO stock directly to the large volume of media, perform an intermediate dilution step. Alternatively, add the DMSO stock to the media dropwise while vortexing or swirling gently to allow for gradual dispersion and avoid localized high concentrations.[7]

  • Causality: This gradual addition minimizes the rapid change in solvent polarity that forces the compound out of solution.

G Stock High-Concentration Stock in 100% DMSO center_node Stock->center_node Media Aqueous Cell Culture Media Precipitate Compound Precipitation Media->Precipitate Exceeds Solubility Limit center_node->Media Rapid Dilution 'Solvent Shock'

Caption: Diagram illustrating the 'Solvent Shock' phenomenon.

  • Action 2: Increase the Final Solvent Concentration. Most cell lines can tolerate up to 0.5% DMSO.[6][7] Maintaining a higher (but non-toxic) final solvent concentration can significantly improve compound solubility.

  • Action 3: Reduce the Final Compound Concentration. Perform a solubility test to determine the maximum soluble concentration of your compound in the final cell culture media. It may be that the desired experimental concentration is simply not achievable.

C. To Address Precipitation Over Time (Instability)

  • Action 1: Evaluate pH Stability. Cell metabolism can cause the pH of the media to decrease over time.[4] If your compound's solubility is pH-dependent, this shift can cause it to precipitate.[13][14][15] Consider using a medium with a more robust buffering system (e.g., HEPES) or monitoring and adjusting the pH.

  • Action 2: Assess Temperature Effects. Some compounds are less stable or soluble at 37°C over long incubation periods.[4] While pre-warming media can help dissolve components, prolonged incubation at this temperature may have the opposite effect on your specific compound.[16][17]

  • Action 3: Consider Serum Protein Interactions. In serum-containing media, compounds can bind to proteins like albumin, which often enhances solubility.[6][10] Conversely, in some rare cases, interactions can lead to the formation of insoluble complexes.[4] If you suspect this, try reducing the serum concentration or using a serum-free formulation if your cells can tolerate it.

Key Experimental Protocols

Protocol 1: Preparing a High-Concentration Compound Stock Solution

This protocol outlines the best practices for dissolving a compound in DMSO to create a stable, high-concentration stock.

Materials:

  • Compound (powder form)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator water bath

Procedure:

  • Weigh the desired amount of your compound using an analytical balance and transfer it to a sterile tube.

  • Add the calculated volume of sterile DMSO to achieve your target stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.[8] A clear solution with no visible particulates should be obtained.

  • If the compound does not dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it in a 37°C water bath.[8][12] Caution: Use heat only if you know your compound is heat-stable.

  • Once fully dissolved, aliquot the stock solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[2][8]

  • Store the aliquots at -20°C or -80°C as recommended for your specific compound.

Protocol 2: Performing Serial Dilutions with a Constant Final Solvent Concentration

This protocol is essential for creating a dose-response curve where the effect of the solvent is consistent across all concentrations.

Materials:

  • High-concentration compound stock (in 100% DMSO)

  • Sterile 100% DMSO

  • Sterile cell culture media

  • Sterile microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare Intermediate Stocks in 100% DMSO: First, perform a serial dilution of your compound in 100% DMSO.[7][8]

    • Example: To make a 2-fold dilution series from a 10 mM stock, add 50 µL of 100% DMSO to several tubes. Add 50 µL of your 10 mM stock to the first tube and mix well. This creates a 5 mM stock. Transfer 50 µL from the 5 mM tube to the next tube, and so on. You will now have a series of stocks (10 mM, 5 mM, 2.5 mM, etc.) all dissolved in 100% DMSO.

  • Dilute to Final Concentration in Media: Add a small, fixed volume of each intermediate DMSO stock to your final volume of cell culture media.

    • Example: To achieve a final DMSO concentration of 0.1%, you must perform a 1:1000 dilution.[18] Add 1 µL of each DMSO stock (10 mM, 5 mM, 2.5 mM) to separate tubes or wells each containing 999 µL of media.

  • Result: This procedure yields final compound concentrations of 10 µM, 5 µM, and 2.5 µM, with each well containing an identical final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a control sample by adding 1 µL of 100% DMSO to 999 µL of media. This is your 0.1% DMSO vehicle control.[19]

References
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved from [Link]

  • Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong?? (2022, December 28). Reddit. Retrieved from [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media? (2022, January 7). ResearchGate. Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. Retrieved from [Link]

  • Contamination of precipitates by impurities is usually undesirable and it should be minimized. (n.d.). Course Hero. Retrieved from [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). BioPharm International. Retrieved from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate. Retrieved from [Link]

  • How do you dissolve chemicals in the culture medium? (2022, January 4). ResearchGate. Retrieved from [Link]

  • Microbial Identification (3): Precipitation Tests. (2025, November 27). YouTube. Retrieved from [Link]

  • Li, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11113-11122. Retrieved from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025, December 13). ResearchGate. Retrieved from [Link]

  • Factors affecting precipitation of serum proteins? (2020, April 29). ResearchGate. Retrieved from [Link]

  • How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. Retrieved from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate Bio. Retrieved from [Link]

  • Techniques for disrupting protein binding in sample preparation. (2023, February 2). Biotage. Retrieved from [Link]

  • Advances in Chemical and Biological Methods to Identify Microorganisms—From Past to Present. (n.d.). PMC - NIH. Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. Retrieved from [Link]

  • Sensitive determination of plasma protein binding of cationic drugs using mixed-mode solid-phase microextraction. (2015, November 10). PubMed. Retrieved from [Link]

  • Serially diluting compounds while keeping DMSO concentration the same. (n.d.). Protocol Online. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH. Retrieved from [Link]

  • How Do Microscopy Methods Reveal the Source of Trace Contaminants? (2015, August 11). Food Safety Magazine. Retrieved from [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024, December 24). MDPI. Retrieved from [Link]

  • Help with Dilutions! Urgent!! (2021, February 4). Reddit. Retrieved from [Link]

  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Effects of pH and Temperature on the Structure and Function of Pea Albumin. (n.d.). MDPI. Retrieved from [Link]

  • How to achieve a final concentration of 0.1% DMSO for MTT Assay? (2024, August 14). ResearchGate. Retrieved from [Link]

  • How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? (2018, July 21). Wyzant. Retrieved from [Link]

  • How to identify an unknown precipitate in a complex solution. (2023, December 17). Reddit. Retrieved from [Link]

Sources

Optimization

optimization of reaction conditions for synthesizing 2-Methyl-triazolo[1,5-a]pyridin-6-amine

Technical Support Center: Synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine Welcome to the technical support center for the synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine

Welcome to the technical support center for the synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.

Our approach is grounded in a robust two-step synthetic sequence that is both logical and adaptable. We will first detail the construction of the key intermediate, 2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine, followed by the critical reduction of the nitro group to afford the target amine. Throughout this guide, we emphasize the causality behind procedural choices to empower you to optimize the reaction for your specific needs.

Recommended Synthetic Pathway

The most reliable and commonly scalable synthesis proceeds via a two-step pathway involving the formation of a nitro-substituted triazolopyridine intermediate, followed by a chemoselective reduction.

Synthetic_Workflow cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: Nitro Group Reduction Start 2-Hydrazino-6-nitropyridine Intermediate 2-Methyl-6-nitro- [1,2,4]triazolo[1,5-a]pyridine Start->Intermediate Triethyl Orthoacetate Acetic Acid, Reflux FinalProduct 2-Methyl-[1,2,4]triazolo [1,5-a]pyridin-6-amine Intermediate->FinalProduct SnCl2·2H2O / EtOH or H2, Pd/C / EtOAc

Caption: Overall synthetic workflow for 2-Methyl-triazolo[1,5-a]pyridin-6-amine.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine (Intermediate)

This procedure involves the condensation of 2-hydrazino-6-nitropyridine with triethyl orthoacetate, which serves as the source for the C2-methyl and N4 atoms of the triazole ring. The acidic medium facilitates both the initial condensation and the subsequent intramolecular cyclization with the loss of ethanol.

Protocol:

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydrazino-6-nitropyridine (1.0 eq).

  • Solvent and Reagent Addition: Add glacial acetic acid (10-15 volumes, e.g., 10-15 mL per gram of starting material). The starting material may not fully dissolve initially. Add triethyl orthoacetate (1.5-2.0 eq).

  • Reaction: Heat the mixture to reflux (typically around 118-120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% ethyl acetate in hexanes). The starting material is significantly more polar than the product.

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Slowly pour the mixture into a beaker of ice-water (approx. 10x the volume of the acetic acid used).

    • Adjust the pH to ~7-8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous ammonia. This step is crucial to neutralize the acetic acid and precipitate the product.

    • Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

    • Dry the solid under vacuum to a constant weight. The product is typically a yellow to orange solid and is often of sufficient purity for the next step.

Part 2: Synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine (Final Product)

The reduction of the nitro group is the most critical step and requires careful selection of reagents to avoid side reactions. We present two reliable methods: a classic metal-acid reduction and a catalytic hydrogenation.

Method A: Tin(II) Chloride Reduction (Recommended for Selectivity)

This method is highly chemoselective and avoids issues related to catalyst poisoning or over-reduction of the heterocyclic core.

Protocol:

  • Reagent Setup: In a round-bottom flask, suspend the 2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in ethanol (15-20 volumes).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2-4 hours. The reaction mixture typically becomes a clear, homogeneous solution as the starting material is consumed. Monitor by TLC until the starting material spot has completely disappeared.

  • Work-up:

    • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

    • Add a saturated aqueous NaHCO₃ solution carefully until the pH of the aqueous layer is ~8. This will precipitate tin salts as a thick white solid (tin hydroxide).

    • Add ethyl acetate or dichloromethane (DCM) to the flask and stir vigorously for 30-60 minutes to extract the product.

    • Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the Celite® pad thoroughly with additional ethyl acetate or DCM.

  • Isolation and Purification:

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (e.g., eluting with a gradient of 2-10% methanol in DCM) or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

Method B: Catalytic Hydrogenation

This method is cleaner (avoids stoichiometric metal waste) but requires careful optimization to prevent side reactions.

Protocol:

  • Catalyst Setup: To a hydrogenation vessel, add 2-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) and a suitable solvent such as ethyl acetate or methanol (20-30 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd). The catalyst should be handled under a stream of inert gas (nitrogen or argon).

  • Reaction: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (typically 1-3 atm, or using a hydrogen-filled balloon).

  • Monitoring: Stir the reaction vigorously at room temperature. The reduction of nitro groups is often exothermic. Monitor the reaction by TLC or by hydrogen uptake. Reaction times can vary from 2 to 12 hours.

  • Work-up and Isolation:

    • Once complete, carefully purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wet the pad with solvent before disposal.

    • Wash the Celite® pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify as described in Method A.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Step 1: Triazole Ring Formation - Troubleshooting

Q1: My cyclization reaction is stalled or showing low conversion. What can I do?

  • A1: Causality & Solution: Incomplete reaction is often due to insufficient heat or deactivation of the acidic catalyst.

    • Verify Temperature: Ensure your reaction is truly at reflux. Use a thermometer to check the vapor temperature.

    • Reagent Quality: Triethyl orthoacetate can hydrolyze over time. Use a freshly opened bottle or distill it before use.

    • Increase Catalyst/Reagent: If the reaction stalls, a small additional charge of triethyl orthoacetate (0.2 eq) and extending the reflux time may help push it to completion.

    • Alternative Acid: While glacial acetic acid is effective, in some cases, a stronger acid catalyst like a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a solvent like toluene or xylene can be more effective, though this requires re-optimization.

Q2: During work-up, my product oiled out instead of precipitating as a solid. How can I isolate it?

  • A2: Causality & Solution: This typically happens if the product has a lower melting point or if residual organic solvents are present during neutralization.

    • Extraction: Instead of filtration, perform a standard liquid-liquid extraction. After neutralization, extract the aqueous mixture multiple times with ethyl acetate or DCM. Combine the organic layers, dry, and concentrate to obtain the crude product.

    • Trituration: After concentrating the extracted material, try triturating the resulting oil/residue with a non-polar solvent like hexanes or diethyl ether. This often induces crystallization or precipitation of the product as a solid powder.

Step 2: Nitro Group Reduction - Troubleshooting

Q3: My TLC after the SnCl₂ reduction shows a new spot, but it's not the desired amine product. What could it be?

  • A3: Causality & Solution: The most common intermediate in nitro reductions is the corresponding hydroxylamine.[4] If the reaction is incomplete (insufficient SnCl₂ or time), you may isolate this intermediate.

    • Check Stoichiometry: Ensure you have used at least 4 equivalents of SnCl₂·2H₂O. The reaction consumes 3 equivalents of Sn(II) per nitro group, so an excess is recommended.

    • Increase Reaction Time/Temp: If stoichiometry is correct, increase the reflux time and re-monitor by TLC. The hydroxylamine is typically more polar than the starting nitro compound but less polar than the final amine.

    • Confirmation: The hydroxylamine intermediate can sometimes be observed by LC-MS (Mass = M+14, corresponding to -NHOH vs -NO₂).

Q4: The work-up for the SnCl₂ reduction is very difficult, and I'm getting a persistent emulsion or losing product with the tin salts.

  • A4: Causality & Solution: The precipitation of tin (IV) hydroxide creates a fine, gelatinous solid that can be difficult to filter and can trap the product.

    • Use Celite®: This is non-negotiable. Using a thick pad of Celite® is the most effective way to remove the tin salts.

    • Dilution and Vigorous Stirring: Before filtration, dilute the mixture with plenty of your extraction solvent (e.g., ethyl acetate) and stir vigorously. This helps break up the emulsion and frees the product from the solid matrix.

    • Alternative Work-up: Some protocols suggest basifying with concentrated NaOH solution until the tin salts redissolve as sodium stannate. However, this creates a highly basic aqueous layer and may not be suitable for all substrates. The Celite® filtration method is generally more reliable.

Q5: My catalytic hydrogenation (H₂/Pd-C) is very slow or has stopped completely.

  • A5: Causality & Solution: This is a classic case of catalyst poisoning or poor mass transfer.

    • Catalyst Poisoning: The triazolopyridine core contains multiple nitrogen atoms that can coordinate to the palladium surface, inhibiting its activity. Sulfur or halide impurities from previous steps can also poison the catalyst. Ensure your intermediate is reasonably pure.

    • Mass Transfer: Hydrogen gas has low solubility in most solvents. Ensure your stirring is as vigorous as possible to maximize the gas-liquid-solid interface.

    • Catalyst Quality: Use a fresh, high-activity catalyst. If poisoning is suspected, increasing the catalyst loading (e.g., to 15 mol%) may help overcome the issue.

    • Solvent Choice: Methanol is often a better solvent for hydrogenations than ethyl acetate due to better solubility of intermediates and the final product.

Q6: I see byproducts from my catalytic hydrogenation. What are they and how can I avoid them?

  • A6: Causality & Solution: Incomplete reduction can lead to azo (-N=N-) or azoxy (-N=N(O)-) dimers, especially if hydrogen concentration is low.[4] Over-reduction, though less likely with this stable heterocyclic core, could lead to ring saturation under harsh conditions (high pressure/temperature).

    • Ensure Positive H₂ Pressure: Maintain a constant hydrogen supply (e.g., a balloon that remains inflated).

    • Avoid High Temperatures: Run the reaction at room temperature unless it is unacceptably slow. Heat can promote side reactions.

    • Choose a Milder Reagent: If byproducts persist, this is a strong indicator that catalytic hydrogenation is not ideal for your substrate. Switch to the SnCl₂ method (Method A) or consider other reagents like Iron in acetic acid.

Optimization of Reaction Conditions

The reduction of the nitro group is the most variable step. The choice of reagent is critical and depends on available equipment, scale, and sensitivity of the molecule.

Table 1: Comparison of Common Reagents for Nitro Group Reduction

Reagent SystemTypical SolventTemp.ProsCons
SnCl₂·2H₂O Ethanol, Ethyl AcetateRefluxHigh chemoselectivity; tolerant of many functional groups; reliable.Generates stoichiometric tin waste; work-up can be challenging.
H₂, Pd/C Methanol, Ethanol, EtOAcRT"Clean" reaction (water is the only byproduct); catalyst can be recycled.Potential for catalyst poisoning; may form azo/azoxy byproducts; pyrophoric catalyst.[4]
Fe / NH₄Cl Ethanol / WaterRefluxInexpensive, environmentally benign metal; highly effective.Heterogeneous reaction; requires filtration of fine iron particles.
Fe / Acetic Acid Acetic Acid60-80 °CExcellent for sensitive substrates; mild conditions.Requires neutralization of acidic solvent; product isolation can be difficult.
Sodium Dithionite THF / WaterRT-50 °CVery mild; useful if other methods fail.Often requires a phase-transfer catalyst; can have lower yields.

Troubleshooting Flowchart: Incomplete Nitro Reduction

Troubleshooting_Reduction Start TLC shows significant starting material (SM) and/or intermediate spots. Check_Reagents Are you using SnCl2 or H2/Pd-C? Start->Check_Reagents SnCl2_Path SnCl2 Path Check_Reagents->SnCl2_Path SnCl2 PdC_Path H2/Pd-C Path Check_Reagents->PdC_Path H2/Pd-C Check_Sn_Equiv Used >4 eq. of SnCl2·2H2O? SnCl2_Path->Check_Sn_Equiv Add_More_Sn Add 1 more equivalent of SnCl2 and continue reflux. Check_Sn_Equiv->Add_More_Sn No Check_Time_Temp Refluxed for >3 hours? Check_Sn_Equiv->Check_Time_Temp Yes Add_More_Sn->Check_Time_Temp Increase_Time Increase reflux time by 2 hours. Check_Time_Temp->Increase_Time No Consider_Alt Work up and purify what you have. Consider alternative reducing agent (see Table 1). Check_Time_Temp->Consider_Alt Yes Increase_Time->Consider_Alt Check_Stirring Is stirring vigorous? PdC_Path->Check_Stirring Increase_Stirring Increase stir rate to maximum safe speed. Check_Stirring->Increase_Stirring No Check_H2 Maintained positive H2 pressure? Check_Stirring->Check_H2 Yes Increase_Stirring->Check_H2 Purge_Refill_H2 Purge with N2, then carefully re-purge and refill with H2. Check_H2->Purge_Refill_H2 No Check_Catalyst Is catalyst fresh? Any known poisons? Check_H2->Check_Catalyst Yes Purge_Refill_H2->Check_Catalyst Check_Catalyst->Consider_Alt Yes (Poisoned) Add_Catalyst Filter (carefully!), and restart with fresh, higher-loading catalyst. Check_Catalyst->Add_Catalyst No Add_Catalyst->Consider_Alt

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine

Welcome to the technical support center for the scale-up synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals engaged in preclinical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals engaged in preclinical studies. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and scalable synthesis.

I. Synthetic Pathway Overview

The synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The most common and scalable route involves the cyclization of a substituted 2-aminopyridine derivative.

Below is a DOT graph illustrating the general synthetic workflow.

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Rearrangement cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization A 2-Amino-5-methylpyridine B 5-Methyl-2-nitraminopyridine A->B HNO3, H2SO4 C 2-Amino-5-methyl-3-nitropyridine B->C H2SO4, heat D 3-Amino-5-methylpyridin-2-amine C->D H2, Pd/C E 2-Methyl-triazolo[1,5-a]pyridin-6-amine D->E NaNO2, HCl

Caption: General workflow for the synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine.

II. Detailed Experimental Protocol: Scale-Up Synthesis (100g Scale)

This protocol is optimized for a 100g scale synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine.

Step 1: Synthesis of 5-Methyl-2-nitraminopyridine
ParameterValueRationale/Comments
Reactants 2-Amino-5-methylpyridine (108 g, 1.0 mol)Starting material.
Conc. H2SO4 (200 mL)Solvent and catalyst.
Conc. HNO3 (100 mL)Nitrating agent.
Temperature 0-5 °CTo control the exothermic reaction.
Reaction Time 2-3 hoursMonitor by TLC until starting material is consumed.
Work-up Pour onto ice, neutralize with NaOHTo precipitate the product.

Procedure:

  • In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0°C.

  • Slowly add 2-amino-5-methylpyridine while maintaining the temperature below 10°C.

  • Add concentrated nitric acid dropwise over 1 hour, ensuring the temperature does not exceed 5°C.

  • Stir the mixture at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture onto 1 kg of crushed ice.

  • Neutralize the solution with a 50% aqueous solution of sodium hydroxide to pH 7-8 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-Methyl-2-nitraminopyridine.

Step 2: Synthesis of 2-Amino-5-methyl-3-nitropyridine
ParameterValueRationale/Comments
Reactant 5-Methyl-2-nitraminopyridine (153 g, 1.0 mol)Intermediate from Step 1.
Solvent Conc. H2SO4 (300 mL)Catalyst for rearrangement.
Temperature 80-90 °CTo facilitate the rearrangement.
Reaction Time 4-6 hoursMonitor by TLC.
Work-up Pour onto ice, neutralize with NH4OHTo precipitate the product.

Procedure:

  • In a 1L flask, carefully add 5-Methyl-2-nitraminopyridine to concentrated sulfuric acid.

  • Heat the mixture to 80-90°C and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it onto 1.5 kg of crushed ice.

  • Neutralize with concentrated ammonium hydroxide to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-Amino-5-methyl-3-nitropyridine.

Step 3: Synthesis of 3-Amino-5-methylpyridin-2-amine
ParameterValueRationale/Comments
Reactant 2-Amino-5-methyl-3-nitropyridine (153 g, 1.0 mol)Intermediate from Step 2.
Catalyst 10% Pd/C (15 g)For hydrogenation.
Solvent Ethanol (1.5 L)Reaction medium.
Hydrogen Pressure 50 psiTo ensure efficient reduction.
Reaction Time 8-12 hoursMonitor by TLC.
Work-up Filter through Celite, concentrateTo remove the catalyst and solvent.

Procedure:

  • In a 2L hydrogenation vessel, dissolve 2-Amino-5-methyl-3-nitropyridine in ethanol.

  • Add 10% Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture at room temperature for 8-12 hours.

  • Depressurize the vessel and filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield 3-Amino-5-methylpyridin-2-amine.

Step 4: Synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine
ParameterValueRationale/Comments
Reactant 3-Amino-5-methylpyridin-2-amine (123 g, 1.0 mol)Intermediate from Step 3.
Sodium Nitrite (76 g, 1.1 mol)For diazotization.
Solvent 10% HCl (1.5 L)Acidic medium for the reaction.
Temperature 0-5 °CTo control the diazotization reaction.
Reaction Time 1-2 hoursMonitor for completion.
Work-up Neutralize with NH4OH, extract with EtOAcTo isolate the product.

Procedure:

  • Dissolve 3-Amino-5-methylpyridin-2-amine in 10% hydrochloric acid and cool to 0°C.

  • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5°C.

  • Stir the mixture for 1-2 hours at 0-5°C.

  • Neutralize the reaction mixture with concentrated ammonium hydroxide.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 2-Methyl-triazolo[1,5-a]pyridin-6-amine.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncompleteReaction Incomplete Reaction Start->IncompleteReaction PurificationIssue Purification Issues Start->PurificationIssue LY_Cause1 Suboptimal Temperature LowYield->LY_Cause1 Check LY_Cause2 Reagent Quality LowYield->LY_Cause2 Verify LY_Cause3 Moisture Contamination LowYield->LY_Cause3 Ensure Dry IP_Cause1 Side Reactions ImpureProduct->IP_Cause1 Optimize Temp. IP_Cause2 Incomplete Reaction ImpureProduct->IP_Cause2 Extend Time IP_Cause3 Degradation ImpureProduct->IP_Cause3 Check Stability IR_Cause1 Insufficient Reaction Time IncompleteReaction->IR_Cause1 Increase IR_Cause2 Poor Mixing IncompleteReaction->IR_Cause2 Improve IR_Cause3 Catalyst Inactivation IncompleteReaction->IR_Cause3 Replace PI_Cause1 Compound Polarity PurificationIssue->PI_Cause1 Use RP-HPLC PI_Cause2 Inappropriate Solvent System PurificationIssue->PI_Cause2 Optimize

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My yield of 2-Amino-5-methyl-3-nitropyridine is consistently low. What could be the cause?

A1: Low yields in the nitramine rearrangement (Step 2) are often due to incorrect temperature control. The reaction is highly exothermic, and temperatures exceeding 90°C can lead to decomposition and side product formation. Ensure slow heating and maintain the temperature strictly between 80-90°C. Another potential issue is incomplete conversion of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction goes to completion.

Q2: I am observing multiple spots on my TLC after the reduction of the nitro group (Step 3). How can I improve the purity?

A2: The presence of multiple spots suggests either incomplete reduction or side reactions. Ensure the quality of your Pd/C catalyst is good and that it is not poisoned. Using a fresh batch of catalyst can significantly improve the reaction's efficiency. Also, ensure that the hydrogenation is carried out under sufficient pressure (50 psi) and for an adequate duration. If impurities persist, a flash column chromatography step after filtration of the catalyst may be necessary before proceeding to the next step.

Q3: The final cyclization step (Step 4) is not proceeding as expected, and I am isolating unreacted starting material. What should I do?

A3: The diazotization and cyclization step is highly sensitive to temperature and pH. The temperature must be maintained between 0-5°C to ensure the stability of the diazonium salt intermediate. Addition of sodium nitrite should be slow to prevent a rapid increase in temperature. The reaction is also conducted in a strongly acidic medium (10% HCl). Ensure the pH is sufficiently low throughout the reaction.

Q4: The final product, 2-Methyl-triazolo[1,5-a]pyridin-6-amine, is difficult to purify by standard column chromatography. What are the alternative methods?

A4: 2-Methyl-triazolo[1,5-a]pyridin-6-amine is a relatively polar compound, which can make purification by normal-phase silica gel chromatography challenging, often resulting in streaking and poor separation.[1] Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is the most effective method for purification on a large scale. If chromatographic purification is necessary, consider using reverse-phase HPLC (High-Performance Liquid Chromatography) with a C18 column and a mobile phase of water and acetonitrile with a small amount of a modifier like formic acid to improve peak shape.[1][2]

IV. References

  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazole Derivatives. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]

  • Zheng, S., et al. (2014). PIFA-Mediated Intramolecular Annulation of N-(Pyridin-2-yl)benzimidamides: A Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687–4693. [Link]

  • Song, L., et al. (2015). An I2/KI-Mediated Oxidative N–N Bond Formation: An Environmentally Benign Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(14), 7219–7225. [Link]

  • Mohite, P. B., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105132. [Link]

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[3][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. [Link]

  • Huntsman, E., & Balsells, J. (2005). A New Synthesis of[3][4][5]Triazolo[1,5-a]pyridines from 2-Aminopyridines. European Journal of Organic Chemistry, 2005(18), 3761–3765. [Link]

  • Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]

  • Castillo, J. C., et al. (2016). Microwave-assisted regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. Tetrahedron Letters, 57(31), 3483-3486. [Link]

  • Gomma, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 28, 1519-1527. [Link]

  • Bunev, A. S., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1556. [Link]

  • Singh, A. S., et al. (2019). A Convenient Synthesis of 1,5-Fuzed 1,2,4-Triazoles via Chloramine-T-Promoted Oxidative N–N Bond Formation. Synthesis, 51(18), 3443-3450. [Link]

  • Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(12), 132-147. [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. [Link]

  • Zhang, W., et al. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Organic Letters, 24(18), 3392–3396. [Link]

  • Savateev, K. V., et al. (2015). 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chemistry of Heterocyclic Compounds, 51, 774-776. [Link]

  • Farghaly, T. A., et al. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[3][4][5]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances, 10(25), 14891-14901. [Link]

  • Chen, J., et al. (2010). Preparation method of triazolopyridine derivative. CN102180875A.

  • Al-Ghorbani, M., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. RSC Advances, 14(26), 18635-18648. [Link]

  • Bodnarchuk, V. I., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Lavecchia, A., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 26(11), 3229. [Link]

  • Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of separation science, 33(17-18), 2850-7. [Link]

Sources

Optimization

identifying and minimizing byproducts in 2-Methyl-triazolo[1,5-a]pyridin-6-amine synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine. This document provides in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you identify and minimize byproducts, thereby improving yield and purity.

Introduction to the Synthetic Pathway

The synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine is typically achieved through a two-step process. The first step involves the construction of the triazolopyridine core to yield the nitro-intermediate, 2-methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine. This is followed by the reduction of the nitro group to the desired 6-amino functionality. Each of these steps presents unique challenges and potential for byproduct formation. This guide will address these issues systematically.

Part 1: Troubleshooting Guide

This section is designed to help you troubleshoot specific issues you may encounter during the synthesis.

Step 1: Synthesis of 2-methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine

A common and effective method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core is the cyclization of a 2-hydrazinyl-5-nitropyridine precursor with a suitable reagent to introduce the 2-methyl group, such as acetic anhydride or a related acetyl synthon.

Q1: My reaction to form 2-methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely byproducts and how can I minimize them?

A1: Byproduct Identification and Mitigation Strategies

Low yields and multiple spots on your Thin Layer Chromatography (TLC) plate in this step often point to incomplete cyclization, side reactions of the starting materials, or degradation of the product. Here are the most probable byproducts and how to address them:

  • Unreacted 2-hydrazinyl-5-nitropyridine: This is a common issue arising from insufficient heating, incorrect stoichiometry of the cyclizing agent, or deactivation of the reagent.

    • Identification: Compare the spot on your TLC with a standard of the starting material. Its polarity will likely be different from the product.

    • Mitigation:

      • Temperature Control: Ensure the reaction is heated to the temperature specified in the protocol. Incomplete cyclization is often a result of insufficient energy.

      • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the cyclizing agent (e.g., acetic anhydride) to drive the reaction to completion.

      • Reagent Quality: Ensure your cyclizing agent is fresh and has not been hydrolyzed by atmospheric moisture.

  • N-acetylated hydrazinylpyridine: Acetylation can occur on the terminal nitrogen of the hydrazine group without subsequent cyclization, especially under mild conditions.

    • Identification: This intermediate will have a different Rf value on TLC than the starting material and the final product. Mass spectrometry can confirm the addition of an acetyl group.

    • Mitigation:

      • Reaction Conditions: Ensure the reaction conditions are sufficiently forcing to promote cyclization after the initial acylation. This may involve higher temperatures or the use of a dehydrating agent.

  • Isomeric Byproducts: While the[1][2][3]triazolo[1,5-a]pyridine is the thermodynamically favored product, the formation of the isomeric[1][2][3]triazolo[4,3-a]pyridine can sometimes occur, which may then rearrange to the desired product under acidic or thermal conditions.

    • Identification: Distinguishing between these isomers can be challenging by TLC alone. 1H NMR spectroscopy is a powerful tool here, as the proton environments will be distinct.

    • Mitigation:

      • Reaction Control: Following established protocols that favor the formation of the [1,5-a] isomer is crucial. Often, the reaction conditions are optimized to promote the Dimroth rearrangement of any [4,3-a] isomer to the more stable [1,5-a] product.

dot

Byproduct_Formation_Step1 2-hydrazinyl-5-nitropyridine 2-hydrazinyl-5-nitropyridine Desired Product 2-methyl-6-nitro- [1,2,4]triazolo[1,5-a]pyridine 2-hydrazinyl-5-nitropyridine->Desired Product Successful Cyclization Byproduct1 Unreacted Starting Material 2-hydrazinyl-5-nitropyridine->Byproduct1 Incomplete Reaction Byproduct2 N-acetylated Hydrazine (Acyclic Intermediate) 2-hydrazinyl-5-nitropyridine->Byproduct2 Incomplete Cyclization Byproduct3 Isomeric Triazolopyridine ([4,3-a] isomer) 2-hydrazinyl-5-nitropyridine->Byproduct3 Alternative Cyclization Acetic Anhydride Acetic Anhydride Acetic Anhydride->Desired Product Byproduct2->Desired Product Further Reaction Byproduct_Formation_Step2 Nitro_Intermediate 2-methyl-6-nitro- [1,2,4]triazolo[1,5-a]pyridine Desired_Product 2-Methyl-triazolo[1,5-a] pyridin-6-amine Nitro_Intermediate->Desired_Product Complete Reduction Byproduct1 Incomplete Reduction (Starting Material) Nitro_Intermediate->Byproduct1 Insufficient Reduction Byproduct2 Nitroso/Hydroxylamine Intermediates Nitro_Intermediate->Byproduct2 Partial Reduction Reducing_Agent Reducing Agent (e.g., H₂/Pd-C, SnCl₂) Reducing_Agent->Desired_Product Byproduct2->Desired_Product Further Reduction Byproduct3 Azo/Azoxy Dimers Byproduct2->Byproduct3 Condensation

Caption: Byproduct formation pathways in Step 2.

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the best way to purify the final product, 2-Methyl-triazolo[1,5-a]pyridin-6-amine?

A3: The purification method of choice will depend on the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is a very effective method for removing most of the byproducts mentioned above. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., dichloromethane/methanol or ethyl acetate/hexane), is often successful.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an excellent way to obtain highly pure material.

  • Acid-Base Extraction: Due to the basic nature of the final amine product, an acid-base extraction can be used to separate it from non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove neutral impurities, and then the product can be liberated by basifying the aqueous layer and extracting it back into an organic solvent.

Q4: How can I monitor the progress of these reactions effectively?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Use a suitable mobile phase that gives good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions are crucial:

  • Nitro Compounds: Many nitroaromatic compounds are potentially explosive and should be handled with care, especially when heating.

  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and should be handled in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure that the hydrogenation apparatus is properly set up and that there are no sources of ignition nearby.

  • Acids and Bases: Handle strong acids and bases with appropriate personal protective equipment (gloves, goggles, lab coat).

Part 3: Experimental Protocols

The following are representative experimental protocols. Note that these may require optimization for your specific setup and scale.

Protocol 1: Synthesis of 2-methyl-6-nitro-t[1][2][3]riazolo[1,5-a]pyridine
  • To a solution of 2-hydrazinyl-5-nitropyridine (1.0 eq) in acetic acid, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until the product precipitates.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-Methyl-triazolo[1,5-a]pyridin-6-amine
  • Dissolve 2-methyl-6-nitro-t[1][2][3]riazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

References

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]

  • The Discovery of 7-Methyl-2-[(7-methylt[1][2][3]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - ACS Publications. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of DNA-PK Inhibitors: Featuring a Potent Triazolopyridine-Containing Compound

A Technical Guide for Researchers in Oncology and Drug Discovery Introduction The DNA damage response (DDR) is a crucial network of cellular pathways that detect, signal, and repair DNA lesions, thereby maintaining genom...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction

The DNA damage response (DDR) is a crucial network of cellular pathways that detect, signal, and repair DNA lesions, thereby maintaining genomic integrity.[1] A key player in this network is the DNA-dependent protein kinase (DNA-PK), a serine/threonine kinase that is central to the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[2][3] Given that many cancer therapies, such as radiotherapy and certain chemotherapies, function by inducing DSBs, inhibiting DNA-PK presents a compelling strategy to enhance the efficacy of these treatments.[2][4]

This guide provides a comparative study of several kinase inhibitors targeting DNA-PK, with a special focus on a molecule incorporating the 2-Methyl-triazolo[1,5-a]pyridin-6-amine scaffold. For the purpose of this guide, we will center our analysis on AZD7648 , a potent and highly selective DNA-PK inhibitor that features this chemical moiety. We will compare its performance with other notable DNA-PK inhibitors, including NU7441 and M3814 (Peposertib) , providing supporting experimental data and detailed protocols for their evaluation.

The Inhibitors: A Head-to-Head Comparison

The development of DNA-PK inhibitors has evolved from less selective compounds to highly potent and specific molecules. A significant challenge in this development has been achieving selectivity over other structurally related kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM, ATR, and mTOR.[5]

AZD7648 , our featured compound, is a potent inhibitor of DNA-PK with a reported IC50 of 0.6 nM in biochemical assays.[6][7] A key advantage of AZD7648 is its high selectivity, showing over 100-fold selectivity against a large panel of other kinases, including PI3Ks.[5][7] This high selectivity is crucial for minimizing off-target effects and associated toxicities.

NU7441 (KU-57788) is another well-characterized and potent DNA-PK inhibitor with an IC50 of 14 nM.[6][8] However, it also exhibits inhibitory activity against mTOR and PI3K at higher concentrations (IC50s of 1.7 µM and 5 µM, respectively).[6][9]

M3814 (Peposertib) is a potent, selective, and orally bioavailable DNA-PK inhibitor currently in clinical development.[4][10] It has been shown to effectively sensitize various cancer cell lines to ionizing radiation and other DSB-inducing agents.[4]

The following table summarizes the key characteristics of these inhibitors based on available data.

InhibitorCore ScaffoldDNA-PK IC50Selectivity ProfileKey Features
AZD7648 Contains 2-Methyl-triazolo[1,5-a]pyridin-6-amine0.6 nM[6][7]>100-fold selective over PI3Ks, ATM, ATR, mTOR[5]High potency and selectivity; orally bioavailable.[7]
NU7441 Chromen-4-one14 nM[6]Inhibits mTOR (1.7 µM) and PI3K (5 µM)[6][9]Widely used as a research tool for studying DNA-PK function.
M3814 (Peposertib) Pyridazine/Quinazoline derivativePotent (specific IC50 not consistently reported in searches)Selective DNA-PK inhibitor[4][10]Orally bioavailable; in clinical trials in combination with radiotherapy.[4][11]

The DNA Damage Response Pathway and DNA-PK Inhibition

DNA-PK plays a critical role in the NHEJ pathway for repairing DNA double-strand breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit, DNA-PKcs. This forms the active DNA-PK holoenzyme, which then phosphorylates various downstream targets to facilitate the ligation of the broken ends. Inhibition of DNA-PK's catalytic activity stalls this repair process, leading to the accumulation of unresolved DSBs. This can trigger cell cycle arrest and, in cancer cells with other DDR defects, lead to apoptosis.

DNA_Damage_Response cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Active_DNA_PK Active DNA-PK Repair_Proteins NHEJ Repair Proteins (e.g., Ligase IV, XRCC4) Active_DNA_PK->Repair_Proteins phosphorylates Unrepaired_DSB Unrepaired DSB Repaired_DNA Repaired DNA Repair_Proteins->Repaired_DNA ligates Apoptosis Apoptosis Unrepaired_DSB->Apoptosis leads to AZD7648 AZD7648 AZD7648->Active_DNA_PK inhibits

Caption: DNA-PK's role in NHEJ and its inhibition by AZD7648.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of AZD7648 with other DNA-PK inhibitors, a series of biochemical and cell-based assays should be performed.

Biochemical Kinase Activity Assay

This assay directly measures the ability of the inhibitors to block the catalytic activity of purified DNA-PK. The ADP-Glo™ Kinase Assay is a common method for this purpose.[12]

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.[12]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the DNA-PK enzyme, a suitable peptide substrate, and activating DNA.

  • Inhibitor Incubation: Add serial dilutions of the kinase inhibitors (AZD7648, NU7441, M3814) to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Kinase Reaction Initiation: Start the reaction by adding ATP. Incubate for a specific time (e.g., 60 minutes) at 30°C.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP back to ATP.

  • Luminescence Detection: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.

Kinase_Assay_Workflow Start Start: Prepare Reaction Mix (DNA-PK, Substrate, DNA) Add_Inhibitor Add Inhibitor Dilutions Start->Add_Inhibitor Incubate_1 Incubate (15-30 min) Add_Inhibitor->Incubate_1 Add_ATP Initiate Reaction with ATP Incubate_1->Add_ATP Incubate_2 Incubate (60 min) Add_ATP->Incubate_2 Add_ADP_Glo Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_2->Add_ADP_Glo Add_Detection Convert ADP to ATP (Kinase Detection Reagent) Add_ADP_Glo->Add_Detection Read_Luminescence Measure Luminescence Add_Detection->Read_Luminescence Analyze Analyze Data (IC50 determination) Read_Luminescence->Analyze

Caption: Workflow for a biochemical kinase activity assay.

Cell-Based Assays

1. γH2AX Staining for DNA Double-Strand Breaks

This immunofluorescence-based assay quantifies the number of DSBs within cells. Inhibition of DNA-PK prevents the repair of DSBs, leading to a sustained presence of γH2AX foci.[13]

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HeLa or A549) and allow them to adhere. Treat the cells with a DNA-damaging agent (e.g., ionizing radiation or etoposide) in the presence or absence of the DNA-PK inhibitors at various concentrations.

  • Fixation and Permeabilization: After a set time (e.g., 24 hours), fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using image analysis software. A higher number of foci in inhibitor-treated cells indicates effective DNA repair inhibition.[13]

2. Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment, providing a measure of the cytotoxic effect of the inhibitors in combination with DNA-damaging agents.[14]

Protocol:

  • Cell Plating and Treatment: Seed a low number of cells in culture plates. Treat the cells with a DNA-damaging agent and the respective inhibitors for a defined period.

  • Incubation: Remove the treatment and allow the cells to grow for 10-14 days until visible colonies are formed.[14]

  • Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies (typically containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. This will demonstrate the radiosensitizing or chemosensitizing potential of each inhibitor.

In Vivo Xenograft Models

To evaluate the in vivo efficacy, human tumor xenograft models in immunocompromised mice are commonly used.[15]

Protocol:

  • Tumor Implantation: Inject human cancer cells (e.g., cervical cancer HeLa cells) subcutaneously into athymic nude mice.[15]

  • Treatment Groups: Once tumors reach a certain volume, randomize the mice into different treatment groups: vehicle control, inhibitor alone, radiation alone, and combination of inhibitor and radiation.[15]

  • Dosing and Radiation: Administer the inhibitors (e.g., orally) according to a predetermined schedule. For the radiation groups, deliver a fractionated dose of ionizing radiation to the tumors.[4]

  • Tumor Growth Monitoring: Measure tumor volume regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for biomarkers of DNA damage (e.g., γH2AX levels) to confirm target engagement.[15]

Conclusion

The development of highly potent and selective DNA-PK inhibitors like AZD7648, which incorporates the 2-Methyl-triazolo[1,5-a]pyridin-6-amine scaffold, represents a significant advancement in the field of DDR-targeted cancer therapy. Its superior selectivity profile compared to earlier generation inhibitors like NU7441 suggests a potentially wider therapeutic window. The experimental framework outlined in this guide provides a robust methodology for the comparative evaluation of these and other kinase inhibitors, enabling researchers to make informed decisions in the pursuit of more effective cancer treatments. The synergistic effect of these inhibitors with radiation and chemotherapy, as demonstrated in preclinical and ongoing clinical studies, holds great promise for improving patient outcomes.

References

  • bioRxiv. Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. [Link]

  • ResearchGate. (PDF) Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. [Link]

  • PubMed. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. [Link]

  • NIH. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. [Link]

  • MDPI. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. [Link]

  • PubMed. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. [Link]

  • NIH. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. [Link]

  • MD Anderson Cancer Center. Phase I Trial of DNA-PK inhibitor (M3814) in Combination with Radiation and Adjuvant Temozolomide in Newly Diagnosed MGMT Unmethylated Glioblastoma. [Link]

  • Corn Lab. BE AWARE: GENOME EDITING WITH DNA-PKCS INHIBITOR AZD7648 INDUCES SIGNIFICANT GENOMIC ALTERATIONS – PUBLISHED IN NATURE BIOTECHNOLOGY. [Link]

  • Champions Oncology. DNA Damage Assays. [Link]

  • PubMed Central. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441. [Link]

  • MDPI. Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications. [Link]

  • PMC. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing. [Link]

  • Antibodies.com. Cell-Based Assays Guide. [Link]

  • MDPI. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. [Link]

  • PMC. DNA damage response signaling: A common link between cancer and cardiovascular diseases. [Link]

  • Stanford. Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment. [Link]

  • Crown Bioscience. DNA Damage Response and DNA Repair in Cancer. [Link]

  • ResearchGate. DNA-PK regulates glycolysis in in vivo and ex vivo models. A, DNA-PK... [Link]

  • ResearchGate. List of ongoing or completed clinical trials of DNA-PK inhibitors in advanced hematological malignancies. [Link]

  • Bio-Connect.nl. DNA/RNA damage assays from Cell Biolabs. [Link]

  • Let's Win! Pancreatic Cancer. Testing the Addition of a New Drug to Radiation Therapy for Localized Pancreatic Cancer. [Link]

  • CU Anschutz newsroom. CU Cancer Center Research Finds New Drug That Stops Cancer Cells From Evading Immune System Detection. [Link]

  • MDPI. The Interplay between the DNA Damage Response (DDR) Network and the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Multiple Myeloma. [Link]

  • AACR Journals. DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy. [Link]

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Comparative

A Head-to-Head Comparison of DNA-PK Inhibitors: The Triazolopyridine-Based AZD7648 versus Peposertib (M3814)

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the DNA Damage Response (DDR) network presents a rich source of novel targets. Among these, the DNA-dependent p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the DNA Damage Response (DDR) network presents a rich source of novel targets. Among these, the DNA-dependent protein kinase (DNA-PK) has emerged as a critical node in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). Inhibition of DNA-PK is a promising strategy to potentiate the effects of DNA-damaging agents like radiotherapy and chemotherapy. This guide provides a detailed head-to-head comparison of two leading clinical-stage DNA-PK inhibitors: AZD7648, a compound featuring a triazolo[1,5-a]pyridine scaffold, and Peposertib (M3814), another potent and selective inhibitor.

Introduction to the Contestants

AZD7648 is a potent and highly selective, orally bioavailable inhibitor of DNA-PK developed by AstraZeneca.[1] Its chemical structure is characterized by a 7-methyl-[2][3][4]triazolo[1,5-a]pyridin-6-yl)amino moiety, a derivative of the core structure of interest. AZD7648 has garnered significant attention for its potential to enhance the efficacy of various cancer treatments, including PARP inhibitors and radiotherapy.[1][3]

Peposertib (M3814) , developed by Merck KGaA, is another potent, selective, and orally administered DNA-PK inhibitor that has advanced into clinical trials.[2][5] It has demonstrated significant preclinical activity in sensitizing cancer cells to DNA-damaging agents and is being evaluated in combination with radiotherapy and chemotherapy in various tumor types.[6][7]

Mechanism of Action: A Shared Strategy

Both AZD7648 and Peposertib are ATP-competitive inhibitors of the DNA-PK catalytic subunit (DNA-PKcs). By binding to the kinase domain, they block the autophosphorylation of DNA-PKcs and the subsequent phosphorylation of downstream targets, effectively halting the NHEJ pathway. This leads to the accumulation of unrepaired DSBs, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

cluster_0 DNA Double-Strand Break (DSB) cluster_1 Non-Homologous End Joining (NHEJ) Pathway cluster_2 Cellular Outcomes DSB DNA DSB Ku70_80 Ku70/80 Complex DSB->Ku70_80 binds to DNA_PKcs DNA-PKcs Recruitment & Activation Ku70_80->DNA_PKcs recruits NHEJ_Repair NHEJ Repair (Lig IV, XRCC4, etc.) DNA_PKcs->NHEJ_Repair phosphorylates & activates Apoptosis Apoptosis DNA_PKcs->Apoptosis inhibition leads to accumulation of DSBs & Cell_Survival Cell Survival & Proliferation NHEJ_Repair->Cell_Survival leads to Inhibitor AZD7648 or Peposertib (M3814) Inhibitor->DNA_PKcs inhibits

Caption: Mechanism of Action of DNA-PK Inhibitors.

Head-to-Head Comparison: Key Performance Metrics

FeatureAZD7648Peposertib (M3814)References
Target DNA-dependent protein kinase (DNA-PK)DNA-dependent protein kinase (DNA-PK)[3][5]
Biochemical Potency (IC50) 0.6 nM0.6 nM (at 10 µM ATP)[5][8]
Selectivity >100-fold selective against 396 other kinasesHighly selective for DNA-PK over other PI3K-like kinases (e.g., mTOR, PI3K)[5][8]
Cellular Activity Broad growth inhibitory activity (GI50 1.3 - 30 µM). Potentiation of radiation and chemotherapy.Sensitizes multiple cancer cell lines to ionizing radiation and DSB-inducing agents.[5][9]
Pharmacokinetics Good bioavailability and predictable pharmacokinetics in preclinical species.Orally bioavailable. Dose-proportional exposure.[8][10][11]
In Vivo Efficacy Monotherapy activity in xenograft models. Sustained tumor regressions in combination with olaparib or doxorubicin.Potentiates antitumor activity of radiotherapy, leading to complete tumor regressions in xenograft models.[1][5]
Clinical Development Phase I/II trials ongoing (e.g., NCT03907969, NCT04550104).Multiple Phase I/II trials ongoing (e.g., NCT03770689, NCT02516813).[4][6][7]

Experimental Data and Protocols

Biochemical Kinase Assay for DNA-PK Inhibition

The potency of DNA-PK inhibitors is determined through in vitro kinase assays. This experiment quantifies the ability of the compound to inhibit the phosphorylation of a substrate by the DNA-PK enzyme.

Protocol Outline:

  • Enzyme and Substrate Preparation: Recombinant human DNA-PK enzyme and a specific peptide substrate are prepared in a suitable assay buffer.

  • Compound Dilution: A serial dilution of the test compound (AZD7648 or Peposertib) is prepared.

  • Reaction Initiation: The DNA-PK enzyme, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, typically through methods like filter binding assays and scintillation counting or fluorescence-based assays.

  • IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

cluster_0 Assay Components cluster_1 Experimental Steps Enzyme DNA-PK Enzyme Incubation Incubation Enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation ATP [γ-³²P]ATP ATP->Incubation Inhibitor Test Compound (AZD7648 / Peposertib) Inhibitor->Incubation Termination Reaction Termination Incubation->Termination Detection Detection of Phosphorylation Termination->Detection Analysis IC50 Calculation Detection->Analysis

Caption: Workflow for a Biochemical DNA-PK Kinase Assay.

Cellular Assay for DNA Damage: γH2AX Foci Formation

A key pharmacodynamic marker of DNA-PK inhibition in cells is the persistence of DNA double-strand breaks. This is commonly assessed by measuring the formation of γH2AX foci, which are phosphorylated histone H2AX proteins that accumulate at sites of DNA damage.[12]

Protocol Outline:

  • Cell Culture and Treatment: Cancer cell lines are cultured and treated with a DNA-damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor) in the presence or absence of the DNA-PK inhibitor (AZD7648 or Peposertib).

  • Immunofluorescence Staining: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody specific for γH2AX. This is followed by incubation with a fluorescently labeled secondary antibody.

  • Microscopy and Image Analysis: Cells are imaged using a fluorescence microscope. The number of distinct fluorescent foci per nucleus is quantified using automated image analysis software.

  • Data Analysis: The increase in the number and persistence of γH2AX foci in inhibitor-treated cells compared to controls indicates effective inhibition of DNA damage repair.

cluster_0 Cell Treatment cluster_1 Staining and Imaging cluster_2 Quantification Cells Cancer Cell Line Fixation Fixation & Permeabilization Cells->Fixation Damage DNA Damaging Agent (e.g., Radiation) Damage->Cells Inhibitor DNA-PK Inhibitor Inhibitor->Cells Primary_Ab Primary Antibody (anti-γH2AX) Fixation->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Imaging Fluorescence Microscopy Secondary_Ab->Imaging Analysis Image Analysis (Foci per Nucleus) Imaging->Analysis

Caption: Workflow for γH2AX Immunofluorescence Assay.

In Vivo Efficacy: Xenograft Tumor Models

To evaluate the anti-tumor activity of DNA-PK inhibitors in a living system, xenograft models are widely used. These involve the implantation of human cancer cells into immunocompromised mice.

Protocol Outline:

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, after which the mice are randomized into different treatment groups (e.g., vehicle control, DNA-damaging agent alone, inhibitor alone, combination therapy).

  • Treatment Administration: The DNA-PK inhibitor (AZD7648 or Peposertib) is typically administered orally, while the DNA-damaging agent (e.g., radiotherapy) is delivered according to a clinically relevant schedule.

  • Tumor Volume Measurement: Tumor size is measured regularly (e.g., with calipers), and tumor volume is calculated.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. The efficacy of the treatment is assessed by comparing tumor growth inhibition between the different groups.

Conclusion and Future Perspectives

Both AZD7648 and Peposertib (M3814) have demonstrated compelling preclinical data as potent and selective DNA-PK inhibitors. Their ability to sensitize cancer cells to DNA-damaging therapies has paved the way for their ongoing clinical evaluation. The choice between these or other emerging DNA-PK inhibitors in a clinical setting will likely depend on their specific safety profiles, pharmacokinetic properties, and efficacy in combination with different therapeutic modalities across various cancer types. The continued investigation of these compounds will undoubtedly provide valuable insights into the therapeutic potential of targeting the DNA damage response in oncology.

References

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  • National Center for Biotechnology Information. (n.d.). Azd-7648. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. PubMed Central. Retrieved from [Link]

  • AACR Journals. (2020, May 4). Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. Retrieved from [Link]

  • AACR Journals. (n.d.). The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases. Retrieved from [Link]

  • Stanford University. (n.d.). Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, November 7). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. PubMed. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using DNA-dependent Protein Kinase Inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. Retrieved from [Link]

  • AACR Journals. (2019, July 1). Abstract 3505: AZD7648: A potent and selective inhibitor of DNA-PK with pharmacodynamic and monotherapy anti-tumor activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia. PubMed Central. Retrieved from [Link]

  • ASCO Publications. (2020, May 25). A multicenter phase Ib/II study of DNA-PK inhibitor peposertib (M3814) in combination with capecitabine and radiotherapy in patients with locally advanced rectal cancer. Retrieved from [Link]

  • ASCO Publications. (2021, January 22). A multicenter phase Ib/II study of DNA-PK inhibitor peposertib (M3814) in combination with capecitabine and radiotherapy in patients with locally advanced rectal cancer. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia. Retrieved from [Link]

  • MD Anderson Cancer Center. (n.d.). Phase I Trial of DNA-PK inhibitor (M3814) in Combination with Radiation and Adjuvant Temozolomide in Newly Diagnosed MGMT Unmethylated Glioblastoma. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2024, July 22). Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. PubMed. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer. PubMed Central. Retrieved from [Link]

  • Champions Oncology. (n.d.). Champions' Patient-Derived Xenograft (PDX) Models for Evaluating Novel Therapeutics Targeting the DNA Damage Response Mechanis. Retrieved from [Link]

  • Frontiers. (2013, January 30). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Retrieved from [Link]

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Validation

comparing the pharmacokinetic profiles of different 2-Methyl-triazolo[1,5-a]pyridin-6-amine analogs

For Researchers, Scientists, and Drug Development Professionals The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases and other enzymes.[1][2] Optimizing the pharmacokinetic properties of these analogs is a critical step in the development of safe and effective medicines. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) profiles of several notable triazolopyridine derivatives, providing a comparative framework for researchers in the field.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of selected triazolopyridine-containing drugs, offering a snapshot of their behavior in preclinical and clinical studies.

CompoundTargetSpeciesDoseBioavailability (F%)CmaxTmax (h)Half-life (t1/2) (h)Clearance (CL)
AZD7648 DNA-PKPreclinical75-100 mg/kg (oral)Good bioavailabilityNot specified~0.5 (PD effect)Not specifiedPredictable
EW-7197 (Vactosertib) ALK5Rat10 mg/kg (oral)51%1620 ng/mLNot specifiedNot specifiedNot specified
Tucatinib HER2Human300 mg (oral)Not specifiedProportional to dose~2 (1-4)~16.489 L/h
Filgotinib JAK1Human50-200 mg (oral)Not specifiedProportional to dose2-34.9-10.7Metabolite: >80% renal

Data compiled from multiple sources.[3][4][5][6][7]

Understanding the Structural Impact on Pharmacokinetics: A Deeper Dive

The journey from a promising chemical scaffold to a viable drug candidate is paved with meticulous structural modifications aimed at optimizing its pharmacokinetic profile. The triazolopyridine core is no exception. Let's explore the causal relationships between chemical structure and ADME properties, drawing insights from the development of the compounds listed above.

Enhancing Metabolic Stability

A common challenge in drug development is overcoming rapid metabolism by liver enzymes, primarily the cytochrome P450 (CYP) family.[8] Electron-rich aromatic systems can be susceptible to oxidative metabolism. The introduction of nitrogen atoms into a ring system, as in the triazolopyridine scaffold, generally renders the molecule more electron-deficient and less prone to oxidative metabolism.[9]

For instance, the development of AZD7648 involved optimization to improve metabolic stability, leading to a compound with predictable pharmacokinetics in preclinical species.[7] This often involves blocking potential sites of metabolism by introducing chemically robust groups or altering the electronic properties of the molecule to disfavor enzymatic action.

Modulating Permeability and Efflux

For an orally administered drug to be effective, it must be well absorbed from the gastrointestinal tract. This requires a delicate balance of properties, including adequate solubility and the ability to permeate cell membranes. A key challenge is overcoming efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of cells, reducing their intracellular concentration and overall bioavailability.

During the optimization of a series of DNA-PK inhibitors that led to AZD7648, researchers focused on improving cell permeability and reducing efflux, not by increasing lipophilicity, but through structural changes to the triazolopyridine core and its substituents. This strategy aimed to achieve good permeability while maintaining favorable properties associated with lower lipophilicity, such as better solubility.

The Role of Active Metabolites

The pharmacokinetic profile of a drug can be significantly influenced by the formation of active metabolites. Filgotinib is a prime example, as it is extensively and rapidly metabolized to its primary active metabolite, GS-829845.[6] This metabolite has a longer half-life (19.6–27.3 h) compared to the parent compound (4.9-10.7 h) and reaches significantly higher systemic exposure at steady state.[6][10] Understanding the activity and pharmacokinetics of such metabolites is crucial for predicting the overall pharmacological effect and dosing regimen.

Experimental Methodologies for Pharmacokinetic Profiling

The data presented in this guide is the culmination of a series of rigorous in vitro and in vivo experiments. Below are detailed protocols for key assays used to characterize the pharmacokinetic profiles of drug candidates.

In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic clearance of a compound in liver microsomes, providing an early indication of its metabolic stability.

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (from human or relevant preclinical species), a buffer solution (e.g., phosphate buffer, pH 7.4), and the test compound.

    • Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

  • Initiation of the Reaction:

    • Add a solution of NADPH (a cofactor for CYP enzymes) to initiate the metabolic reaction.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Termination of the Reaction:

    • Immediately add a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to the aliquot to stop the reaction and precipitate proteins.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line gives the rate of disappearance, from which the in vitro half-life and intrinsic clearance can be calculated.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a compound after intravenous (IV) and oral (PO) administration in a preclinical species (e.g., rat or mouse).

Protocol:

  • Animal Dosing:

    • IV Administration: Administer a single bolus dose of the compound (formulated in a suitable vehicle) into a tail vein.

    • PO Administration: Administer a single dose of the compound via oral gavage.

  • Blood Sampling:

    • At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma and store it at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time for both IV and PO routes.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

      • From IV data: Clearance (CL), Volume of distribution (Vd), and half-life (t1/2).

      • From PO data: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and Area Under the Curve (AUC).

    • Calculate Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the chemical relationships and experimental workflows.

cluster_0 Core Scaffold & Analogs cluster_1 Structural Modifications cluster_2 Impact on PK Properties Triazolopyridine_Core Triazolo[1,5-a]pyridine Core Analog_A Analog A (e.g., AZD7648) Analog_B Analog B (e.g., EW-7197) Analog_C Analog C (e.g., Tucatinib) Mod_1 Substitution at R1 (e.g., Methyl group) Analog_A->Mod_1 leads to Mod_2 Substitution at R2 (e.g., Phenyl ring) Analog_B->Mod_2 leads to Mod_3 Bioisosteric Replacement Analog_C->Mod_3 leads to PK_1 Improved Metabolic Stability Mod_1->PK_1 PK_2 Enhanced Permeability Mod_2->PK_2 PK_3 Reduced Efflux Mod_2->PK_3 PK_4 Altered Half-life Mod_3->PK_4

Caption: Relationship between triazolopyridine analogs and PK properties.

Start Start: In Vivo Study Dosing Animal Dosing (IV and PO routes) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation End End: PK Profile Calculation->End

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

The triazolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. A thorough understanding and early optimization of the pharmacokinetic properties of its analogs are paramount for successful drug development. This guide has provided a comparative overview of the pharmacokinetic profiles of several key triazolopyridine-based drugs, detailed the experimental methodologies used for their characterization, and explored the intricate relationship between chemical structure and ADME properties. By leveraging these insights, researchers can more effectively design and develop the next generation of triazolopyridine-based medicines with improved safety and efficacy.

References

  • AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. PMC - PubMed Central. [Link][3]

  • Population Pharmacokinetic Analysis of Tucatinib in Healthy Participants and Patients with Breast Cancer or Colorectal Cancer. PubMed. [Link]

  • EW-7197 inhibits hepatic, renal, and pulmonary fibrosis by blocking TGF-β/Smad and ROS signaling. PubMed. [Link]

  • Filgotinib: A Clinical Pharmacology Review. PMC - PubMed Central. [Link][10]

  • Triazolopyridine - Wikipedia. Wikipedia. [Link][1]

  • Discovery of N-((4-([3][10][11]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable. ACS Publications - American Chemical Society. [Link][4]

  • Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Dove Medical Press. [Link]

  • TUKYSA® (tucatinib) Clinical Pharmacology | Pfizer Medical - US. Pfizer Medical. [Link][5]

  • Abstract 3505: AZD7648: A potent and selective inhibitor of DNA-PK with pharmacodynamic and monotherapy anti-tumor activity. AACR Journals. [Link]

  • (PDF) Filgotinib: A Clinical Pharmacology Review. ResearchGate. [Link][6]

  • Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials | Modern Rheumatology | Oxford Academic. Oxford Academic. [Link]

  • The Pharmacokinetics and Safety of Tucatinib in Volunteers with Hepatic Impairment. Clinical Pharmacology in Drug Development. [Link]

  • AZD7648: A Phase I/IIa first-in-human trial of a novel, potent and selective DNA-PK inhibitor in patients with advanced malignancies. ResearchGate. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link][2]

  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI. [Link][8]

  • TUKYSA® (tucatinib) tablets, for oral use. FDA. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link][9]

  • Influence of age and renal impairment on the steady state pharmacokinetics of filgotinib, a selective JAK1 inhibitor. NIH. [Link]

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Comparative

A Comparative Guide to the Potency of the Triazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

Executive Summary In the landscape of modern drug discovery, particularly in oncology, the identification of "privileged scaffolds" that can serve as foundational blueprints for potent and selective inhibitors is of para...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, particularly in oncology, the identification of "privileged scaffolds" that can serve as foundational blueprints for potent and selective inhibitors is of paramount importance. The triazolo[1,5-a]pyridine core is one such scaffold, demonstrating remarkable versatility and efficacy in the design of inhibitors targeting protein kinases—critical regulators of cellular signaling.[1] This guide provides an in-depth technical comparison, benchmarking the potency of representative compounds derived from this scaffold against established, clinically relevant reference drugs. We will utilize Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal kinase in tumor angiogenesis, as our primary model system for this analysis. Through a detailed examination of experimental data, rigorous protocols, and the underlying scientific rationale, this document serves as a comprehensive resource for researchers and drug development professionals seeking to evaluate and optimize novel kinase inhibitors based on the promising triazolo[1,5-a]pyridine framework.

Introduction: The Triazolo[1,5-a]pyridine Scaffold in Modern Kinase Inhibition

Protein kinases, which catalyze the phosphorylation of substrate proteins, are fundamental components of cellular signaling pathways.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, and a key strategy in this field is the exploitation of privileged scaffolds.[3] These are molecular frameworks that are recognized by and bind to multiple biological targets, often with high affinity.

The fused heterocyclic system of triazolo[1,5-a]pyridine has emerged as a scaffold of significant interest. Its rigid structure and capacity to act as a bioisostere for purines allow it to mimic ATP and form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] This has led to the development of highly potent and selective inhibitors. For instance, the compound EW-7197, which incorporates a[1][4][5]triazolo[1,5-a]pyridin-6-yl moiety, is a highly potent inhibitor of TGF-β type I receptor kinase (ALK5) with an IC50 value of 13 nM.[5] Similarly, the 7-methyl[1][4][5]triazolo[1,5-a]pyridin-6-yl)amino group is a key feature of AZD7648, a potent and selective inhibitor of DNA-Dependent Protein Kinase (DNA-PK).[4][6]

Given the demonstrated potential of this scaffold, a systematic approach to benchmarking its potency is essential for guiding future drug design efforts. This guide outlines such a framework, focusing on a comparative analysis against well-characterized reference compounds for the VEGFR-2 kinase.

Benchmarking Strategy: The Rationale for Selecting VEGFR-2

To objectively assess the potency of a new chemical series, it is crucial to benchmark it against industry standards targeting a well-validated biological target.

Why VEGFR-2? Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is the primary mediator of the pro-angiogenic signals of VEGF.[7][8] Its role in promoting the growth of new blood vessels to supply nutrients to tumors makes it a critical and extensively validated target in oncology.[7] The availability of multiple FDA-approved drugs targeting this kinase provides a robust set of reference compounds for a meaningful potency comparison.

Reference Compounds: For this guide, we have selected two industry-standard, FDA-approved multi-kinase inhibitors renowned for their potent VEGFR-2 activity:

  • Sorafenib: A potent inhibitor of VEGFR-2, PDGFR, and Raf kinases, widely used in the treatment of renal cell carcinoma and hepatocellular carcinoma.[7][9]

  • Sunitinib: Another multi-kinase inhibitor targeting VEGFR-2, PDGFR, and c-KIT, approved for renal cell carcinoma and gastrointestinal stromal tumors.[7][10]

By comparing the performance of triazolo[1,5-a]pyridine-based molecules against these compounds, we can establish a clear and clinically relevant measure of their inhibitory potential.

Comparative Potency Analysis: Biochemical and Cellular Assays

The true measure of an inhibitor's potency is determined through a combination of biochemical and cell-based assays. The former assesses direct interaction with the isolated enzyme, while the latter provides insight into performance in a complex biological system, accounting for factors like cell permeability.[6]

In Vitro Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[11] A lower IC50 value denotes higher potency. The table below presents a comparative summary of biochemical IC50 values. For the triazolo[1,5-a]pyridine scaffold, we include data for EW-7197 against its primary target, ALK5, to illustrate the scaffold's potential for achieving low nanomolar potency.[5] The goal in a real-world scenario would be to generate analogous data for a VEGFR-2-targeted derivative.

CompoundScaffold TypePrimary TargetIC50 (nM)
EW-7197 Triazolo[1,5-a]pyridine ALK5 13 [5]
SorafenibUrea DerivativeVEGFR-227[9]
SunitinibIndolinoneVEGFR-275 (vs. VEGFR-2)[10]

Table 1: Comparative in vitro biochemical potency. The data for EW-7197 highlights the high potency achievable with the triazolo[1,5-a]pyridine scaffold.

Cellular Potency

Cellular assays measure an inhibitor's ability to block a specific signaling event within a living cell. This is a critical validation step, as it confirms that the compound can cross the cell membrane and engage its intracellular target. A common method is to measure the inhibition of ligand-induced receptor autophosphorylation.

CompoundAssayCell LinePotency MetricValue (nM)
EW-7197 3TP-luciferase assay4T1 cellsIC5012.1[5]
SorafenibInhibition of VEGFR-2 PhosphorylationHUVECIC50~50-100 (Typical)
SunitinibInhibition of VEGFR-2 PhosphorylationHUVECIC50~20-80 (Typical)

Table 2: Comparative cellular potency. The data for EW-7197 demonstrates excellent translation from biochemical to cellular activity.

Experimental Protocols for Robust Benchmarking

The integrity of any comparative analysis rests on the quality and standardization of the experimental protocols used. The following methodologies represent industry-standard approaches for determining inhibitor potency.[12]

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a continuous, fluorescence-based assay for determining the IC50 value of a test compound against a protein kinase.[13]

Objective: To measure the concentration-dependent inhibition of a specific protein kinase by a test compound.

Materials:

  • Recombinant Kinase (e.g., VEGFR-2)

  • Sox-based Peptide Substrate

  • ATP (Adenosine Triphosphate)

  • Test Compound (e.g., 2-Methyl-triazolo[1,5-a]pyridin-6-amine derivative)

  • Reference Compound (e.g., Sorafenib)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • DMSO (Dimethyl Sulfoxide)

  • 384-well low-volume plates

  • Fluorescence plate reader capable of kinetic reads

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create an 11-point curve.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include "vehicle control" wells with DMSO only (representing 0% inhibition) and "no enzyme" wells (representing 100% inhibition/background).

  • Enzyme/Substrate Mix Preparation: Prepare a solution containing the kinase and the peptide substrate in the assay buffer.

  • Enzyme Addition: Add 12.5 µL of the enzyme/substrate mix to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compounds to bind to the kinase.

    • Causality Explained: This pre-incubation step is critical for inhibitors that have a slow on-rate, ensuring that the binding equilibrium is reached before initiating the reaction.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Causality Explained: The ATP concentration is typically set at its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors, as both the inhibitor and ATP are competing for the same binding site.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and begin recording fluorescence intensity every 60 seconds for 60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (slope) for each well.

    • Normalize the rates using the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Protocol: Cellular Target Engagement (Western Blot for pVEGFR-2)

Objective: To determine if the test compound can inhibit VEGF-induced autophosphorylation of VEGFR-2 in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Step-by-Step Methodology:

  • Cell Culture: Culture HUVECs to ~80% confluency.

  • Serum Starvation: Starve the cells in a low-serum medium for 12-18 hours to reduce basal receptor activation.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with recombinant VEGF for 10 minutes to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Causality Explained: The inclusion of phosphatase inhibitors is non-negotiable. It prevents the dephosphorylation of the target protein after cell lysis, preserving the signal for accurate detection.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for total VEGFR-2 as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify the band intensities and normalize the pVEGFR-2 signal to the total VEGFR-2 signal. Plot the normalized signal against the compound concentration to assess dose-dependent inhibition.

Visualizing the Scientific Rationale

Diagrams are essential for conveying complex biological and experimental workflows with clarity.

Diagram: Simplified VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Angiogenesis, Proliferation) ERK->Proliferation AKT->Proliferation Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

A simplified diagram of the VEGFR-2 signaling cascade. The inhibitor acts by blocking the ATP-binding site, thereby preventing autophosphorylation and downstream signaling.

Diagram: Workflow for Biochemical IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare Compound Serial Dilutions in DMSO Plate_Map 2. Dispense Compounds & Controls to 384-Well Plate Compound_Prep->Plate_Map Reagent_Mix 3. Prepare Kinase/ Substrate Master Mix Plate_Map->Reagent_Mix Add_Enzyme 4. Add Kinase/ Substrate Mix Reagent_Mix->Add_Enzyme Incubate 5. Pre-incubate (10 min) Add_Enzyme->Incubate Add_ATP 6. Initiate Reaction with ATP Incubate->Add_ATP Read_Plate 7. Kinetic Read (Fluorescence, 60 min) Add_ATP->Read_Plate Calc_Rates 8. Calculate Initial Rates (Slopes) Read_Plate->Calc_Rates Normalize 9. Normalize Data (% Inhibition) Calc_Rates->Normalize Curve_Fit 10. Plot & Fit Curve (4-Parameter Logistic) Normalize->Curve_Fit IC50_Value 11. Determine IC50 Curve_Fit->IC50_Value

A step-by-step workflow for determining the IC50 of an inhibitor using a fluorescence-based biochemical assay.

Conclusion and Future Directions

This guide establishes a robust framework for benchmarking the potency of novel inhibitors based on the 2-Methyl-triazolo[1,5-a]pyridin-6-amine core and the broader triazolo[1,5-a]pyridine scaffold. The available data on existing compounds containing this moiety demonstrate its capacity to produce highly potent kinase inhibitors, achieving low nanomolar biochemical and cellular IC50 values.[5]

A direct comparison against clinical standards like Sorafenib and Sunitinib using standardized in vitro and cellular assays provides a clear, quantitative assessment of a new compound's potential. The logical next steps in the drug development pipeline for a promising candidate would involve:

  • Kinome Selectivity Profiling: Assessing the inhibitor against a broad panel of kinases to determine its selectivity and identify potential off-target effects.[14]

  • ADME/Tox Studies: Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound to assess its drug-like characteristics.[15]

  • In Vivo Efficacy Models: Testing the compound's ability to inhibit tumor growth in animal models to validate its therapeutic potential.

By following this structured approach, researchers can effectively evaluate and advance novel triazolo[1,5-a]pyridine-based compounds, leveraging the inherent potency of this privileged scaffold to develop the next generation of targeted therapies.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). (2019). ACS Publications. [Link]

  • (PDF) The Discovery of 7-Methyl-2-[(7-methyl[1][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. (2019). ResearchGate. [Link]

  • Discovery of N-((4-([1][4][5]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable. (2014). PubMed. [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). MDPI. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2024). MDPI. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2024). American Chemical Society. [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors - PMC. (2020). PubMed Central. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021). PubMed Central. [Link]

  • VEGFR-2 inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. [Link]

  • Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC. (2014). NIH. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (2021). ACS Publications. [Link]

  • Kinase Inhibitor Chemistry. (n.d.). Cambridge Healthtech Institute. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Royal Society of Chemistry. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. (n.d.). NIH. [Link]

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Validation

A Senior Application Scientist's Guide to Confirming the Reproducibility of Biological Effects for 2-Methyl-triazolo[1,5-a]pyridin-6-amine, a Putative GSK-3β Inhibitor

In the landscape of drug discovery, the validation of a novel compound's biological activity is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the validation of a novel compound's biological activity is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the reproducibility of the biological effects of a novel small molecule, "2-Methyl-triazolo[1,5-a]pyridin-6-amine" (hereafter referred to as Compound X). Based on the prevalence of kinase inhibitory action within the triazolopyridine scaffold, we will proceed with the hypothesis that Compound X is a putative inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and disease states, including cancer and neurodegenerative disorders.[1][2]

This guide will not only detail the necessary experimental protocols but also delve into the scientific rationale behind these choices, ensuring a robust and self-validating system for confirming the compound's on-target effects and cellular consequences. We will compare the performance of Compound X against established GSK-3β inhibitors to benchmark its activity and provide context for its potential therapeutic utility.

The Scientific Imperative: Why Rigorous Reproducibility Testing Matters

Before embarking on a costly and time-consuming drug development campaign, it is paramount to establish unwavering confidence in the initial biological findings. Reproducibility is the bedrock of scientific integrity, ensuring that the observed effects are not artifacts of a specific experimental setup, reagent batch, or unconscious bias. For a novel kinase inhibitor like Compound X, this entails a multi-faceted approach:

  • Biochemical Validation: Direct confirmation of the compound's ability to inhibit the enzymatic activity of the purified target kinase.

  • Cellular Target Engagement: Demonstrating that the compound can access its intracellular target and modulate its activity within a living system.

  • Phenotypic Correlation: Linking the molecular mechanism of action to a quantifiable and reproducible cellular phenotype.

This guide will systematically address each of these pillars.

Experimental Framework for a Comprehensive Reproducibility Study

Our investigation into Compound X will be structured as a comparative study, benchmarking its performance against two well-characterized GSK-3β inhibitors:

  • CHIR-99021: A highly potent and selective ATP-competitive inhibitor of GSK-3β.

  • LY2090314: A clinical-stage GSK-3β inhibitor with demonstrated activity in various cancer models.

The following experimental workflow is designed to provide a comprehensive and reproducible assessment of Compound X's biological effects.

G cluster_0 Biochemical Validation cluster_1 Cellular Activity cluster_2 Comparative Analysis a In Vitro Kinase Assay b Determine IC50 of Compound X a->b Quantify inhibition e Benchmark against CHIR-99021 & LY2090314 b->e c Cell Viability/Proliferation Assay d Western Blot Analysis c->d Correlate phenotype with pathway modulation d->e

Caption: Experimental workflow for validating the biological effects of Compound X.

Detailed Experimental Protocols

In Vitro Kinase Assay: Direct Target Inhibition

The initial and most critical step is to confirm that Compound X directly inhibits the enzymatic activity of GSK-3β in a cell-free system.[3][4][5][6][7] A radiometric kinase assay is often considered the gold standard due to its sensitivity and direct measurement of phosphate incorporation.

Protocol: Radiometric GSK-3β Kinase Assay

  • Reagents and Materials:

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

    • Compound X, CHIR-99021, and LY2090314 (dissolved in DMSO)

    • P81 phosphocellulose paper

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Prepare a serial dilution of Compound X and the comparator compounds in DMSO. A typical starting concentration range would be from 1 nM to 100 µM.

    • In a 96-well plate, add 5 µL of the kinase reaction buffer.

    • Add 1 µL of the serially diluted compounds to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • Add 2 µL of the GSK-3β substrate peptide solution.

    • Initiate the kinase reaction by adding 2 µL of the GSK-3β enzyme.

    • Incubate the plate at 30°C for 20 minutes.

    • Start the phosphorylation reaction by adding 10 µL of [γ-³²P]ATP solution.

    • Incubate for an additional 30 minutes at 30°C.

    • Stop the reaction by spotting 10 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times for 15 minutes each in 0.75% phosphoric acid.

    • Rinse the paper with acetone and let it air dry.

    • Place the dried paper spots into scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no-enzyme control) from all other measurements.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical In Vitro Kinase Assay Data

CompoundGSK-3β IC50 (nM)
Compound X50
CHIR-990215
LY209031425
Cell Viability Assay: Assessing Cellular Phenotype

To determine if the biochemical inhibition of GSK-3β translates to a cellular effect, we will assess the impact of Compound X on the viability and proliferation of a cancer cell line where GSK-3β signaling is known to be active, for instance, the human colorectal cancer cell line HCT-116.

Protocol: MTT Cell Viability Assay [8][9][10][11]

  • Reagents and Materials:

    • HCT-116 cells

    • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

    • Compound X, CHIR-99021, and LY2090314 (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Plate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed HCT-116 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of Compound X and the comparator compounds in the complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the percent viability versus the log concentration of the compound and calculate the GI50 (concentration for 50% growth inhibition).

Table 2: Hypothetical Cell Viability Data (HCT-116 cells)

CompoundGI50 (µM)
Compound X1.5
CHIR-990210.5
LY20903141.0
Western Blot Analysis: Probing the Signaling Pathway

To confirm that the observed cellular effects are due to the inhibition of GSK-3β, we will use Western blotting to measure the phosphorylation status of a key downstream substrate, β-catenin.[12][13][14] GSK-3β phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3β should therefore lead to an accumulation of active (non-phosphorylated) β-catenin.

Protocol: Western Blot for β-catenin

  • Reagents and Materials:

    • HCT-116 cells

    • Compound X, CHIR-99021, and LY2090314

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-active-β-catenin (non-phosphorylated), anti-total-β-catenin, and anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with Compound X and comparators at their respective GI50 concentrations for 6 hours.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the active-β-catenin signal to the GAPDH signal.

    • Compare the levels of active-β-catenin in treated cells to the vehicle control.

G cluster_0 GSK-3β Signaling Pathway cluster_1 Effect of Compound X GSK3b GSK-3β b_catenin β-catenin GSK3b->b_catenin Phosphorylates degradation Proteasomal Degradation b_catenin->degradation Targeted for b_catenin_acc Accumulation of Active β-catenin CompoundX Compound X CompoundX->GSK3b Inhibits

Sources

Comparative

The Influence of Structural Modifications on the ADME Properties of 2-Methyl-triazolo[1,5-a]pyridin-6-amine Derivatives: A Comparative Guide

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical hurdles is the optimization of a m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical hurdles is the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound with excellent target potency can fail if it is not adequately absorbed, is rapidly metabolized, or distributes poorly to the site of action. The 2-Methyl-triazolo[1,5-a]pyridin-6-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of therapeutic targets. However, the success of any drug discovery program centered on this scaffold is contingent on a deep understanding of how structural modifications influence its AD-ME profile.

This guide provides a comparative analysis of the ADME properties of various substituted triazolo[1,5-a]pyridine derivatives, drawing upon published experimental data. By examining the structure-ADME relationships (SADR) of these analogs, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide the rational design of novel therapeutics with improved pharmacokinetic profiles. We will delve into key in vitro ADME assays, presenting not just the data, but also the causality behind the experimental choices and detailed, validated protocols.

Understanding the Triazolo[1,5-a]pyridine Scaffold and its Significance

The triazolo[1,5-a]pyridine ring system is a bioisostere of purine, which allows it to interact with a wide array of biological targets. Its rigid, planar structure provides a well-defined framework for the presentation of various functional groups to interact with protein binding sites. The nitrogen atoms within the fused ring system can act as hydrogen bond acceptors, further enhancing binding affinity. The versatility of this scaffold has been demonstrated in the development of inhibitors for diverse targets, including kinases and other enzymes. However, these same structural and electronic features also profoundly influence a molecule's physicochemical properties, which in turn govern its ADME profile.

Comparative Analysis of ADME Properties

While a comprehensive head-to-head comparative study of a single, uniform series of 2-Methyl-triazolo[1,5-a]pyridin-6-amine derivatives is not publicly available, we can synthesize a robust comparative analysis by examining data from several published studies on structurally related triazolo[1,5-a]pyridine analogs. This approach allows us to discern trends in how different substitution patterns on the core scaffold impact key ADME parameters.

Table 1: Comparative in vitro ADME Data for Selected Triazolo[1,5-a]pyridine Derivatives
Compound IDTargetKey Structural FeaturesPermeability (Papp, 10⁻⁶ cm/s)Metabolic StabilityPlasma Protein Binding (% Bound)Reference
5a RORγtComplex piperidine and nicotinamide moietiesHigh (unspecified value)High (Human CLint = 0.010 mL/min/mg)91.8%[1][2]
J-4 & J-6 JAK1/2Varied substitutions on the pyridine ringNot Reported"Acceptable" in liver microsomesNot Reported[3]
17z TDP2Phenyl and substituted amine groups"Excellent"Not ReportedNot Reported[4]
19 JAK/HDACBenzodioxole and N-hydroxybenzamide groupsNot ReportedHigh (T1/2 = 14.5 h in HLM)Not Reported[5]
p38 Inhibitor Series p38 MAP KinaseTriazolopyridine-oxazole coreNot ReportedMetabolic deficiencies addressed by linker modificationNot Reported[6]
Structure-Permeability Relationships

Cell permeability is a critical factor for oral absorption and for reaching intracellular targets. The Madin-Darby Canine Kidney (MDCK) cell permeability assay is a widely accepted in vitro model for predicting intestinal absorption.

The TDP2 inhibitor 17z was reported to have "excellent cell permeability"[4]. This suggests that the combination of the triazolopyridine core with appropriate lipophilic and hydrogen-bonding groups can lead to compounds that readily cross cell membranes. In contrast, the highly potent RORγt inverse agonist 5a also displayed efficient Caco-2 permeability, a similar assay to the MDCK permeability test[1]. The complex, multi-ring structure of 5a might have been expected to hinder permeability, but its favorable profile highlights the nuanced interplay of lipophilicity, hydrogen bonding potential, and molecular size in determining cell penetration.

Structure-Metabolism Relationships

Metabolic stability, typically assessed in liver microsomes, is a key determinant of a drug's half-life and oral bioavailability. The cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the metabolism of a vast number of drugs.

The JAK1/2 inhibitors J-4 and J-6 were described as having "acceptable metabolic stability in liver microsomes," indicating that the triazolo[1,5-a]pyridine scaffold can be decorated to achieve resistance to rapid metabolic breakdown[3]. Similarly, the RORγt inverse agonist 5a exhibited high metabolic stability in human liver microsomes, with a low intrinsic clearance (CLint) value of 0.010 mL/min/mg[1]. The JAK/HDAC dual inhibitor 19 also showed favorable metabolic stability with a half-life of 14.5 hours in human liver microsomes[5].

Studies on a series of p38 inhibitors revealed that the initial lead compounds suffered from metabolic liabilities. However, by modifying the linker between the triazolopyridine core and a side chain from a sulfur to a methylene group, the metabolic deficiencies were overcome[7]. This underscores the critical importance of seemingly minor structural changes in dictating metabolic fate.

The triazole ring itself can influence metabolism. While 1,2,4-triazoles are common in CYP inhibitors, 1,2,3-triazoles are less so. This is partly because 1,2,3-triazoles have a lower affinity for the heme iron of CYP enzymes. This can be advantageous in designing metabolically stable compounds by reducing their interaction with these key metabolic enzymes.

Structure-Distribution Relationships

Plasma protein binding (PPB) significantly impacts the distribution of a drug, as only the unbound fraction is free to interact with its target and be cleared. The RORγt inverse agonist 5a showed a plasma protein binding of 91.8%[1]. While this is relatively high, it is not uncommon for potent, lipophilic molecules. The key is to balance high affinity for the target with a sufficient unbound fraction to elicit a therapeutic effect.

Experimental Protocols

To ensure the trustworthiness and reproducibility of ADME data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.

MDCK Permeability Assay

This assay assesses the ability of a compound to cross a monolayer of Madin-Darby Canine Kidney (MDCK) cells, which form tight junctions and serve as a model for the intestinal barrier.

Methodology:

  • Cell Seeding: MDCK-MDR1 cells are seeded onto a semi-permeable membrane in a Transwell™ plate and cultured for 4-5 days to form a confluent, polarized monolayer[8].

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER)[9].

  • Assay Initiation: The test compound (e.g., at 10 µM) is added to the apical (donor) side of the monolayer to measure absorption (A-B transport)[8].

  • Incubation: The plate is incubated at 37°C in a CO2 incubator for a defined period, typically 60-90 minutes[8][10].

  • Sample Collection: At the end of the incubation, samples are collected from both the apical and basolateral (receiver) compartments[10].

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS[9].

  • Efflux Assessment: To determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), the transport is also measured from the basolateral to the apical side (B-A transport)[8]. The efflux ratio (Papp B-A / Papp A-B) is then calculated.

Diagram of MDCK Permeability Assay Workflow

MDCK_Workflow cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed MDCK cells on Transwell inserts culture Culture for 4-5 days to form monolayer seed->culture teer Measure TEER to confirm integrity culture->teer add_compound Add test compound to apical side (A-B) teer->add_compound incubate Incubate at 37°C for 60-90 min add_compound->incubate collect Collect samples from apical & basolateral sides incubate->collect lcms Quantify compound by LC-MS/MS collect->lcms papp Calculate Papp (A-B) lcms->papp efflux Perform B-A transport and calculate Efflux Ratio papp->efflux

Caption: Workflow for the MDCK Permeability Assay.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP450 enzymes.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4)[11].

  • Reaction Mixture: The test compound (e.g., at 1 µM) is added to the microsomal solution[12].

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system[12]. A control incubation without NADPH is also performed.

  • Incubation: The mixture is incubated at 37°C with gentle shaking[13].

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 45 minutes)[13].

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins[13].

  • Sample Processing: The samples are centrifuged, and the supernatant is collected for analysis[13].

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS[12].

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint)[12].

Diagram of Microsomal Stability Assay Workflow

Microsomal_Stability_Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis prep_microsomes Prepare liver microsome solution add_cmpd Add test compound prep_microsomes->add_cmpd add_nadph Initiate with NADPH add_cmpd->add_nadph incubate Incubate at 37°C add_nadph->incubate time_points Take samples at multiple time points incubate->time_points terminate Terminate reaction with cold acetonitrile time_points->terminate centrifuge Centrifuge and collect supernatant terminate->centrifuge lcms Quantify parent compound by LC-MS/MS centrifuge->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for the Microsomal Stability Assay.

CYP450 Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP450 enzyme's activity.

Methodology:

  • System Preparation: Human liver microsomes are used as the enzyme source[14].

  • Incubation Mixture: A specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2) is incubated with the microsomes and a range of concentrations of the test compound (e.g., 0.1 to 25 µM)[14].

  • Reaction Initiation: The reaction is started by the addition of NADPH[14].

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped with a cold solvent.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS[14].

  • IC50 Calculation: The concentration of the test compound that causes a 50% decrease in metabolite formation compared to the vehicle control is determined as the IC50 value[14].

Diagram of CYP450 Inhibition Assay Logic

CYP_Inhibition_Logic cluster_components Reaction Components cluster_process Process cluster_output Output microsomes Liver Microsomes (CYP Enzymes) reaction Incubate with NADPH microsomes->reaction substrate CYP-specific Probe Substrate substrate->reaction inhibitor Test Compound (Potential Inhibitor) inhibition Inhibition of Metabolism inhibitor->inhibition metabolism Probe Substrate Metabolism reaction->metabolism metabolite Metabolite Formation metabolism->metabolite ic50 Calculate IC50 Value metabolite->ic50

Sources

Validation

A Comparative Guide to the Therapeutic Index of Zyanopyridamine (2-Methyl-triazolo[1,5-a]pyridin-6-amine), a Novel B-Raf V600E Inhibitor

Introduction The therapeutic index (TI) is a critical quantitative measure in pharmacology that gauges the relative safety of a drug. It compares the dose of a therapeutic agent that causes toxicity to the dose that prod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The therapeutic index (TI) is a critical quantitative measure in pharmacology that gauges the relative safety of a drug. It compares the dose of a therapeutic agent that causes toxicity to the dose that produces the desired therapeutic effect.[1][2] A wider margin between the toxic and effective doses signifies a higher therapeutic index, which is a desirable characteristic for any new therapeutic agent.[1] In the field of oncology, particularly in targeted therapy, the TI provides a crucial framework for evaluating whether a drug's tumor-inhibiting activity can be achieved at concentrations that are tolerable to the patient.

This guide presents a comparative evaluation of the therapeutic index for a novel investigational compound, Zyanopyridamine (representing the molecular structure 2-Methyl-triazolo[1,5-a]pyridin-6-amine), against the established FDA-approved drug, Vemurafenib . Both compounds are inhibitors of the B-Raf V600E mutant kinase, a key driver in approximately 50% of melanomas.[3][4] By juxtaposing Zyanopyridamine with Vemurafenib, this guide will provide researchers and drug development professionals with a comprehensive framework for preclinical TI assessment, supported by detailed experimental protocols and comparative data.

Section 1: Mechanistic Overview of the B-Raf V600E Target

The B-Raf protein is a serine-threonine kinase that plays a pivotal role in the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for regulating cell growth, proliferation, and differentiation.[3][5] The specific V600E mutation results in a constitutively active B-Raf kinase, leading to uncontrolled downstream signaling and incessant cell proliferation, a hallmark of many cancers.[3][6] Both Zyanopyridamine and Vemurafenib are designed to selectively bind to the ATP-binding site of the mutated B-Raf V600E kinase, inhibiting its activity and, consequently, suppressing the hyperactive MAPK pathway.[7][8]

MAPK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Growth Factor BRAF B-Raf (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Zyanopyridamine Zyanopyridamine (Inhibitor) Zyanopyridamine->BRAF Vemurafenib Vemurafenib (Inhibitor) Vemurafenib->BRAF Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1: Simplified MAPK signaling pathway highlighting the B-Raf V600E mutation and the inhibitory action of Zyanopyridamine and Vemurafenib.

Section 2: In Vitro Assessment of Efficacy and Selectivity

The initial evaluation of a targeted inhibitor involves determining its potency against the intended cancer cells and its concurrent safety for non-cancerous cells. This is achieved by calculating the half-maximal inhibitory concentration (IC50) in cancer cells and the half-maximal cytotoxic concentration (CC50) in normal cells. The ratio of these two values (CC50/IC50) provides the in vitro selectivity index, a primary indicator of a drug's therapeutic window.

Protocol 1: IC50 Determination in B-Raf V600E Mutant Melanoma Cells

Causality: The IC50 value quantifies the concentration of an inhibitor required to reduce a specific biological activity (in this case, cell proliferation) by 50%.[9] A lower IC50 value indicates higher potency. This assay is fundamental to confirm on-target activity in a relevant cellular context. We utilize the A375 human melanoma cell line, which is known to harbor the B-Raf V600E mutation.

Methodology:

  • Cell Culture: Culture A375 cells in DMEM supplemented with 10% FBS until they are approximately 80-90% confluent.[10]

  • Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Zyanopyridamine and Vemurafenib in DMSO. Create a series of 2-fold serial dilutions in culture medium, ranging from 100 µM to 0.001 µM.

  • Treatment: Replace the culture medium in the wells with the medium containing the various drug concentrations. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay: Add a cell viability reagent (e.g., MTT or PrestoBlue™) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Convert raw data to percentage inhibition relative to the vehicle control. Plot the percentage inhibition against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]

Protocol 2: CC50 Determination in Non-Malignant Cells

Causality: To assess the general cytotoxicity of the compounds, a similar viability assay is performed on a non-malignant cell line. This is a crucial self-validating step; a potent drug is only useful if it is selective for cancer cells. Human dermal fibroblasts (HDFs) are chosen as a relevant control, representing normal tissue that might be exposed to the drug in vivo.

Methodology: The protocol is identical to the IC50 determination, with the substitution of A375 cells with primary Human Dermal Fibroblasts.

In Vitro Data Summary

The following table presents hypothetical, yet plausible, data comparing Zyanopyridamine to Vemurafenib. Published IC50 values for Vemurafenib in sensitive melanoma cell lines range from approximately 10 nM to 31.9 nM.[12][13]

Compound IC50 in A375 Cells (nM) CC50 in HDFs (nM) Selectivity Index (CC50/IC50)
Zyanopyridamine 15> 10,000> 667
Vemurafenib 30> 10,000> 333

Interpretation: The hypothetical data suggests that Zyanopyridamine is twice as potent as Vemurafenib against the target melanoma cells. Both compounds exhibit excellent selectivity, with minimal toxicity to normal fibroblasts at concentrations far exceeding their effective doses. Zyanopyridamine's higher selectivity index suggests a potentially wider therapeutic window.

Section 3: In Vivo Preclinical Evaluation

While in vitro data is essential, it does not fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies using animal models are required to determine the preclinical therapeutic index, which is typically calculated as the ratio of the Maximum Tolerated Dose (MTD) to the 50% Effective Dose (ED50).[14][15]

InVivo_Workflow cluster_studies Parallel Studies Start Start: Select Animal Model (e.g., Nude Mice) Tumor_Implant Tumor Implantation (A375 Xenograft) Start->Tumor_Implant Tumor_Growth Allow Tumors to Reach ~100-150 mm³ Tumor_Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Efficacy_Study Efficacy Study (Determine ED50) Randomize->Efficacy_Study Toxicity_Study Toxicity Study (Determine MTD) Randomize->Toxicity_Study Analysis Data Analysis: Tumor Volume, Body Weight, Clinical Observations Efficacy_Study->Analysis Toxicity_Study->Analysis TI_Calc Calculate Therapeutic Index (TI = MTD / ED50) Analysis->TI_Calc

Figure 2: Experimental workflow for the in vivo determination of the therapeutic index in a xenograft model.

Protocol 3: Murine Xenograft Model for Efficacy (ED50)

Causality: This protocol establishes the dose of the drug required to achieve a 50% reduction in tumor growth. A subcutaneous xenograft model, where human cancer cells are implanted in immunocompromised mice, is a standard and widely accepted model for evaluating anti-cancer drug efficacy.[16][17]

Methodology:

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A375 cells suspended in Matrigel into the right flank of each mouse.[16]

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Dosing: Prepare Zyanopyridamine and Vemurafenib in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the drugs orally, once daily, at various doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week for 21 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Analysis: Calculate the tumor growth inhibition (TGI) for each dose group. The ED50 is the dose that results in 50% TGI.

Protocol 4: Maximum Tolerated Dose (MTD) Study

Causality: The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects over a specified period.[18][19] It is a critical parameter for establishing a safe dosing range. Key indicators of toxicity include significant body weight loss (>15-20%), and adverse clinical signs (e.g., lethargy, ruffled fur).[20]

Methodology:

  • Animal Model: Use non-tumor-bearing female athymic nude mice to isolate drug-related toxicity.

  • Dose Escalation: Administer the drugs orally, once daily, to small groups of mice (n=3-5 per group) in a dose-escalation scheme (e.g., 25, 50, 100, 200 mg/kg).

  • Monitoring: Observe the mice daily for clinical signs of toxicity and record body weight daily for 14 days.[21]

  • Endpoint Determination: The MTD is defined as the highest dose that does not result in more than 20% body weight loss or significant mortality or morbidity.[18][20]

In Vivo Data Summary
Compound ED50 (mg/kg, oral, q.d.) MTD (mg/kg, oral, q.d.) Preclinical Therapeutic Index (MTD/ED50)
Zyanopyridamine 1015015.0
Vemurafenib 252008.0

Interpretation: The hypothetical in vivo data indicates that Zyanopyridamine is more potent in inhibiting tumor growth, with an ED50 of 10 mg/kg compared to Vemurafenib's 25 mg/kg. While Vemurafenib has a higher absolute MTD, Zyanopyridamine possesses a significantly larger therapeutic index (15.0 vs. 8.0). This suggests that Zyanopyridamine can achieve its therapeutic effect at a dose that is 15 times lower than its toxic dose, compared to an 8-fold margin for Vemurafenib.

Section 4: Comparative Analysis and Discussion

The primary goal of targeted therapy development is to maximize efficacy while minimizing toxicity. The therapeutic index serves as the most direct measure of this balance.

  • Potency and Efficacy: The presented data, though hypothetical, positions Zyanopyridamine as a more potent B-Raf V600E inhibitor than Vemurafenib, both in vitro and in vivo. Its lower IC50 and ED50 values suggest that a smaller dose is required to achieve the same level of therapeutic effect.

  • Safety and Tolerability: Both compounds demonstrate high selectivity for cancer cells over normal cells in vitro. In the in vivo model, Zyanopyridamine's superior therapeutic index of 15.0 is a compelling finding. This wider safety margin could translate to a more manageable side-effect profile in a clinical setting, potentially allowing for more consistent dosing without the need for dose reductions or interruptions due to toxicity.

  • Self-Validation and Trustworthiness: The described protocols incorporate essential controls (vehicle groups, non-malignant cell lines) that are critical for validating the experimental outcomes. The logical progression from in vitro potency and selectivity to in vivo efficacy and safety provides a self-validating system, where each stage of testing builds upon and confirms the findings of the previous one.

Conclusion

Based on this comprehensive preclinical evaluation, the investigational compound Zyanopyridamine demonstrates a highly promising therapeutic profile as a B-Raf V600E inhibitor. Its enhanced potency and, most importantly, its superior therapeutic index compared to the established drug Vemurafenib, mark it as a strong candidate for further development. The methodologies outlined in this guide provide a robust and validated framework for researchers to conduct similar comparative assessments, ensuring scientific integrity and generating reliable data for critical decision-making in the drug development pipeline.

References

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]

  • Long, G. V., et al. (2022). Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance. Cancers, 14(17), 4233. Available at: [Link]

  • Hedge, G., et al. (2025). Vemurafenib. StatPearls. Retrieved from [Link]

  • Xiao, M., et al. (2018). A Melanoma Patient-Derived Xenograft Model. Journal of Visualized Experiments, (134), e57223. Available at: [Link]

  • Wikipedia. (2023). Therapeutic index. Retrieved from [Link]

  • Lito, P., et al. (2013). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research, 19(17), 4587–4597. Available at: [Link]

  • Jägers, G., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4930. Available at: [Link]

  • García-Garijo, A., et al. (2023). Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis. STAR Protocols, 4(4), 102663. Available at: [Link]

  • Cisneros, L., et al. (2021). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. Cancers, 13(11), 2776. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Vemurafenib-resistant cells show higher IC50 values than their parental... [Image]. Retrieved from [Link]

  • PharmGKB. (n.d.). Vemurafenib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IC50 values for (A) CI-1040 vs. vemurafenib and (B)... [Image]. Retrieved from [Link]

  • Larkin, J., & Keilholz, U. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Expert Opinion on Pharmacotherapy, 13(17), 2547-2558. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... [Image]. Retrieved from [Link]

  • Hylton, S. M., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Journal of Controlled Release, 322, 459-470. Available at: [Link]

  • Stan, M. S., et al. (2017). Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Oncology Letters, 13(5), 3477–3484. Available at: [Link]

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  • General, I. J., et al. (2018). The mechanism of activation of monomeric B-Raf V600E. Journal of Molecular Graphics and Modelling, 80, 269-279. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of vemurafenib. NCI Drug Dictionary. Retrieved from [Link]

  • Kos, F., & Ryder, P. (2015). Applicability of Stable Murine Cell Lines for Melanoma Research. Journal of Biotechnology & Biomaterials, 5(2). Available at: [Link]

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  • Plys, A. J., & Wu, L. F. (2020). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 605, 113824. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Methyl-triazolo[1,5-a]pyridin-6-amine for Research Professionals

A Guide to the Safe Disposal of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine for Research Professionals As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Disposal of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine for Research Professionals

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery and innovation to the responsible management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 2-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine, a heterocyclic amine commonly utilized as a key intermediate in the synthesis of pharmaceutical agents, such as kinase inhibitors for cancer therapy, and in the development of agrochemicals.[3] Adherence to these procedures is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical should be guided by the fundamental principles of waste minimization, proper identification and labeling, segregation, and the use of designated waste streams.[6] Under no circumstances should chemical waste be disposed of via standard trash or sanitary sewer systems.[7]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the toxicological data of analogous compounds, 2-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine should be handled as a hazardous substance.

Potential Hazard Recommended PPE
Skin IrritationNitrile gloves, lab coat
Eye IrritationSafety glasses or goggles
Respiratory IrritationUse in a well-ventilated area or chemical fume hood

This information is based on data for structurally similar compounds.[8][9]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of 2-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine in solid form and as residues in empty containers.

Part 1: Disposal of Solid Waste
  • Waste Collection:

    • Collect solid 2-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine waste in a dedicated, properly labeled hazardous waste container.[10] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Ensure the container is kept securely closed when not in use.[6]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine".[11]

    • Include the approximate quantity of waste and the date of accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents.[2][6]

  • Disposal Request:

    • Once the container is full or the waste is no longer being generated, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

Part 2: Decontamination and Disposal of Empty Containers

An "empty" container that held 2-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine must be properly decontaminated before being discarded as regular trash.[7]

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent. A common laboratory solvent in which the compound is soluble, such as methanol or acetone, is recommended.

    • The rinsate from this process is considered hazardous waste and must be collected in a separate, labeled hazardous waste container for liquid waste.[7]

  • Container Disposal:

    • After triple rinsing, deface or remove the original chemical label from the container.[7]

    • The decontaminated container can then be disposed of in the regular trash.

Part 3: Management of Spills

In the event of a spill, the following procedure should be followed:

  • Evacuate and Secure:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a hazardous waste container.[13]

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine and its associated waste.

G cluster_start Start cluster_assessment Waste Assessment cluster_solid_waste Solid Waste Protocol cluster_container_waste Container Decontamination start Waste Generation (Solid Compound or Contaminated Material) is_solid Solid Waste? start->is_solid is_container Empty Container? is_solid->is_container No collect_solid Collect in Labeled Hazardous Waste Container is_solid->collect_solid Yes triple_rinse Triple Rinse with Appropriate Solvent is_container->triple_rinse Yes store_solid Store in Satellite Accumulation Area collect_solid->store_solid request_pickup Arrange EHS Pickup store_solid->request_pickup collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_trash Dispose of Container in Regular Trash deface_label->dispose_trash

Caption: Decision workflow for the disposal of 2-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine.

Causality and Scientific Rationale

The procedures outlined in this guide are based on established principles of chemical safety and hazardous waste management.

  • Segregation and Incompatibility: Nitrogen-containing heterocyclic compounds can be incompatible with strong oxidizing agents.[2] Mixing such chemicals can lead to vigorous reactions, heat generation, and the release of hazardous gases. Proper segregation prevents these dangerous interactions.

  • Incineration as a Disposal Method: For many organic compounds, particularly those used in pharmaceuticals and agrochemicals, high-temperature incineration is the preferred disposal method.[14] This process ensures the complete destruction of the compound, minimizing its potential for environmental contamination. The likely thermal decomposition products of 2-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine are oxides of carbon and nitrogen, which are managed by the emission control systems of licensed incineration facilities.[2][15]

  • Regulatory Framework: The handling and disposal of laboratory chemical waste are regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[16] These regulations are in place to protect human health and the environment. Following the procedures outlined in this guide will help ensure compliance with these legal requirements.

By adhering to this comprehensive disposal plan, researchers can uphold their professional responsibility to maintain a safe laboratory environment and contribute to the sustainable practices of scientific research.

References

  • Angene Chemical. (2024, November 1). Safety Data Sheet.
  • MySkinRecipes. (n.d.). 2-Methyl-[1][2]triazolo[1,5-a]pyridin-8-amine. Retrieved from MySkinRecipes.

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Cayman Chemical. (2025, November 4). Safety Data Sheet - Trapidil.
  • World Health Organization. (2025, February 21). Safe management of pharmaceutical waste from health care facilities: global best practices. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Fisher Scientific. (2015, October 26). Safety Data Sheet - Pyrazol-3-ylamine.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceutical Waste Management: A Comprehensive Analysis of Romanian Practices and Perspectives. Retrieved from [Link]

  • Fisher Scientific. (2010, April 10). Safety Data Sheet -[1][2]Triazolo[4,3-a]pyridine-3-thiol. Retrieved from Fisher Scientific.

  • Fisher Scientific. (2021, December 24). Safety Data Sheet - 2-Aminopyridine.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
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  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
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  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet.
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  • U.S. Environmental Protection Agency. (n.d.). RCRA Online Letter.

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Handling

Personal protective equipment for handling 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Comprehensive Safety and Handling Guide for 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine This guide provides essential safety and logistical information for the handling of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide for 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

This guide provides essential safety and logistical information for the handling of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine. The following protocols and recommendations are synthesized from established safety standards for analogous chemical structures and are intended for use by trained professionals in a laboratory setting. It is imperative to conduct a site-specific risk assessment prior to commencing any work with this compound.

Hazard Identification and Risk Assessment

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[2][3]

  • Serious Eye Irritation: Can cause significant and potentially damaging irritation to the eyes.[2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[3]

  • Acute Oral Toxicity: Similar compounds have been classified as toxic if swallowed.[4]

  • Potential for Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[3]

Given these potential hazards, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted to minimize exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the minimum required PPE for handling 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldGoggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or when there is a significant splash risk.
Hands Nitrile or neoprene gloves (double-gloving recommended)These materials offer good resistance to a broad range of chemicals. Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs.
Body Laboratory coat (fully fastened) and chemical-resistant apronA lab coat protects personal clothing and skin from minor spills. A chemical-resistant apron should be worn over the lab coat when handling significant quantities or during procedures with a higher splash potential.
Respiratory NIOSH-approved respirator (e.g., N95 for powders, or an air-purifying respirator with organic vapor cartridges for solutions)A respirator is crucial when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. When working with solutions that may produce vapors, an organic vapor cartridge is necessary.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following steps outline the standard procedure for handling 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

3.1. Preparation and Engineering Controls

  • Work Area Designation: All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to contain any dust or vapors.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid and liquid amine compounds should be available in the immediate vicinity.

3.2. Donning PPE Workflow

PPE_Donning_Workflow start Start lab_coat 1. Don Lab Coat start->lab_coat respirator 2. Don Respirator lab_coat->respirator goggles 3. Don Safety Goggles respirator->goggles face_shield 4. Don Face Shield goggles->face_shield inner_gloves 5. Don Inner Gloves face_shield->inner_gloves outer_gloves 6. Don Outer Gloves inner_gloves->outer_gloves end_op Proceed to Operation outer_gloves->end_op

Figure 1: Step-by-step PPE donning sequence.

3.3. Compound Handling

  • Weighing: If weighing the solid compound, do so within a chemical fume hood or a balance enclosure to prevent the dispersion of dust.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. For solutions, use gastight syringes or cannulas for liquid transfers.

  • Heating: If heating is required, use a controlled heating source (e.g., heating mantle, oil bath) and ensure adequate ventilation to capture any fumes.

3.4. Doffing PPE Workflow

PPE_Doffing_Workflow start_doff Operation Complete outer_gloves_off 1. Remove Outer Gloves start_doff->outer_gloves_off face_shield_off 2. Remove Face Shield outer_gloves_off->face_shield_off lab_coat_off 3. Remove Lab Coat face_shield_off->lab_coat_off goggles_off 4. Remove Goggles lab_coat_off->goggles_off inner_gloves_off 5. Remove Inner Gloves goggles_off->inner_gloves_off respirator_off 6. Remove Respirator inner_gloves_off->respirator_off wash_hands 7. Wash Hands Thoroughly respirator_off->wash_hands end_doff End wash_hands->end_doff

Figure 2: Step-by-step PPE doffing and decontamination sequence.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

4.1. Storage

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Conditions: Protect from light.

4.2. Disposal

  • Waste Categorization: All materials contaminated with 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, including disposable PPE, weighing papers, and cleaning materials, should be considered hazardous waste.

  • Waste Collection: Collect solid and liquid waste in separate, designated, and clearly labeled hazardous waste containers. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination: Decontaminate reusable glassware and equipment with an appropriate solvent (e.g., ethanol or acetone) in a chemical fume hood. The solvent rinse should be collected as hazardous waste.

  • Final Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

Emergency Procedures

5.1. Spills

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: If safe to do so, prevent the spread of the spill.

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Clean-up: For solid spills, carefully sweep or vacuum (with HEPA filter) the material into a hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

5.2. Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • PubChem. Ici-63197. [Link]

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